4-Ethoxy-3-methylbenzenesulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-3-13-9-5-4-8(6-7(9)2)14(10,11)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNNYBPPOSWFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589594 | |
| Record name | 4-Ethoxy-3-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69129-64-2 | |
| Record name | 4-Ethoxy-3-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethoxy-3-methylbenzenesulfonyl chloride, a key intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the experimental design, execution, and analytical validation of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible protocol.
Introduction and Significance
Aryl sulfonyl chlorides are a critical class of organic compounds, serving as versatile precursors in a multitude of chemical transformations.[1] Their high reactivity, stemming from the electrophilic nature of the sulfur atom, makes them indispensable in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing moieties frequently found in pharmaceuticals, agrochemicals, and dyes.[1] this compound, in particular, offers a unique substitution pattern that can be leveraged to fine-tune the steric and electronic properties of target molecules, making it a compound of significant interest in medicinal chemistry and materials science. This guide will delineate a robust synthetic pathway to this molecule and detail the analytical methods for its comprehensive characterization.
Synthetic Strategy and Protocol
The synthesis of this compound is most efficiently achieved via the direct chlorosulfonation of the corresponding arene, 2-ethoxy-1-methylbenzene. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as the sulfonating and chlorinating agent.[1][2] The ethoxy and methyl groups on the aromatic ring are ortho, para-directing. The steric hindrance from the methyl group and the strong activating effect of the ethoxy group favor the substitution at the para position relative to the ethoxy group.
Proposed Synthetic Workflow
The synthesis proceeds in a single step from the commercially available starting material, 2-ethoxy-1-methylbenzene.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Safety Precautions: This procedure involves the use of chlorosulfonic acid, which is highly corrosive and reacts violently with water. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn.
Materials and Reagents:
-
2-Ethoxy-1-methylbenzene (98% purity)
-
Chlorosulfonic acid (≥99%)
-
Crushed ice
-
Deionized water
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap, add 58 mL (101.5 g, 0.87 mol) of chlorosulfonic acid.[3]
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 2-ethoxy-1-methylbenzene (15.0 g, 0.11 mol) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential to ensure proper mixing and heat dissipation. Hydrogen chloride gas will be evolved during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.[3]
-
In a separate large beaker (2 L), prepare a slurry of crushed ice and water (approximately 500 g of ice in 500 mL of water).
-
Carefully and slowly pour the reaction mixture onto the ice-water slurry with vigorous stirring.[1][3] This step is highly exothermic and should be performed with caution in a fume hood.
-
The product will precipitate as a solid. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Dry the product under vacuum to a constant weight. The crude product can be used for many applications or further purified by recrystallization from a suitable solvent like a hexane/dichloromethane mixture.[4]
Characterization and Analytical Validation
Due to the lack of specific literature data for this compound, the following characterization data is predicted based on the known spectral properties of analogous aryl sulfonyl chlorides.[5][6][7]
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C9H11ClO3S[7] |
| Molecular Weight | 234.70 g/mol [8] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be a low-melting solid[9] |
| Solubility | Insoluble in water; soluble in chlorinated solvents, ether, and acetone. |
Spectroscopic Data
3.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the substitution pattern of the aromatic ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.45 | Triplet | 3H | -OCH2CH3 | Typical chemical shift for an ethoxy methyl group, split by the adjacent methylene protons. |
| ~2.35 | Singlet | 3H | Ar-CH3 | Aromatic methyl group, appears as a singlet. |
| ~4.15 | Quartet | 2H | -OCH2CH3 | Methylene protons of the ethoxy group, deshielded by the oxygen atom and split by the methyl protons. |
| ~6.95 | Doublet | 1H | Ar-H (H-5) | Aromatic proton ortho to the ethoxy group. |
| ~7.75 | Doublet | 1H | Ar-H (H-6) | Aromatic proton meta to the ethoxy group and ortho to the sulfonyl chloride group, significantly deshielded. |
| ~7.80 | Singlet | 1H | Ar-H (H-2) | Aromatic proton ortho to both the methyl and sulfonyl chloride groups, appearing as a singlet or a narrow doublet. |
3.2.2. 13C NMR Spectroscopy
Carbon NMR provides further confirmation of the molecular structure.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.5 | -OCH2CH3 | Methyl carbon of the ethoxy group. |
| ~16.0 | Ar-CH3 | Aromatic methyl carbon. |
| ~65.0 | -OCH2CH3 | Methylene carbon of the ethoxy group, deshielded by the oxygen. |
| ~112.0 | Ar-C (C-5) | Aromatic CH carbon ortho to the ethoxy group. |
| ~128.0 | Ar-C (C-2) | Aromatic CH carbon ortho to the methyl group. |
| ~130.0 | Ar-C (C-6) | Aromatic CH carbon ortho to the sulfonyl chloride group. |
| ~135.0 | Ar-C (C-3) | Quaternary aromatic carbon attached to the methyl group. |
| ~140.0 | Ar-C (C-1) | Quaternary aromatic carbon attached to the sulfonyl chloride group. |
| ~160.0 | Ar-C (C-4) | Quaternary aromatic carbon attached to the ethoxy group, significantly deshielded by the oxygen. |
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the sulfonyl chloride functional group.
| Wavenumber (cm-1) | Intensity | Assignment | Rationale |
| ~3000-2850 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the ethoxy and methyl groups.[6] |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) | Characteristic vibrations of the benzene ring. |
| ~1380, ~1170 | Strong | S=O stretch (asymmetric and symmetric) | These two strong bands are the hallmark of the sulfonyl chloride group.[6] |
| ~1250 | Strong | C-O stretch (aryl ether) | Corresponds to the stretching vibration of the ethoxy group's C-O bond. |
| ~570 | Medium | S-Cl stretch | The sulfur-chlorine bond vibration. |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution of chlorine.
| m/z Value (Predicted) | Assignment | Rationale |
| 234/236 | [M]+ (Molecular Ion) | The presence of two peaks with an approximate 3:1 intensity ratio is characteristic of a compound containing one chlorine atom (35Cl and 37Cl isotopes).[6] |
| 199 | [M - Cl]+ | Loss of the chlorine atom. |
| 171 | [M - SO2Cl]+ | Loss of the sulfonyl chloride group. |
Conclusion
This technical guide outlines a reliable and scalable method for the synthesis of this compound via chlorosulfonation of 2-ethoxy-1-methylbenzene. The provided protocol, grounded in established chemical principles, is designed to be self-validating through the comprehensive characterization techniques detailed herein. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The availability of this key intermediate will undoubtedly facilitate further research and development in various fields of chemical science.
References
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PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 4-Ethoxy-3-methylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and safe handling of 4-Ethoxy-3-methylbenzenesulfonyl chloride (CAS No. 69129-64-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Molecular and Physicochemical Profile
This compound is an aromatic sulfonyl chloride featuring an ethoxy and a methyl group on the benzene ring. These substitutions influence its reactivity and physical properties, making it a valuable reagent in organic synthesis.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | AK Scientific, Inc.[1] |
| CAS Number | 69129-64-2 | AK Scientific, Inc.[1] |
| Molecular Formula | C₉H₁₁ClO₃S | PubChem[2] |
| Molecular Weight | 234.7 g/mol | PubChem[2] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C | PubChem[2] |
| Physical Form | Solid (predicted) | - |
| Purity | 95% | AK Scientific, Inc.[1] |
Predicted and Estimated Physicochemical Data
| Property | Estimated Value for this compound | Analog Data | Source |
| Melting Point | Likely a low-melting solid | 39-42 °C (4-methoxybenzenesulfonyl chloride) | Sigma-Aldrich, ChemicalBook[3] |
| Boiling Point | Decomposes upon heating | 173 °C / 14 mmHg (4-methoxybenzenesulfonyl chloride) | Sigma-Aldrich, ChemicalBook[3] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone). Reacts with protic solvents (e.g., water, alcohols). | 4-methoxybenzenesulfonyl chloride is soluble in acetone, acetonitrile, ethanol, and methanol. | ChemicalBook[3] |
| XLogP3 | 2.6 | Predicted by PubChem | PubChem[2] |
Synthesis and Purification
The synthesis of this compound typically follows the general and well-established method for the preparation of arylsulfonyl chlorides: the chlorosulfonation of the corresponding substituted benzene.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (General Procedure)
This protocol is based on established methods for the synthesis of similar arylsulfonyl chlorides and should be adapted and optimized for the specific target molecule.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl).
-
Reactant Addition: Cool the flask in an ice-salt bath to 0-5 °C. Charge the flask with 2-ethoxy-1-methylbenzene.
-
Chlorosulfonation: Add chlorosulfonic acid (typically 2-3 equivalents) dropwise to the stirred starting material, maintaining the temperature below 10 °C. The reaction is exothermic and generates HCl gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or an oil.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group.
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway involves the attack of a nucleophile on the sulfur atom, proceeding through a tetrahedral intermediate, which then collapses to expel the chloride ion.
Sources
4-Ethoxy-3-methylbenzenesulfonyl chloride CAS number lookup
An In-depth Technical Guide to 4-Ethoxy-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Sulfonylating Agent
This compound is an aromatic organic compound distinguished by its reactive sulfonyl chloride group, complemented by an ethoxy and a methyl substituent on the benzene ring. This specific arrangement of functional groups makes it a valuable, albeit specialized, reagent in synthetic organic chemistry. Its primary utility lies in its function as a sulfonylating agent, enabling the introduction of the 4-ethoxy-3-methylbenzenesulfonyl moiety into a wide range of molecules.
While not as commonly cited as tosyl chloride or nosyl chloride, this compound offers unique steric and electronic properties that can be strategically exploited by medicinal chemists and material scientists. The presence of the ethoxy and methyl groups can influence the solubility, crystallinity, and biological interactions of the resulting sulfonamide derivatives. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on practical laboratory use.
Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 69129-64-2 [1][2] |
| Molecular Formula | C₉H₁₁ClO₃S[3] |
| Synonyms | This compound; 4-Ethoxy-3-methylbenzene-1-sulfonyl chloride[1] |
| InChI | InChI=1S/C9H11ClO3S/c1-3-13-9-5-4-8(6-7(9)2)14(10,11)12/h4-6H,3H2,1-2H3[3] |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C[3] |
Physicochemical and Predicted Properties
Experimental data for this compound is not extensively documented in publicly available literature.[3] However, its key properties can be calculated or inferred from its structure and comparison to analogous compounds.
| Property | Value / Information | Source |
| Molecular Weight | 234.70 g/mol | Calculated |
| Monoisotopic Mass | 234.01175 Da[3] | PubChemLite[3] |
| Appearance | Likely a white to off-white solid, characteristic of many arylsulfonyl chlorides at room temperature. | Inferred |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether) and reactive with protic solvents (e.g., water, alcohols). | Inferred |
| Stability | Moisture-sensitive; hydrolyzes to the corresponding sulfonic acid. Should be stored in a dry, inert atmosphere. | General knowledge for sulfonyl chlorides |
| Predicted XlogP | 2.6[3] | PubChemLite[3] |
Synthesis Protocol: Chlorosulfonation of 2-Methylphenetole
The most direct and industrially relevant method for preparing arylsulfonyl chlorides is the electrophilic aromatic substitution reaction between the parent aromatic compound and chlorosulfonic acid.[4] For this compound, the precursor is 2-methylphenetole (1-ethoxy-2-methylbenzene). The ethoxy group is a strong ortho-, para-director. Given the steric hindrance from the adjacent methyl group, the incoming chlorosulfonyl group is directed primarily to the para position.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 2-methylphenetole in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (approx. 1.5-2.0 equivalents) to the dropping funnel. Add the acid dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[5] Vigorous HCl gas evolution will occur; ensure proper ventilation to a scrubber.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water. This step must be performed in a fume hood due to the exothermic and gas-evolving nature of quenching chlorosulfonic acid.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with saturated brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.
Core Reactivity and Applications in Drug Discovery
The chemical utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group. This group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[6]
This reaction is fundamental to medicinal chemistry. Sulfonamides are a key pharmacophore found in a wide array of therapeutic agents, including antibiotics (sulfa drugs), diuretics, anticonvulsants, and anti-diabetic drugs.[6][7] By using this compound, researchers can synthesize novel sulfonamide derivatives, where the 4-ethoxy-3-methylphenyl group can probe specific interactions within a biological target's binding pocket.
General Reaction: Sulfonamide Formation
Caption: General reaction pathway for the synthesis of sulfonamides.
Protocol: Synthesis of a Representative N-Benzylsulfonamide
This protocol describes a self-validating system for confirming the reactivity of the title compound.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Amine and Base Addition: Add 1.1 equivalents of benzylamine followed by 1.5 equivalents of triethylamine (as an HCl scavenger).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by TLC, observing the disappearance of the sulfonyl chloride spot and the appearance of a new, more polar product spot.
-
Workup: Dilute the reaction mixture with DCM. Wash with 1M HCl (aq) to remove excess triethylamine and benzylamine, followed by water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-(benzyl)-4-ethoxy-3-methylbenzenesulfonamide.
Safety, Handling, and Storage
As with all sulfonyl chlorides, this compound must be handled with care due to its reactivity and corrosive nature.
GHS Hazard Information [1]
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|
|
| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1][8]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[1] Prevent contact with skin and eyes. Wash hands thoroughly after handling. The compound is moisture-sensitive and will react with water to produce corrosive HCl gas; handle under dry conditions.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.
References
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BuyersGuideChem. (n.d.). 4-Methoxy-3-methyl-benzenesulfonyl chloride. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H11ClO3S). Retrieved from [Link]
-
ChemSrc. (2025). CAS#:332374-40-0 | 4-ethoxy-3-formylbenzenesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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SIDS Initial Assessment Report. (n.d.). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-Methoxy-3-methylbenzenesulfonyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Ethoxy-3-methylbenzenesulfonyl Chloride in Organic Solvents
For Immediate Release
[City, State] – January 17, 2026 – In the intricate world of pharmaceutical and chemical synthesis, understanding the solubility of key reagents is paramount to optimizing reaction conditions, enhancing yields, and ensuring process safety. This technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility characteristics of 4-Ethoxy-3-methylbenzenesulfonyl chloride, a crucial building block in organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework based on established chemical principles and data from analogous structures to predict its behavior and provides a detailed protocol for its empirical determination.
Introduction: The Significance of this compound
This compound is an aromatic sulfonyl chloride, a class of compounds widely utilized as intermediates in the synthesis of sulfonamides, a cornerstone of many therapeutic agents. The ethoxy and methyl substitutions on the benzene ring influence its polarity, steric hindrance, and ultimately, its reactivity and solubility. A thorough understanding of its solubility profile is a critical first step in reaction design, enabling the selection of appropriate solvent systems for homogenous reaction mixtures, controlled reaction rates, and efficient downstream processing, including product isolation and purification.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a fundamental guide to predicting solubility. The this compound molecule possesses both polar and nonpolar characteristics. The sulfonyl chloride (-SO₂Cl) group, along with the ether linkage of the ethoxy group, introduces polarity and potential sites for dipole-dipole interactions and hydrogen bonding with solvent molecules.[1][2] Conversely, the aromatic benzene ring and the methyl and ethyl hydrocarbon portions contribute to its nonpolar, lipophilic nature.
Based on the behavior of structurally similar compounds like 4-methylbenzenesulfonyl chloride (tosyl chloride) and 3,4-dimethoxybenzenesulfonyl chloride, a qualitative solubility profile for this compound can be predicted.[1][3]
Key Influencing Factors:
-
Solvent Polarity: Aprotic solvents with moderate to high polarity are expected to be effective in dissolving this compound.
-
Hydrogen Bonding: The sulfonyl group can interact with polar solvents.[1]
-
Temperature: Solubility is anticipated to increase with a rise in temperature, a common characteristic for many organic solids.[1]
Predicted Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on data from analogous compounds. This table should be used as a preliminary guide for solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane, Chloroform | High | The polarity of these aprotic solvents is well-suited to dissolve the polar functionalities of the sulfonyl chloride without inducing reaction.[3] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds.[3] |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | These polar aprotic solvents are expected to effectively dissolve the compound.[3] |
| Esters | Ethyl acetate | Moderate | Offers a balance of polarity suitable for dissolving the compound. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Low | The nonpolar nature of these solvents will interact favorably with the benzene ring, but less so with the polar sulfonyl chloride group. |
| Protic Solvents | Ethanol, Methanol | Soluble, but Reactive | While the compound may dissolve, it is likely to undergo solvolysis over time due to the high reactivity of the sulfonyl chloride group with nucleophilic alcohols.[3] |
| Nonpolar Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the sulfonyl chloride group will limit solubility in these nonpolar solvents. |
| Water | Water | Very Low / Insoluble | The compound's nonpolar character and its rapid hydrolysis make it practically insoluble in water.[1][4][5] |
Experimental Protocol for Quantitative Solubility Determination
Given the absence of precise solubility data, the following detailed protocol provides a standardized method for its quantitative determination. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled shaker or magnetic stirrer with a water bath
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Experimental workflow for the quantitative determination of solubility.
Step-by-Step Methodology:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
To a vial, add a precisely weighed amount of this compound, ensuring it is in excess of its expected solubility.
-
Add a known volume of the selected solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sampling and Analysis:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
The Interplay of Solubility and Reactivity
A critical consideration when working with sulfonyl chlorides is their reactivity, particularly towards nucleophiles.[6] Protic solvents, such as water and alcohols, can act as nucleophiles, leading to the solvolysis of the sulfonyl chloride to the corresponding sulfonic acid or ester. This reaction not only consumes the starting material but also complicates solubility measurements.
Therefore, for applications requiring the sulfonyl chloride to remain intact, the use of anhydrous aprotic solvents is strongly recommended. When conducting solubility studies in protic solvents, it is crucial to perform time-dependent measurements to assess the rate of solvolysis alongside dissolution.
Safety and Handling
Aromatic sulfonyl chlorides are corrosive and moisture-sensitive compounds.[7][8][9][10][11][12][13] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[8][9][10][11] All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9][10] Due to their moisture sensitivity, these compounds should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[7][9]
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. By leveraging knowledge of analogous compounds and adhering to the detailed experimental protocol provided, researchers can accurately determine the solubility of this key synthetic intermediate. This critical data will empower scientists and drug development professionals to optimize reaction conditions, improve process efficiency, and ensure the safe and effective use of this versatile compound.
References
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Solubility of 4-methylbenzenesulfonyl chloride. (n.d.). Solubility of Things. Retrieved January 17, 2026, from [Link]
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OECD SIDS. (n.d.). 4-METHYLBENZENESULFONYL CHLORIDE. UNEP Publications. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved January 17, 2026, from [Link]
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Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 904–909. [Link]
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MDPI. (2026, January 16). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved January 17, 2026, from [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 766–782. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1330. [Link]
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Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of the Serbian Chemical Society, 87(1), 1. [Link]
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PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved January 17, 2026, from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1003-1017. [Link]
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PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Electrophilic Reactivity of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of 4-Ethoxy-3-methylbenzenesulfonyl chloride, a key reagent in modern organic synthesis. We will dissect the molecule's structural attributes to understand and predict its electrophilic reactivity. This exploration is grounded in the principles of physical organic chemistry, focusing on the interplay of electronic and steric effects imparted by the aromatic substituents. The narrative moves from theoretical underpinnings to practical applications, offering detailed experimental protocols and field-proven insights for its effective use in synthetic workflows, particularly in the context of pharmaceutical and materials science research.
Introduction: The Molecular Profile of this compound
This compound is a substituted aromatic sulfonyl chloride, a class of compounds renowned for their utility as electrophilic synthons.[1] The core of its reactivity lies in the sulfonyl chloride (-SO₂Cl) functional group, where the sulfur atom serves as a potent electrophilic center. This reactivity is finely tuned by the substituents on the benzene ring: a para-ethoxy group and a meta-methyl group. Understanding the electronic contributions of these groups is paramount to predicting the compound's behavior in chemical reactions.
This reagent is primarily employed in the synthesis of sulfonamides and sulfonate esters, crucial moieties in a vast array of pharmaceuticals and functional materials.[1][2] Its specific substitution pattern offers a unique electronic and solubility profile, making it a valuable tool for molecular design and synthesis.
Core Compound Specifications
| Property | Value |
| Molecular Formula | C₉H₁₁ClO₃S |
| Molecular Weight | 234.7 g/mol |
| CAS Number | 69129-64-2[3] |
| Appearance | Typically a solid at room temperature |
| Primary Function | Electrophilic reagent for sulfonylation |
graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,0.75!"]; C4 [label="C", pos="0.8,0.75!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,-1.5!"]; // Aromatic Bonds C1 -- C3 [style=solid]; C3 -- C2 [style=double]; C2 -- C6 [style=solid]; C6 -- C5 [style=double]; C5 -- C4 [style=solid]; C4 -- C1 [style=double]; // Substituents S [label="S", pos="0,3.0!"]; O1 [label="O", pos="-0.8,3.8!"]; O2 [label="O", pos="0.8,3.8!"]; Cl [label="Cl", pos="0,4.5!"]; O_ethoxy [label="O", pos="2.5,-0.75!"]; CH2_ethoxy [label="CH₂", pos="3.5,-0.75!"]; CH3_ethoxy [label="CH₃", pos="4.5,-0.75!"]; CH3_methyl [label="CH₃", pos="-2.5,-0.75!"]; // Bonds to Substituents C1 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl; C5 -- O_ethoxy; O_ethoxy -- CH2_ethoxy; CH2_ethoxy -- CH3_ethoxy; C2 -- CH3_methyl; // Labels for positions label_S [label="SO₂Cl"]; label_ethoxy [label="Ethoxy"]; label_methyl [label="Methyl"]; C1 -- label_S [style=invis]; C5 -- label_ethoxy [style=invis]; C2 -- label_methyl [style=invis];
}
Caption: Structure of this compound.
The Heart of the Matter: Dissecting Electrophilic Reactivity
The utility of any benzenesulfonyl chloride derivative is dictated by the electrophilicity of the sulfur atom. This atom is rendered highly electron-deficient by the strong inductive effect (-I) of the two oxygen atoms and the chlorine atom. Consequently, it is susceptible to attack by a wide range of nucleophiles.[1] The reaction proceeds via a nucleophilic substitution at the sulfur center, generally following a synchronous SN2-type mechanism that involves a trigonal bipyramidal transition state.[4]
The overall reactivity is a delicate balance of the inherent electrophilicity of the -SO₂Cl group and the electronic effects of the aromatic substituents.
The Role of Aromatic Substituents
Substituents on the benzene ring modulate the reactivity by either donating or withdrawing electron density, thereby stabilizing or destabilizing the electron-deficient sulfur center.
-
Electron-Donating Groups (EDGs): These groups increase the electron density on the aromatic ring, which is relayed to the sulfonyl group. This partially alleviates the positive character of the sulfur atom, making the compound less reactive towards nucleophiles.
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density on the ring, further polarizing the S-Cl bond and increasing the positive character of the sulfur atom. This makes the compound more reactive towards nucleophiles.
Analysis of this compound
In our target molecule, both substituents are electron-donating, leading to a moderated, yet highly useful, level of reactivity.
-
The 4-Ethoxy Group (-OCH₂CH₃): Positioned para to the sulfonyl chloride, the ethoxy group is a powerful electron-donating group. Its influence is twofold: a moderate, deactivating inductive effect (-I) from the electronegative oxygen, and a strong, activating resonance effect (+R) from the oxygen lone pairs delocalizing into the ring. The resonance effect is dominant, significantly increasing electron density on the ring and subsequently reducing the electrophilicity of the sulfur atom.[5]
-
The 3-Methyl Group (-CH₃): Located meta to the sulfonyl chloride, the methyl group is a weak electron-donating group, acting through inductive effects (+I) and hyperconjugation. Its impact on the sulfur's electrophilicity is modest compared to the para-ethoxy group.
Comparative Reactivity Profile
| Compound | Key Substituent(s) | Electronic Effect | Predicted Relative Reactivity |
| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | Strong EWG (-R, -I) | Highest |
| Benzenesulfonyl chloride | None | Baseline | High |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | 4-CH₃ | Weak EDG (+I) | Moderate |
| This compound | 4-OEt, 3-Me | Strong EDG (+R) > Weak EDG (+I) | Moderately Low |
| 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ | Strong EDG (+R) | Low |
Synthesis and Handling
General Synthesis Protocol: Chlorosulfonation
The most direct route to this compound is the electrophilic chlorosulfonation of the corresponding precursor, 2-methylphenetole (1-ethoxy-2-methylbenzene).[6][7]
Reaction: 2-methylphenetole + Chlorosulfonic Acid (HSO₃Cl) → this compound + HCl
Step-by-Step Methodology:
-
Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer is charged with the solvent (e.g., dichloromethane). The apparatus is cooled to -5 to 0 °C using an ice-salt bath.
-
Reagent Addition: 2-methylphenetole is dissolved in the chilled solvent. Chlorosulfonic acid (typically 1.5-2.0 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Causality: This slow, cold addition is critical to control the highly exothermic reaction and prevent the formation of undesired byproducts, such as diaryl sulfones.[1]
-
-
Reaction: The mixture is stirred at low temperature for a designated period (e.g., 1-2 hours) after the addition is complete, allowing the reaction to proceed to completion.
-
Workup: The reaction mixture is carefully poured onto crushed ice with stirring. This quenches the excess chlorosulfonic acid and precipitates the product.
-
Self-Validation: The sulfonyl chloride is generally insoluble in cold water, allowing for its separation.[8]
-
-
Isolation: The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Purification: The organic phase is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.
Key Applications and Experimental Workflows
The primary utility of this reagent is in the formation of sulfonamides and sulfonate esters.
Workflow: Synthesis of N-Aryl Sulfonamides
This reaction is fundamental to the synthesis of a wide class of biologically active molecules.[2]
Caption: A typical experimental workflow for sulfonamide synthesis.
Detailed Protocol: Synthesis of N-Benzyl-4-ethoxy-3-methylbenzenesulfonamide
-
Reagents: To a solution of benzylamine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of this compound (1.05 eq) in DCM dropwise.
-
Expertise: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Using a slight excess of the sulfonyl chloride ensures full consumption of the more valuable amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the amine by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Upon completion, dilute the mixture with DCM and wash with 1M HCl (aq) to remove excess pyridine and unreacted amine. Subsequently, wash with saturated NaHCO₃ (aq) and brine.
-
Trustworthiness: These sequential washes are a self-validating system to ensure the removal of both acidic and basic impurities, simplifying final purification.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure sulfonamide.
Mechanistic Insight: The Sulfonylation Reaction
The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the expulsion of the chloride ion.
Caption: General mechanism for sulfonamide formation.
Conclusion
This compound is a strategically designed electrophilic reagent. Its reactivity is deliberately attenuated by the presence of two electron-donating groups, providing a level of control and selectivity that is highly sought after in multi-step synthesis. By understanding the fundamental electronic principles that govern its behavior, researchers can harness its capabilities to efficiently construct complex molecular architectures, particularly within the realms of medicinal chemistry and advanced materials. The protocols and insights provided herein serve as a robust foundation for the practical and effective application of this versatile synthetic tool.
References
-
Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Source: MDPI URL: [Link]
-
Title: Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Source: ChemRxiv URL: [Link]
-
Title: Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Source: Canadian Journal of Chemistry URL: [Link]
-
Title: The reaction of benzenesulfonyl chloride and the primary amine group of... Source: ResearchGate URL: [Link]
-
Title: Benzenesulfonyl chloride - Wikipedia. Source: Wikipedia URL: [Link]
-
Title: this compound (C9H11ClO3S). Source: PubChem URL: [Link]
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Title: Synthesis of sulfonyl chloride substrate precursors. Source: Supporting Information from a scientific publication (context suggests a journal like J. Med. Chem. or similar). URL: [Link]
-
Title: 4-Cyano-2-methoxybenzenesulfonyl Chloride. Source: Organic Syntheses URL: [Link]
-
Title: Benzenesulfonyl chloride - Organic Syntheses Procedure. Source: Organic Syntheses URL: [Link]
-
Title: 4-ethoxy-3-formylbenzenesulfonyl chloride. Source: Chemsrc URL: [Link]
-
Title: 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Source: OECD SIDS URL: [Link]
-
Title: Substitution Reactions of Benzene and Other Aromatic Compounds. Source: Michigan State University Chemistry URL: [Link]
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The Emerging Potential of 4-Ethoxy-3-methylbenzenesulfonyl Chloride in Medicinal Chemistry: A Technical Guide
Executive Summary
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structural motif in a diverse array of therapeutic agents. This technical guide delves into the untapped potential of a specific, yet underexplored, building block: 4-Ethoxy-3-methylbenzenesulfonyl chloride . While direct literature on this compound is sparse, this document, grounded in established chemical principles and extensive data on analogous structures, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its prospective applications. By examining its synthesis, key chemical properties, and plausible biological activities, we will illuminate a path for its utilization in the rational design of novel therapeutics, particularly in the realms of oncology and infectious diseases. This guide will provide not only a theoretical framework but also actionable, field-proven insights and detailed experimental protocols to empower the scientific community to explore this promising chemical entity.
Introduction: The Strategic Value of the Benzenesulfonamide Moiety
The sulfonamide functional group (-SO₂NH-) is a versatile pharmacophore that has been integral to the development of numerous blockbuster drugs. Its ability to act as a bioisostere for carboxylic acids and amides, coupled with its capacity to form crucial hydrogen bonds with biological targets, has cemented its importance in drug design.[1] Benzenesulfonamides, in particular, have given rise to a wide spectrum of clinically significant drugs, including antibacterial agents, diuretics, anticonvulsants, and a growing number of targeted cancer therapies.[2]
The strategic placement of substituents on the phenyl ring of benzenesulfonyl chlorides allows for the fine-tuning of their physicochemical properties and biological activity. The subject of this guide, this compound, presents a unique combination of an ethoxy group at the 4-position and a methyl group at the 3-position. These substituents are predicted to modulate the electronic and steric properties of the molecule, influencing its reactivity and the binding affinity of its derivatives to target proteins. This guide will explore the profound implications of this specific substitution pattern for medicinal chemistry applications.
Synthesis of this compound and its Derivatives
The successful application of any building block in medicinal chemistry hinges on its accessible and reliable synthesis. For this compound, a plausible and efficient synthetic route commences with the corresponding aniline, 4-Ethoxy-3-methylaniline .
Synthesis of the Precursor: 4-Ethoxy-3-methylaniline
While not extensively documented, the synthesis of 4-Ethoxy-3-methylaniline can be approached through standard organic chemistry methodologies. A common route would involve the nitration of 2-methylphenol, followed by ethylation of the hydroxyl group and subsequent reduction of the nitro group to the desired aniline.
Synthesis of this compound via Sandmeyer-type Reaction
A robust and widely applicable method for the conversion of anilines to their corresponding sulfonyl chlorides is the Sandmeyer-type reaction.[3][4] This reaction proceeds via a diazonium salt intermediate, which is then reacted with sulfur dioxide in the presence of a copper catalyst.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol based on established Sandmeyer-type reactions and should be optimized for safety and efficiency in a laboratory setting by qualified personnel.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Ethoxy-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is a critical step, and maintaining a low temperature is paramount to prevent its decomposition.[5]
-
-
Chlorosulfonylation:
-
In a separate, larger flask, prepare a solution of sulfur dioxide in a suitable solvent such as acetic acid, or utilize a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[3][6]
-
Add copper(I) chloride (catalytic amount, e.g., 0.1 eq) to the sulfur dioxide solution and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen ceases, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Diagram: Synthetic Workflow
Caption: Synthetic pathway from aniline to sulfonamide derivatives.
Synthesis of N-Substituted Sulfonamides
The primary utility of this compound in medicinal chemistry is as a precursor to a diverse range of N-substituted sulfonamides. The reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base is a highly efficient and versatile transformation.[7]
Experimental Protocol: General Synthesis of N-Substituted 4-Ethoxy-3-methylbenzenesulfonamides
-
Reaction Setup:
-
Dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the amine solution and cool to 0 °C.
-
-
Sulfonylation:
-
Dissolve this compound (1.0 eq) in the same solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine/base mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer, and wash successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
-
Potential Applications in Medicinal Chemistry
Based on extensive research into structurally related benzenesulfonamides, we can project several high-potential therapeutic applications for derivatives of this compound. The ethoxy and methyl substituents are anticipated to influence the pharmacokinetics and pharmacodynamics of the resulting sulfonamides, potentially offering advantages in terms of potency, selectivity, and metabolic stability.
Carbonic Anhydrase Inhibition: A Gateway to Anticancer and Anti-glaucoma Agents
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[8] The inhibition of specific CA isoforms is a validated therapeutic strategy for several diseases.
-
Anticancer Activity: Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[9] Selective inhibitors of these isoforms are therefore highly sought-after as anticancer agents.[10]
-
Anti-glaucoma Activity: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure, a key factor in the management of glaucoma.
The benzenesulfonamide moiety is a classic zinc-binding group for CA inhibitors. The substituents on the phenyl ring, often referred to as the "tail," play a critical role in determining the potency and isoform selectivity of the inhibitor.[5] The 4-ethoxy and 3-methyl groups of our target scaffold can be expected to interact with the hydrophobic regions of the CA active site, potentially leading to high-affinity binding and selectivity for specific isoforms.
Table 1: Representative Inhibition Data for Substituted Benzenesulfonamides against Carbonic Anhydrase Isoforms
| Compound (Analogous Structure) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4-Methoxybenzenesulfonamide | >10000 | 250 | 25 | 4.5 | [1] |
| 4-Methylbenzenesulfonamide | 7500 | 150 | 30 | 5.2 | [1] |
| 4-Chloro-2-mercapto-5-methyl-benzenesulfonamide derivative | 2700-18700 | 2.4-214 | 1.4-47.5 | 1.7-569 | [9] |
Diagram: Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition.
Kinase Inhibition: Targeting Oncogenic Signaling Pathways
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11] Small molecule kinase inhibitors have revolutionized cancer therapy. Benzenesulfonamide derivatives have emerged as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like TrkA and non-receptor tyrosine kinases.[12]
The 4-ethoxy and 3-methyl substituents can be strategically employed to optimize interactions within the ATP-binding pocket of target kinases. The ethoxy group can act as a hydrogen bond acceptor and engage in hydrophobic interactions, while the methyl group can provide favorable van der Waals contacts. By coupling this compound with various amine-containing heterocyclic scaffolds, a library of potential kinase inhibitors can be generated for screening against a panel of cancer-relevant kinases.
Diagram: Kinase Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Antibacterial Agents: Targeting Folate Biosynthesis
The original "sulfa drugs" were antibacterial agents that function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[3] This pathway is absent in humans, making DHPS an excellent target for selective antibacterial therapy. Sulfonamides act as competitive inhibitors of the natural substrate, p-aminobenzoic acid (PABA).
Derivatives of this compound could be designed as novel antibacterial agents. The substitution pattern on the benzene ring can influence the binding affinity to DHPS and the overall antibacterial spectrum. Designing molecules that effectively mimic PABA while possessing favorable pharmacokinetic properties is a key objective in this area.
Diagram: Inhibition of Bacterial Folate Synthesis
Caption: Mechanism of action of sulfonamide antibacterial agents.
Structure-Activity Relationship (SAR) Insights
The "Expertise & Experience" pillar of this guide necessitates a discussion of the anticipated structure-activity relationships for derivatives of this compound.
-
The Sulfonamide Moiety: The -SO₂NH- group is the primary anchoring point for binding to the zinc ion in carbonic anhydrases and forms critical hydrogen bonds in the active sites of many kinases and DHPS.
-
The 4-Ethoxy Group: This group is expected to confer several advantageous properties. Its size and flexibility allow it to probe hydrophobic pockets in target proteins. The oxygen atom can act as a hydrogen bond acceptor. Furthermore, the ethoxy group can improve metabolic stability compared to a methoxy group, as O-demethylation is a common metabolic pathway.
-
The 3-Methyl Group: The methyl group provides steric bulk and enhances the lipophilicity of the molecule. Its position adjacent to the sulfonyl chloride group may influence the dihedral angle between the phenyl ring and the sulfonamide moiety, which can be a critical determinant of biological activity.
-
The N-Substituent: The greatest diversity in biological activity will be achieved by varying the amine component in the synthesis of the final sulfonamide. The choice of this substituent is crucial for targeting specific enzymes and achieving desired pharmacokinetic profiles.
Conclusion and Future Directions
This compound represents a promising, yet underutilized, scaffold in medicinal chemistry. This guide has outlined its plausible synthesis and, by drawing on extensive data from analogous structures, has illuminated its significant potential in the development of novel therapeutics. The unique combination of its substituents offers a compelling starting point for the design of potent and selective inhibitors of carbonic anhydrases, protein kinases, and bacterial dihydropteroate synthase.
It is our hope that the detailed protocols, mechanistic insights, and strategic considerations presented herein will catalyze further research into this valuable chemical entity. The systematic exploration of derivatives of this compound holds the promise of yielding new drug candidates with improved efficacy and safety profiles, ultimately contributing to the advancement of human health.
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Stojanova, M., et al. (2015). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(1), 1-10. Available at: [Link]
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Nocentini, A., et al. (2018). 4-Substituted benzenesulfonamides featuring cyclic imides moieties exhibit potent and isoform-selective carbonic anhydrase II/IX inhibition. Bioorganic Chemistry, 83, 198-204. Available at: [Link]
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A Theoretical Investigation of 4-Ethoxy-3-methylbenzenesulfonyl Chloride: A Computational Guide to Structure, Reactivity, and Pharmacological Potential
Abstract: 4-Ethoxy-3-methylbenzenesulfonyl chloride is a bespoke sulfonyl chloride derivative with significant potential as a building block in medicinal chemistry, particularly for the synthesis of novel sulfonamide-based therapeutic agents. In the absence of extensive empirical data, this technical guide presents a comprehensive framework for the in silico characterization of this molecule. Leveraging the principles of quantum chemistry, specifically Density Functional Theory (DFT), we outline a robust computational protocol to elucidate its structural, electronic, and reactive properties. This guide is intended for researchers, computational chemists, and drug development professionals, providing both the theoretical foundation and practical workflows to predict the molecule's behavior and guide its application in targeted drug design. We will detail the causality behind methodological choices, from the selection of functionals and basis sets to the interpretation of advanced reactivity descriptors, thereby establishing a self-validating system for theoretical analysis.
Introduction: The Rationale for a Computational Approach
Benzenesulfonyl chlorides are a cornerstone of modern synthetic chemistry. Their facile reaction with primary and secondary amines to form stable sulfonamide linkages makes them indispensable reagents in the construction of complex molecules with diverse biological activities.[1] The specific substitution pattern of this compound—featuring an electron-donating ethoxy group and a weakly activating methyl group—suggests a nuanced electronic profile that can be exploited for the synthesis of targeted inhibitors and other pharmacologically active compounds.
The predictive power of computational chemistry allows us to circumvent the initial challenges posed by a novel, uncharacterized compound. By building a reliable theoretical model, we can forecast its three-dimensional structure, map its electronic landscape to identify reactive sites, and calculate key physicochemical descriptors. These descriptors are not merely theoretical curiosities; they form the quantitative foundation for developing Quantitative Structure-Activity Relationships (QSAR), which are critical in modern, rational drug design.[2][3] This guide will lay out a complete theoretical workflow to generate these foundational data points for this compound.
Core Computational Methodology: A Justified Protocol
The accuracy of any theoretical prediction is contingent upon the rigor of the chosen methodology. Our protocol is grounded in Density Functional Theory (DFT), which offers an optimal balance of computational cost and accuracy for molecules of this size.[4]
2.1. Selection of Software and Theoretical Level
All calculations proposed herein can be effectively performed using standard quantum chemistry software packages such as Gaussian, Q-Chem, or the open-source GAMESS.[5][6][7] The selection of the functional and basis set is the most critical decision in a DFT study.
-
Functional Selection: For organosulfur compounds, it is crucial to select a functional that accurately models the complex electronic environment of the sulfur atom. Benchmarking studies have shown that hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often provide superior results.[8][9] The M06-2X functional is highly recommended for its robust performance with main-group thermochemistry and non-covalent interactions.[10] Alternatively, the widely-used B3LYP functional with a dispersion correction (e.g., B3LYP-D3(BJ) ) is also a reliable choice.[11]
-
Basis Set Selection: The basis set dictates the flexibility of the mathematical functions used to represent the electron orbitals. For molecules containing second-row elements like sulfur and chlorine, polarization and diffuse functions are essential for accuracy.[12] A Pople-style basis set such as 6-311+G(d,p) offers a good starting point.[13] For higher accuracy, Dunning's correlation-consistent basis sets, like aug-cc-pVTZ , augmented with tight 'd' functions for sulfur, are preferable, though more computationally intensive.[14][15]
Our proposed level of theory is therefore: M06-2X/6-311+G(d,p) . This provides a strong, scientifically-defensible foundation for the calculations that follow.
2.2. Proposed Computational Workflow
The following diagram illustrates the logical flow of the theoretical investigation, moving from fundamental properties to predictive applications.
Caption: Proposed computational workflow for this compound.
Anticipated Results and Scientific Interpretation
This section details the expected outputs from our computational workflow and, more importantly, how to interpret them to gain actionable insights.
3.1. Molecular Geometry and Structural Properties
The initial geometry optimization will yield the most stable three-dimensional conformation of the molecule. A subsequent frequency analysis is mandatory to confirm that this structure is a true energy minimum (i.e., has no imaginary frequencies).[16]
| Parameter | Predicted Value (Å or °) | Scientific Significance |
| S=O Bond Lengths | ~1.43 Å | Short double bonds indicative of the high oxidation state of sulfur and its electrophilic nature. |
| S-Cl Bond Length | ~2.08 Å | A relatively long and weak bond, identifying it as the likely site of cleavage during nucleophilic attack. |
| S-C (Aryl) Bond Length | ~1.77 Å | The primary connection to the aromatic scaffold, crucial for understanding electronic communication. |
| C-S-Cl Bond Angle | ~100° | Defines the geometry around the sulfur center, influencing steric accessibility. |
| O=S=O Bond Angle | ~120° | Reflects the sp²-like character around the sulfur atom, contributing to the overall molecular shape. |
| C(Aryl)-O-C(Ethyl) Angle | ~118° | Governs the orientation of the ethoxy group, which can influence receptor binding through steric and electronic effects. |
| Table 1: Predicted key geometric parameters for this compound at the M06-2X/6-311+G(d,p) level of theory. |
3.2. Electronic Landscape: FMO and MESP Analysis
Understanding the distribution of electrons is key to predicting reactivity. Frontier Molecular Orbital (FMO) theory posits that most chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[17][18]
-
HOMO: The location of the HOMO indicates the most probable source of electrons in a reaction (nucleophilic sites). For this molecule, the HOMO is expected to be distributed across the electron-rich aromatic ring, particularly influenced by the ethoxy group.
-
LUMO: The location of the LUMO indicates the most probable destination for incoming electrons (electrophilic sites). The LUMO will be predominantly localized on the sulfonyl chloride group, specifically on the antibonding σ* orbital of the S-Cl bond, confirming its role as the primary electrophilic center.[19]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarizable and reactive.
The Molecular Electrostatic Potential (MESP) provides a more intuitive, color-coded map of the electronic landscape.[20] It visualizes the electrostatic potential on the molecule's surface, revealing regions of positive and negative charge.
Caption: Predicted MESP map features for this compound.
3.3. Conceptual DFT: Quantifying Reactivity
Conceptual DFT provides a toolkit of "reactivity descriptors" that quantify the concepts visualized by FMO and MESP analysis.[21][22] These descriptors are invaluable for QSAR studies.
| Descriptor | Formula | Predicted Significance for this Molecule |
| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. A more negative value indicates higher stability. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Proportional to the HOMO-LUMO gap, it quantifies resistance to change in electron distribution. Higher hardness means lower reactivity.[23] |
| Global Electrophilicity (ω) | ω = μ² / (2η) | A comprehensive index of a molecule's electrophilic nature. This value will be crucial for comparing its reactivity to other sulfonyl chlorides. |
| Table 2: Key Global Reactivity Descriptors from Conceptual DFT. |
Application in Drug Development: A QSAR Workflow
The true power of these theoretical calculations lies in their application to predictive modeling for drug discovery. The computed descriptors serve as the independent variables in a QSAR model, which seeks to correlate these properties with a measured biological activity (e.g., IC₅₀ for enzyme inhibition).
The following workflow outlines how this compound and its virtual derivatives can be systematically evaluated.
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Methodological & Application
synthesis of novel sulfonamides using 4-Ethoxy-3-methylbenzenesulfonyl chloride
Application Note & Protocol
Topic: Synthesis of Novel Sulfonamides using 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
A Practical Guide to the Synthesis of Novel 4-Ethoxy-3-methylbenzenesulfonamide Derivatives for Drug Discovery
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of prontosil, the first commercially available antibiotic, sulfonamide-containing compounds have become indispensable therapeutic agents.[1][2] Their remarkable versatility is demonstrated by their broad spectrum of biological activities, which include antimicrobial, anticancer, antiviral, anti-inflammatory, and diuretic properties.[3][4][5][6][7] In bacteria, they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis, thereby halting bacterial growth.[][9][10] This privileged scaffold's ability to act as a bioisostere for amide bonds, while offering improved metabolic stability and binding characteristics, ensures its continued relevance in the development of novel therapeutics.[11][12][13]
The synthesis of sulfonamides is most commonly and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[11][14][15] This robust reaction provides a direct path to creating vast libraries of compounds for structure-activity relationship (SAR) studies. The strategic choice of the sulfonyl chloride is paramount, as it introduces a significant portion of the final molecule's structural architecture. This guide focuses on the application of This compound , a versatile building block for generating novel sulfonamide libraries with unique substitution patterns, offering researchers a powerful tool to modulate physicochemical properties and explore new chemical space.
Reagent Profile: this compound
A thorough understanding of the key electrophile is critical for successful and safe synthesis.
-
Structure:

-
Chemical Properties:
Property Value Molecular Formula C₉H₁₁ClO₃S[16] Molecular Weight 220.67 g/mol [17] Appearance Typically a solid | XLogP3 | 2.8[17] |
-
Reactivity and Handling: this compound is a potent electrophile. The sulfur atom is highly susceptible to nucleophilic attack by amines, which forms the basis of the desired reaction. However, it is also highly reactive with other nucleophiles, most notably water.
-
Moisture Sensitivity: The compound readily hydrolyzes to the corresponding 4-ethoxy-3-methylbenzenesulfonic acid.[18] This side reaction consumes the starting material and complicates purification. Therefore, all experiments must be conducted under strictly anhydrous conditions using dried solvents and glassware, preferably under an inert atmosphere (e.g., Nitrogen or Argon).
-
Safety Precautions: As with most sulfonyl chlorides, this reagent is corrosive and causes severe skin burns and eye damage.[17][19] It should be handled with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, within a certified chemical fume hood.
-
General Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution mechanism at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: This forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a good leaving group.
-
Deprotonation: The resulting positively charged ammonium species is deprotonated by a base (e.g., pyridine, triethylamine) present in the reaction mixture. This neutralization step is crucial as it drives the equilibrium towards the product and prevents the formation of amine hydrochlorides, which are unreactive.
Below is a diagram illustrating the general mechanistic pathway.
Caption: General mechanism for sulfonamide formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-4-ethoxy-3-methylbenzenesulfonamides
This protocol provides a robust and widely applicable method for coupling this compound with various primary and secondary amines.
Materials & Equipment
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath
-
Standard work-up and purification glassware (separatory funnel, rotary evaporator, etc.)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the amine (1.1 mmol, 1.1 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Rationale: Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride.[18]
-
-
Base Addition: Add anhydrous pyridine (3.0 mmol, 3.0 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Rationale: The base neutralizes the HCl byproduct, driving the reaction forward. Cooling controls the initial exotherm of the reaction.
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirring amine solution over 15-20 minutes.
-
Rationale: Slow, controlled addition prevents a rapid temperature increase and minimizes the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-16 hours.
-
Monitoring: Monitor the consumption of the limiting reagent (typically the sulfonyl chloride) using Thin Layer Chromatography (TLC).
-
Rationale: TLC provides a quick and effective way to determine if the reaction has gone to completion, preventing premature work-up.
-
Work-up and Purification
-
Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Rationale: The HCl wash removes the pyridine base. The NaHCO₃ wash removes any unreacted sulfonyl chloride (as the water-soluble sulfonate salt) and any acidic impurities. The brine wash removes residual water.
-
-
Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by one of the following methods:
-
Recrystallization: A common and effective method for crystalline solids. Choose a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[20]
-
Flash Column Chromatography: For oils or mixtures that are difficult to crystallize. Use a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[21]
-
Characterization of Novel Sulfonamides
Confirmation of the structure and purity of the final compound is a critical final step. Below is a table of expected characterization data for a representative product: N-phenyl-4-ethoxy-3-methylbenzenesulfonamide .
| Analysis Technique | Expected Observations / Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-6.8 (m, 8H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃). The N-H proton signal can be broad and appear between δ 7-10 ppm.[22][23][24] |
| ¹³C NMR (CDCl₃, 101 MHz) | Signals for 15 distinct carbons. Aromatic carbons typically appear between δ 110-160 ppm. Signals for the ethoxy group (~65, 15 ppm) and the methyl group (~16 ppm) are expected.[22] |
| FT-IR (ATR, cm⁻¹) | Strong asymmetric S=O stretch: ~1330-1310 cm⁻¹.Strong symmetric S=O stretch: ~1160-1140 cm⁻¹.S-N stretch: ~910 cm⁻¹.N-H stretch (for secondary sulfonamides): ~3300-3200 cm⁻¹.[22][23] |
| High-Res Mass Spec (HRMS) | Calculated m/z for C₁₅H₁₇NO₃S [M+H]⁺ should match the observed value within a narrow tolerance (e.g., ± 5 ppm). |
| Purity (HPLC/LC-MS) | >95% purity as determined by peak area integration.[25] |
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Chourasiya, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Retrieved from [Link]
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American Chemical Society. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Retrieved from [Link]
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4-Ethoxy-3-methylbenzenesulfonyl Chloride: A Guide to its Application as a Protecting Group for Amines
Introduction: The Role of Arenesulfonyl Groups in Amine Protection
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. Among the arsenal of amine protecting groups, arenesulfonyl chlorides have long been valued for their ability to form stable sulfonamides.[1] These sulfonamides effectively attenuate the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide range of reaction conditions.[1][2]
The archetypal arenesulfonyl protecting group, p-toluenesulfonyl (tosyl, Ts), is renowned for its robustness, but its removal often necessitates harsh reductive or strongly acidic conditions.[1] Conversely, electron-deficient arenesulfonyl groups, such as 2-nitrobenzenesulfonyl (nosyl, Ns), offer milder deprotection options, typically involving nucleophilic aromatic substitution with thiolates, but can be less stable to certain reagents.[1][3]
This guide focuses on 4-ethoxy-3-methylbenzenesulfonyl chloride , a lesser-documented but potentially valuable protecting group. The presence of electron-donating ethoxy and methyl groups on the aromatic ring suggests a stability profile that may differ from both tosyl and nosyl groups, potentially offering unique advantages in specific synthetic contexts. While direct literature on this specific reagent is sparse, this document will provide a comprehensive overview based on established principles of sulfonamide chemistry, including detailed, albeit projected, protocols for its synthesis, application, and cleavage.
Rationale for Use: Potential Advantages of the 4-Ethoxy-3-methylbenzenesulfonyl Group
The selection of a protecting group is a critical decision in synthetic planning.[4][5] The unique substitution pattern of the 4-ethoxy-3-methylbenzenesulfonyl group suggests several potential benefits:
-
Modulated Stability: The electron-donating nature of the ethoxy and methyl groups is expected to increase the electron density of the aromatic ring. This may influence the stability of the resulting sulfonamide, potentially making it more robust than highly electron-deficient systems like the nosyl group under certain conditions.
-
Altered Cleavage Conditions: The electronic properties of the aryl group can impact the ease of deprotection. While still anticipated to be a stable protecting group, the 4-ethoxy-3-methyl substitution may allow for cleavage under conditions that are subtly different from those required for tosylamides, potentially offering a new dimension of orthogonality.
-
Enhanced Solubility and Crystallinity: The introduction of the ethoxy and methyl groups can increase the lipophilicity of the protected amine, which may improve its solubility in organic solvents. Furthermore, the defined structure of the arenesulfonyl group can often impart crystallinity to the protected compound, facilitating purification by recrystallization.[4]
Synthesis of this compound
Starting Material: The logical precursor for the synthesis is 2-methylphenetole (1-ethoxy-2-methylbenzene).
Projected Synthetic Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool the starting material, 2-methylphenetole (1.0 equivalent), in a suitable solvent such as dichloromethane (DCM) to -5 °C using an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.5 equivalents), dissolved in DCM, to the stirred solution via the dropping funnel over a period of 60 minutes, maintaining the internal temperature below 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 60 minutes.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Note: This protocol is adapted from a procedure for the synthesis of 4-ethoxy-benzenesulfonyl chloride.[6] It is crucial to perform this reaction in a well-ventilated fume hood due to the corrosive and reactive nature of chlorosulfonic acid. The regioselectivity of the sulfonation is directed by the activating and ortho, para-directing ethoxy group.
Protection of Amines: Formation of 4-Ethoxy-3-methylbenzenesulfonamides
The reaction of this compound with primary or secondary amines is expected to proceed readily in the presence of a suitable base to form the corresponding sulfonamide.[9]
General Protocol for Amine Protection:
-
Reaction Setup: To a solution of the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine, or a biphasic system), add a base (1.1-2.0 equivalents). For primary amines, pyridine or triethylamine are common choices. For the formation of N-alkylated sulfonamides from primary sulfonamides, a stronger base like potassium carbonate may be employed.[3]
-
Addition of Sulfonyl Chloride: Add this compound (1.05 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). In some cases, gentle heating may be required. A solvent-free approach using microwave irradiation has also been shown to be effective for the sulfonylation of amines.[9]
-
Workup and Purification: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Experimental Workflow: Amine Protection
Caption: General workflow for the protection of amines using this compound.
Stability Profile of 4-Ethoxy-3-methylbenzenesulfonamides
Based on the general stability of arenesulfonamides, the 4-ethoxy-3-methylbenzenesulfonamide protecting group is expected to be stable under a wide variety of conditions, including:
| Reagent/Condition | Expected Stability |
| Strongly acidic conditions (e.g., TFA, HCl) | Stable[1] |
| Strongly basic conditions (e.g., NaOH, LiOH) | Stable[1] |
| Oxidizing agents (e.g., PCC, KMnO4) | Generally Stable |
| Reducing agents (e.g., NaBH4, LiAlH4) | Generally Stable |
| Organometallic reagents (e.g., Grignard, organolithiums) | Generally Stable |
This broad stability makes it a potentially useful protecting group in complex synthetic sequences where other functional groups need to be manipulated.
Cleavage of the 4-Ethoxy-3-methylbenzenesulfonyl Protecting Group
The deprotection of arenesulfonamides is often the most challenging step.[1] The conditions required for cleavage are highly dependent on the electronic nature of the arenesulfonyl group.
Projected Deprotection Strategies:
-
Reductive Cleavage: For robust arenesulfonamides like tosylamides, reductive methods are common. These include dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation under forcing conditions. Given the electron-rich nature of the 4-ethoxy-3-methylbenzenesulfonyl group, these reductive methods are likely to be effective. A milder reductive condition that has been used for sulfonamide cleavage is magnesium in methanol.[1]
-
Acidic Cleavage: While generally stable to acid, cleavage of some arenesulfonamides can be achieved with strong acids at elevated temperatures, such as HBr in acetic acid or triflic acid.[10][11][12][13] The viability of this approach for the 4-ethoxy-3-methyl derivative would need to be experimentally determined, and the potential for ether cleavage of the ethoxy group under these conditions must be considered.
-
Nucleophilic Aromatic Substitution: This method is typically reserved for electron-deficient arenesulfonamides like the nosyl group. The electron-rich nature of the 4-ethoxy-3-methylbenzenesulfonyl group makes this deprotection pathway unlikely.
Deprotection Workflow
Caption: Projected workflow for the deprotection of 4-ethoxy-3-methylbenzenesulfonamides.
Characterization
While experimental data for this compound and its derivatives is not available in the searched literature, the expected spectroscopic characteristics can be predicted based on analogous structures.[14][15]
-
¹H NMR: The proton NMR spectrum of the sulfonyl chloride would be expected to show a triplet for the ethoxy methyl protons (~1.4 ppm), a quartet for the ethoxy methylene protons (~4.1 ppm), a singlet for the aromatic methyl group (~2.3 ppm), and distinct signals for the aromatic protons in the 7-8 ppm region. Upon formation of the sulfonamide, an N-H proton signal would appear, and the chemical shifts of the protons on the carbon adjacent to the nitrogen would be shifted downfield.
-
¹³C NMR: The carbon NMR would show characteristic peaks for the ethoxy and methyl carbons, as well as the aromatic carbons. The carbon bearing the sulfonyl chloride group would be significantly downfield.
-
IR Spectroscopy: A strong absorption band characteristic of the S=O stretch in sulfonyl chlorides would be expected around 1375 and 1185 cm⁻¹. For the sulfonamide, the N-H stretch would appear around 3300 cm⁻¹.
Conclusion
This compound represents a potentially useful, yet underexplored, protecting group for amines. Its electron-rich aromatic system suggests a stability profile that could be advantageous in certain synthetic strategies, offering a nuanced alternative to more common arenesulfonyl protecting groups. The protocols and data presented in this guide, while based on established chemical principles and analogous systems, provide a solid foundation for researchers to begin their own investigations into the practical application of this reagent. Further experimental work is necessary to fully elucidate its stability, orthogonality, and optimal conditions for its cleavage.
References
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The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Available at: [Link].
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Chem-Station Int. Ed. Sulfonyl Protective Groups. 2014. Available at: [Link].
-
ResearchGate. Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Available at: [Link].
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The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzyl Protecting Groups in Organic Synthesis. Available at: [Link].
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Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link].
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-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Available at: [Link].
-
Master Organic Chemistry. Aromatic Synthesis (3) - Sulfonyl Blocking Groups. 2018. Available at: [Link].
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-
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-
ResearchGate. Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Available at: [Link].
-
YouTube. Scope of Acidic Cleavage. 2018. Available at: [Link].
-
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-
YouTube. ether cleavage with strong acids. 2018. Available at: [Link].
-
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-
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Application Note & Detailed Protocol: Synthesis of N-Substituted 4-Ethoxy-3-methylbenzenesulfonamides via Reaction with Secondary Amines
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 4-ethoxy-3-methylbenzenesulfonamides, a crucial class of compounds in medicinal chemistry and materials science. We detail the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with various secondary amines, offering insights into the reaction mechanism, a step-by-step experimental protocol, and critical considerations for process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, drug development, and chemical process development, providing the technical depth necessary for successful and reproducible outcomes.
Introduction and Significance
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The synthesis of sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a fundamental and widely utilized transformation in organic chemistry. This compound serves as a valuable building block, imparting specific physicochemical properties to the final molecule, such as modulated lipophilicity and potential for specific receptor interactions, driven by its unique substitution pattern.
This application note focuses specifically on the reaction with secondary amines (R₂NH), which leads to the formation of tertiary sulfonamides (ArSO₂NR₂). This reaction is a robust and high-yielding process, typically proceeding via a nucleophilic substitution mechanism at the sulfur atom. Understanding the nuances of this reaction, including the choice of solvent, base, and reaction temperature, is critical for maximizing yield and purity.
Reaction Mechanism and Key Principles
The reaction proceeds through a nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is generally accepted to follow a concerted or an addition-elimination pathway. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Key Steps:
-
Nucleophilic Attack: The secondary amine attacks the sulfur center of the sulfonyl chloride.
-
Chloride Displacement: The chloride ion is displaced as a leaving group.
-
Proton Abstraction: The added base abstracts a proton from the nitrogen atom of the resulting sulfonium ion, yielding the neutral sulfonamide product and the hydrochloride salt of the base.
The workflow for this synthesis is outlined in the diagram below.
Figure 1: General Experimental Workflow. A diagram illustrating the key stages from preparation to final product characterization.
Detailed Experimental Protocol
This protocol provides a general method for the reaction of this compound with a generic secondary amine, such as morpholine.
3.1. Materials and Reagents
-
This compound (FW: 234.70 g/mol )
-
Secondary Amine (e.g., Morpholine, FW: 87.12 g/mol )
-
Triethylamine (TEA) or Pyridine (as base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric Acid (aq.)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine (Saturated Sodium Chloride Solution, aq.)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
3.2. Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Secondary amines can be corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. An ice bath is crucial for temperature control.
3.3. Step-by-Step Procedure
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq.), to the solution.
-
Cooling: Cool the flask in an ice-water bath to 0°C with stirring.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching: Once the reaction is complete, cool the mixture again to 0°C and slowly add 1 M HCl (aq.) to quench the reaction and neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the sulfonamide.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Expert Insights and Process Optimization
The success of this synthesis relies on careful control of several parameters. Below, we discuss the causality behind key experimental choices.
4.1. Choice of Base and Stoichiometry A base is required to scavenge the HCl produced. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal as they are non-nucleophilic and will not compete with the secondary amine in reacting with the sulfonyl chloride. Pyridine can also be used and may sometimes act as a nucleophilic catalyst. Using a slight excess (1.2-1.5 equivalents) ensures that the reaction medium remains basic, preventing the protonation of the valuable secondary amine.
Figure 2: Reaction Mechanism. Nucleophilic attack by the secondary amine on the sulfonyl chloride, followed by proton abstraction.
4.2. Solvent Selection Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are preferred. DCM is often the solvent of choice due to its ability to dissolve a wide range of reactants and its inertness under the reaction conditions. The solvent must be anhydrous, as water can hydrolyze the highly reactive sulfonyl chloride to the corresponding sulfonic acid, reducing the yield of the desired product.
4.3. Temperature Control The initial addition of the sulfonyl chloride is performed at 0°C to manage the exothermic nature of the reaction. Uncontrolled temperature increases can lead to side reactions and the degradation of starting materials. Once the addition is complete, allowing the reaction to warm to room temperature provides sufficient thermal energy to ensure the reaction proceeds to completion in a reasonable timeframe.
4.4. Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride. 3. Amine protonation. | 1. Extend reaction time; gently warm if necessary. 2. Use anhydrous solvent and reagents. 3. Ensure sufficient base (≥1.2 eq.) is present. |
| Multiple Spots on TLC | 1. Side reactions. 2. Degradation of product/reagents. | 1. Maintain strict temperature control (0°C addition). 2. Re-purify reagents if necessary. |
| Difficult Purification | Co-elution of product with triethylamine hydrochloride salt. | Perform an acidic wash (1 M HCl) during work-up to remove all amine-based impurities into the aqueous layer. |
Applications in Drug Development
The 4-ethoxy-3-methylbenzenesulfonamide scaffold is of interest in medicinal chemistry. The ethoxy and methyl groups provide a specific steric and electronic profile that can be fine-tuned for optimal binding to biological targets. For instance, derivatives of this scaffold could be explored as inhibitors for enzymes like carbonic anhydrase or as ligands for various G-protein coupled receptors (GPCRs), where the sulfonamide group acts as a key hydrogen bond acceptor. The synthesis described herein provides a direct and efficient route to generate diverse libraries of such compounds for screening in drug discovery programs.
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
-
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-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman. [Link]
Application Note & Protocol: Sulfonylation with 4-Ethoxy-3-methylbenzenesulfonyl chloride
Abstract: This document provides a comprehensive guide for the synthesis of sulfonamides and sulfonate esters using 4-Ethoxy-3-methylbenzenesulfonyl chloride. Sulfonamides are a cornerstone functional group in medicinal chemistry and drug development, valued for their unique physicochemical properties and ability to act as bioisosteres for amides.[1] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure, mechanistic insights, purification techniques, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Principles
The sulfonylation of nucleophiles, particularly amines and alcohols, is a fundamental transformation in organic synthesis. The resulting sulfonamides are prevalent in a wide array of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[2] The reaction involves the coupling of an amine or alcohol with a sulfonyl chloride, forming a stable S-N or S-O bond.
This compound is a substituted aromatic sulfonylating agent. The ethoxy and methyl substituents on the benzene ring can modulate the electronic properties of the sulfonyl group and impart specific lipophilic and steric characteristics to the final molecule, which can be advantageous in tuning the pharmacological profile of a drug candidate.
The Underlying Mechanism
The reaction proceeds via a nucleophilic attack of the lone pair of electrons from the amine or alcohol onto the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom renders the sulfur atom electron-deficient and susceptible to attack.[3] A base, typically a non-nucleophilic amine such as pyridine or triethylamine (TEA), is essential. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product.[3]
In some cases, particularly with pyridine as the base, an alternative catalytic mechanism may operate where pyridine initially acts as a nucleophile, attacking the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate.[4] This intermediate is then readily attacked by the alcohol or amine.
Caption: General mechanism of amine sulfonylation.
Experimental Protocol: Synthesis of N-Substituted Sulfonamides
This section details a robust, general procedure for the sulfonylation of a primary or secondary amine. The protocol is scalable and has been optimized for high yield and purity.
Reagent and Equipment Specifications
| Reagent/Material | Grade | Notes |
| This compound | ≥97% Purity | Moisture-sensitive. Store under inert gas. |
| Amine Substrate | As required | Must be free of significant water content. |
| Dichloromethane (DCM) | Anhydrous | Use a freshly opened bottle or dry over CaH₂. |
| Pyridine or Triethylamine (TEA) | Anhydrous | Base and catalyst. Pyridine can also be used as the solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | For work-up. |
| Brine (NaCl solution) | Saturated Aqueous | For work-up. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent. |
| Standard Glassware | --- | Oven-dried prior to use. |
| Magnetic Stirrer & Stir Bar | --- | --- |
| Inert Atmosphere Setup | Nitrogen or Argon | Essential for preventing hydrolysis of the sulfonyl chloride. |
Detailed Step-by-Step Procedure
Reaction Scale: 1.0 mmol of amine substrate.
-
Preparation: To an oven-dried 50 mL round-bottomed flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. If the amine is a hydrochloride salt, add an additional equivalent of the base (e.g., TEA) to liberate the free amine.
-
Base Addition: Add the base, either anhydrous pyridine (2.0 mmol, 2.0 equiv) or triethylamine (1.5 mmol, 1.5 equiv). Stir the solution under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the sulfonyl chloride.
-
Sulfonyl Chloride Addition: Slowly add this compound (1.1 mmol, 1.1 equiv) to the stirred solution over 5 minutes. The reagent can be added as a solid in portions or as a solution in a minimal amount of anhydrous DCM.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting amine.
Reaction Work-up and Isolation
The work-up procedure is designed to systematically remove unreacted reagents and byproducts.[5][6]
-
Dilution: Dilute the reaction mixture with an additional 20 mL of dichloromethane.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 15 mL). This step removes the excess base (pyridine or TEA) by forming its water-soluble hydrochloride salt.[7]
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 x 15 mL). This neutralizes any remaining HCl and promotes the hydrolysis of any unreacted sulfonyl chloride.
-
Brine Wash: Wash the organic layer with brine (1 x 15 mL) to remove residual water and inorganic salts.
-
Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
Purification
The crude product is often a solid that can be purified effectively by recrystallization.[8][9]
-
Solvent Selection: Common solvent systems for sulfonamides include ethanol/water, isopropanol, or ethyl acetate/hexanes.[9][10] The ideal solvent should dissolve the compound when hot but not when cold.
-
Procedure: Dissolve the crude solid in a minimum amount of the boiling solvent. If the solution is colored, activated charcoal can be added and the mixture filtered hot.[11]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[11]
If the product is an oil or fails to crystallize, purification by column chromatography on silica gel is the recommended alternative.
Characterization of the Final Product
The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: Expect to see characteristic signals for the ethoxy (triplet and quartet), methyl (singlet), and aromatic protons of the 4-ethoxy-3-methylphenyl group. The sulfonamide N-H proton typically appears as a broad singlet, and its chemical shift can vary.[12][13]
-
¹³C NMR Spectroscopy: Will show distinct signals for all carbon atoms in the molecule.
-
FT-IR Spectroscopy: Look for strong characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds (typically around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively) and the S-N stretch (around 914-895 cm⁻¹).[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product by identifying the molecular ion peak ([M+H]⁺ or [M]⁺).
Integrated Workflow Diagram
Caption: Complete workflow from reaction to characterization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride due to moisture. 2. Insufficient base to neutralize HCl. 3. Poor quality or decomposed starting materials. 4. Sterically hindered amine reacting slowly. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[8] 2. Verify the stoichiometry of the base. For amine HCl salts, use an extra equivalent. 3. Use fresh, high-purity reagents. 4. Increase reaction time, temperature, or consider a more potent base/catalyst system like DMAP. |
| Multiple Products (TLC) | 1. Incomplete reaction. 2. Side reactions (e.g., bis-sulfonylation of a primary amine). 3. Decomposition of product or starting material. | 1. Allow the reaction to run for a longer duration.[8] 2. Use a controlled stoichiometry of the sulfonyl chloride (closer to 1.0 equiv). 3. Re-evaluate reaction temperature; avoid excessive heat. |
| "Oiling Out" During Recrystallization | 1. Product melting point is lower than the solvent's boiling point. 2. High concentration of impurities. 3. Solution cooled too rapidly. | 1. Re-dissolve the oil, add more solvent, and allow it to cool more slowly.[9] 2. Attempt purification via column chromatography first to remove major impurities, then recrystallize.[9] 3. Insulate the flask to ensure slow cooling. Consider a different solvent system.[9] |
| Product is Water Soluble | 1. The final molecule contains highly polar functional groups. | 1. During work-up, use brine extensively to "salt out" the product from the aqueous layer. 2. Extract the aqueous layers multiple times with a more polar organic solvent like ethyl acetate. |
References
- Bertini, I., Luchinat, C., & Monnanni, R. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231–243.
- Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir.
- Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. Semantic Scholar.
- US Patent 2777844A. (1957). Sulfonamide purification process.
- Macmillan Group. (2023).
- Wallace, D. J., & Chen, C. Y. (2009).
- ResearchGate. (2025).
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
- LibreTexts. (2014).
- Organic Chemistry. (2020).
- MDPI. (2020).
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- Chem-Station International Edition. (2014). Sulfonyl Protective Groups.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
- The Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing.
- Jung, J. C., & Kim, S. Y. (2007).
- Organic Chemistry Portal. (n.d.).
- Jan, M. (2015). Why does sulfonation of alcohols even work? Chemistry Stack Exchange.
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- University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry.
- LibreTexts. (2021). Reaction Work-Ups. Chemistry LibreTexts.
- ResearchGate. (2025). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...
- PubChemLite. (n.d.). This compound (C9H11ClO3S). PubChemLite.
- Hameed, A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
- University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry.
- Chemistry university. (2021).
- ResearchGate. (2025). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- ChemScene. (n.d.). 4-Ethoxy-benzenesulfonyl chloride. ChemScene.
- ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
- ChemSrc. (2025). 4-ethoxy-3-formylbenzenesulfonyl chloride. ChemSrc.
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Application Note & Protocols: Advanced Catalytic Methods for the Synthesis of Sulfonamides Using 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Introduction: The Enduring Importance and Synthetic Challenge of Sulfonamides
The sulfonamide moiety is a cornerstone in medicinal and pharmaceutical chemistry.[1][2] Recognized as a privileged structure, it is integral to a vast array of therapeutic agents, demonstrating activities ranging from antibacterial to anticancer and anti-inflammatory.[3][4] Its value stems from its unique physicochemical properties: it is a stable bioisosteric replacement for the amide group, capable of acting as a hydrogen bond acceptor, and it often enhances metabolic stability and pharmacokinetic profiles.[1][5][6]
The traditional and most direct method for constructing the crucial S-N bond is the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a stoichiometric amount of a base like pyridine or triethylamine.[7][8] While effective, this century-old approach has significant limitations. The reaction conditions can be harsh, and the process is often inefficient for coupling with weakly nucleophilic amines, such as electron-deficient anilines or sterically hindered substrates.[7] These challenges necessitate the development of more sophisticated, efficient, and milder catalytic methodologies to broaden the synthetic scope and meet the demands of modern drug discovery.
This guide provides an in-depth exploration of catalytic strategies applicable to the synthesis of sulfonamides from 4-Ethoxy-3-methylbenzenesulfonyl chloride , a representative functionalized arylsulfonyl chloride. We will move beyond the simple listing of steps to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Understanding the Reactivity of this compound
The reactivity of this compound is governed by the highly electrophilic sulfur (VI) center, making it susceptible to nucleophilic attack by amines. The substituents on the aromatic ring—an electron-donating ethoxy group and a weakly electron-donating methyl group—subtly influence this reactivity. While these groups may slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, the fundamental challenge remains: achieving efficient coupling, especially with challenging amine partners, without resorting to harsh conditions that can compromise sensitive functional groups elsewhere in the molecule. The goal of catalytic methods is to overcome the activation barrier for these difficult couplings under mild and controlled conditions.
Section 2: Catalytic Strategies for S-N Bond Formation
Modern organic synthesis offers several catalytic platforms to address the limitations of the classical approach. These methods enhance the reaction rate, broaden the substrate scope to include less reactive amines, and often proceed under significantly milder conditions.
Lewis Acid Catalysis: Activating the Electrophile
Principle: A Lewis acid catalyst coordinates to one of the oxygen atoms of the sulfonyl group. This coordination polarizes the S-O bond, withdrawing electron density from the sulfur atom and rendering it significantly more electrophilic. This "activation" lowers the energy barrier for the nucleophilic attack by the amine, enabling the reaction to proceed more readily, even with less nucleophilic amines.
Several Lewis acids, including zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), and various metal sulfates, have been shown to be effective for related acylation reactions and can be applied to sulfonylation.[9] The choice of catalyst is critical and depends on the specific substrates and their tolerance to acidic conditions.
Caption: Comparison of traditional vs. modern catalytic sulfonamide synthesis logic.
Section 3: Experimental Protocols
The following protocols are designed to be robust and reproducible. They provide a baseline for the classical method and a representative example of a catalytic approach for more challenging substrates.
Protocol 1: Standard Base-Mediated Synthesis of N-Phenyl-4-ethoxy-3-methylbenzenesulfonamide
This protocol details the conventional method, which is effective for reactive primary amines like aniline. Pyridine acts as both the base and a solvent.
Workflow Overview:
Caption: Experimental workflow for the standard base-mediated synthesis.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM) for extraction
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add aniline (1.05 eq) and dissolve it in anhydrous pyridine (approx. 0.2 M concentration). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous pyridine. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Workup: Cool the reaction mixture in an ice bath and slowly add 2M HCl to quench the reaction and neutralize the pyridine. The product may precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of pyridine used).
-
Washing: Wash the combined organic layers sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure sulfonamide.
Causality:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to hydrolysis; moisture will convert the starting material to the unreactive sulfonic acid.
-
Slow Addition at 0°C: The reaction is exothermic. Slow addition at low temperature controls the reaction rate, preventing the formation of side products.
-
HCl Wash: This step is crucial for removing the excess pyridine base from the organic layer.
Protocol 2: Lewis Acid-Catalyzed Synthesis with a Weakly Nucleophilic Amine
This protocol is adapted for less reactive amines, such as 2,4-dichloroaniline, where the standard method may fail or give low yields. A catalytic amount of a Lewis acid is used to activate the sulfonyl chloride.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloroaniline (1.0 eq)
-
Scandium (III) triflate (Sc(OTf)₃) (0.1 eq, 10 mol%)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To a flame-dried flask under nitrogen, add this compound (1.0 eq), 2,4-dichloroaniline (1.0 eq), and the Lewis acid catalyst Sc(OTf)₃ (0.1 eq).
-
Solvent and Base: Add anhydrous DCM (to 0.1 M) followed by 2,6-lutidine (1.5 eq). 2,6-lutidine is a sterically hindered, non-nucleophilic base used to scavenge the generated HCl without competing in the main reaction.
-
Reaction: Stir the mixture at room temperature or gently heat to 40°C if necessary. Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Causality:
-
Sc(OTf)₃ Catalyst: This strong Lewis acid effectively activates the sulfonyl chloride, making it susceptible to attack by the electron-poor aniline.
-
2,6-Lutidine: This hindered base is essential. A non-hindered base like pyridine could coordinate to the Lewis acid, deactivating it, or compete as a nucleophile. 2,6-Lutidine is too bulky to do either, serving only to neutralize the acid byproduct.
Section 4: Data Summary and Comparison
The choice of method depends critically on the nucleophilicity of the amine coupling partner. The following table summarizes the expected outcomes.
| Parameter | Protocol 1: Standard Base-Mediated | Protocol 2: Lewis Acid-Catalyzed |
| Target Amines | Nucleophilic (Alkylamines, electron-rich anilines) | Weakly Nucleophilic (Electron-deficient anilines) |
| Catalyst | None (Stoichiometric Base) | Sc(OTf)₃ (or other Lewis Acid) |
| Base | Pyridine / Triethylamine | 2,6-Lutidine |
| Temperature | 0°C to Room Temperature | Room Temperature to 40°C |
| Typical Reaction Time | 2-12 hours | 12-24 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
Section 5: Conclusion and Future Outlook
While the classical reaction of this compound with amines remains a viable synthetic route, its limitations necessitate the adoption of more advanced catalytic methods for challenging substrates. Lewis acid catalysis provides a direct and powerful strategy for activating the sulfonyl chloride toward weakly nucleophilic amines. Furthermore, the field is rapidly advancing toward one-pot, transition-metal-catalyzed multicomponent reactions that bypass the need for isolating sulfonyl chlorides altogether, representing a greener and more efficient future for sulfonamide synthesis. [5][7]The protocols and principles outlined in this guide provide researchers with a robust framework for both foundational and advanced approaches to the synthesis of this vital class of molecules.
References
- Vertex AI Search Result 1. This source discusses modern photoredox and copper catalysis for sulfonamide synthesis, highlighting the limitations of the traditional approach with sulfonyl chlorides, especially for electron-deficient amines.
- Vertex AI Search Result 2. Describes sulfonamides as privileged structures in medicinal chemistry and mentions the classical synthesis from arylsulfonyl chlorides and anilines.
- Vertex AI Search Result 3.
- Vertex AI Search Result 4. This review covers recent advances in sulfonamide synthesis, discussing various strategies including S-N bond formation and the importance of sulfonamides in drug discovery.
- Vertex AI Search Result 5.
- Vertex AI Search Result 6.
- Vertex AI Search Result 7. Details a photocatalytic method for synthesizing sulfonyl chlorides, which are the main precursors for sulfonamides.
- Vertex AI Search Result 8. Provides diagrams and context for the synthesis of sulfonyl chlorides and their conversion to sulfonamides.
- Vertex AI Search Result 9.
- Vertex AI Search Result 10. Describes a one-pot copper-catalyzed synthesis of sulfonamides from carboxylic acids, positioning sulfonamides as important amide bioisosteres.
- Vertex AI Search Result 11. This review article discusses various synthetic procedures for sulfonamides, including the typical method involving primary/secondary amines and sulfonyl chlorides with a base.
- Vertex AI Search Result 12. Describes a method for preparing heteroaryl sulfonamides from organozinc reagents, which are converted in situ to sulfonyl chlorides and then coupled with amines.
- Vertex AI Search Result 13. Provides experimental methods for synthesizing sulfinamides from sulfonyl chlorides, including specific reagent quantities and reaction conditions.
- Vertex AI Search Result 14.
- Vertex AI Search Result 15.
- Vertex AI Search Result 16. Provides an overview of various methods for sulfonamide synthesis via S-N coupling.
- Vertex AI Search Result 17. Discusses copper-mediated C-H sulfonylation, a modern alternative for synthesizing sulfone-containing molecules.
- Vertex AI Search Result 18.
- Vertex AI Search Result 19. Describes the highly efficient reaction of benzenesulfonyl chloride with primary amines.
- Vertex AI Search Result 20.
- Vertex AI Search Result 21. A video explaining the Hinsberg test, which uses arylsulfonyl chloride to differentiate primary, secondary, and tertiary amines.
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- Vertex AI Search Result 24. Reports a facile synthesis of 4-methylbenzenesulfonamides using a biphasic solvent system.
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- Vertex AI Search Result 26.
- Vertex AI Search Result 27. Details the synthesis of a sulfonamide from 4-methylbenzylamine and p-toluenesulfonyl chloride in the presence of pyridine.
- Vertex AI Search Result 28. Provides a specific synthetic procedure for making sulfonamides from a piperazine derivative and a sulfonyl chloride using triethylamine as the base in dichloromethane.
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Application Notes and Protocols for the Use of 4-Ethoxy-3-methylbenzenesulfonyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Orthogonal Toolkit for Peptide Synthesis with Substituted Arylsulfonyl Protecting Groups
The precise and efficient synthesis of peptides is fundamental to various fields, from biochemical research to drug discovery. The success of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), hinges on the strategic use of protecting groups to temporarily mask reactive functionalities and prevent unwanted side reactions. The principle of orthogonality, where different classes of protecting groups can be selectively removed under distinct chemical conditions, is a cornerstone of modern peptide chemistry.[1]
While carbamate-based protecting groups like Fmoc and Boc are widely used for α-amino protection, arylsulfonyl groups have carved out a significant niche, especially for the protection of the guanidino side chain of arginine and as orthogonal α-amino protecting groups.[2][3] The chemical properties of the arylsulfonyl group can be finely tuned by introducing substituents onto the aromatic ring. Electron-withdrawing groups, such as a nitro group in o-nitrobenzenesulfonyl (oNBS), render the sulfonamide susceptible to nucleophilic cleavage.[2] Conversely, electron-donating groups, as seen in 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf), increase the acid lability of the protecting group.[3]
This application note introduces 4-ethoxy-3-methylbenzenesulfonyl chloride (Mbs-Cl) as a promising reagent for peptide synthesis. Based on the electronic properties of its substituents—an electron-donating ethoxy group and a weakly electron-donating methyl group—the resulting Mbs protecting group is hypothesized to be acid-labile. This characteristic suggests its potential as a valuable tool, particularly within the Fmoc/tBu orthogonal strategy, for applications requiring fine-tuning of deprotection conditions. These notes provide a theoretical framework and proposed protocols for the application of Mbs-Cl in peptide synthesis, drawing parallels from well-established arylsulfonyl chemistry.
The 4-Ethoxy-3-methylbenzenesulfonyl (Mbs) Group: A Chemically-Tunable Protecting Group
The Mbs group, installed via the reaction of this compound with an amino group, forms a stable sulfonamide linkage. The presence of the 4-ethoxy and 3-methyl groups is expected to increase the electron density of the aromatic ring, thereby destabilizing the protonated sulfonamide and facilitating its cleavage under acidic conditions.
Proposed Advantages of the Mbs Group:
-
Acid Lability: The electron-donating nature of the substituents suggests that the Mbs group can be removed with acidic reagents like trifluoroacetic acid (TFA), making it compatible with the final cleavage step in Fmoc-based SPPS.[4]
-
Orthogonality to Fmoc: The Mbs group is expected to be stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc group, allowing for its use as a side-chain protecting group.[1]
-
Increased Lipophilicity: The ethoxy and methyl substituents may enhance the solubility of the protected amino acid or peptide fragment in organic solvents commonly used in peptide synthesis.
-
Tunable Cleavage Kinetics: The lability of the Mbs group is likely intermediate between the highly acid-labile Pmc/Pbf groups and the more robust tosyl (Tos) group, offering a wider range of deprotection options.
Experimental Protocols
The following protocols are proposed as a starting point for the use of this compound in peptide synthesis. Optimization of reaction times, temperatures, and reagent stoichiometry is recommended for specific applications.
Protocol 1: Protection of the α-Amino Group of an Amino Acid with Mbs-Cl
This protocol describes the introduction of the Mbs protecting group onto the α-amino group of a free amino acid.
Materials:
-
Amino Acid
-
This compound (Mbs-Cl)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in 1 M NaOH(aq) (2.5 equivalents) at 0 °C.
-
To this solution, add a solution of this compound (1.1 equivalents) in acetone dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Mbs-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. The Mbs-protected amino acid should precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Proposed Deprotection of the Mbs Group under Acidic Conditions
This protocol outlines a general procedure for the removal of the Mbs group from a peptide, for instance, during the final cleavage from the resin in SPPS.
Materials:
-
Mbs-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the Mbs-protected peptide-resin in DCM.
-
Prepare a cleavage cocktail. A standard starting cocktail would be TFA/TIS/H₂O (95:2.5:2.5). The optimal cocktail may vary depending on the peptide sequence.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Monitor the cleavage and deprotection by analyzing a small aliquot of the cleavage mixture by HPLC.
-
Once the deprotection is complete, filter the resin and wash it with fresh cleavage cocktail and DCM.
-
Combine the filtrates and evaporate the solvent under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether. Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative HPLC.
Data Presentation: Stability and Orthogonality of the Mbs Protecting Group
The following table summarizes the expected stability of the Mbs protecting group under various conditions commonly encountered in peptide synthesis, in comparison to other standard protecting groups. This highlights its potential for orthogonal applications.
| Protecting Group | Reagent/Condition for Removal | Stability to Mild Base (e.g., Piperidine) | Stability to Mild Acid (e.g., 1% TFA) | Stability to Strong Acid (e.g., 95% TFA) |
| Fmoc | 20% Piperidine in DMF | Labile | Stable | Stable |
| Boc | Strong Acid (e.g., 50-95% TFA) | Stable | Labile | Labile |
| Trt | Mild Acid (e.g., 1% TFA) | Stable | Labile | Labile |
| tBu | Strong Acid (e.g., 95% TFA) | Stable | Stable | Labile |
| Tos | Very Strong Acid (HF) or Na/NH₃ | Stable | Stable | Stable |
| Pbf/Pmc | Strong Acid (e.g., 95% TFA) | Stable | Stable | Labile |
| Mbs (Proposed) | Strong Acid (e.g., 95% TFA) | Stable | Stable | Labile |
Visualization of Mbs Group Application in Fmoc-SPPS
The following diagram illustrates the proposed workflow for utilizing the Mbs group for side-chain protection of an amino acid (e.g., Ornithine or a non-standard amino acid with a primary amine side chain) within an Fmoc-based solid-phase peptide synthesis strategy.
Conclusion and Future Outlook
This compound presents an intriguing option for the protection of amino groups in peptide synthesis. Based on established principles of physical organic chemistry, the Mbs group is anticipated to be a valuable addition to the peptide chemist's toolkit, offering acid-labile protection that is orthogonal to the base-labile Fmoc group. The proposed protocols provide a solid foundation for researchers to begin exploring the utility of this reagent. Further experimental validation is necessary to fully characterize the cleavage kinetics of the Mbs group under various acidic conditions and to confirm its stability and orthogonality in the synthesis of complex peptides. Such studies will undoubtedly clarify the optimal applications for this promising, yet under-explored, protecting group.
References
- Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Fischer, P. M., Retson, K. V., Tyler, M. I., & Howden, M. E. (1992). Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy. International journal of peptide and protein research, 40(1), 19-24.
- García, J., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(18), 10490-10563.
- Miller, S. C., & Scanlan, T. S. (1997). oNBS−SPPS: A New Method for Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 119(9), 2301-2302.
- Gong, L., et al. (1999). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. Bioorganic & Medicinal Chemistry, 7(6), 1043-1047.
-
"26.04 Protecting Groups for Amines: Sulfonamides". (2020). YouTube. Retrieved from [Link]
-
"Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis". (2024). YouTube. Retrieved from [Link]
- Ramage, R., & Green, J. (1987). 2,2,5,7,8-Pentamethylchroman-6-sulphonyl chloride (Pmc-Cl): a new reagent for the protection of the guanidino function of arginine. Tetrahedron Letters, 28(20), 2287-2290.
-
"Practical Synthesis Guide to Solid Phase Peptide Chemistry". AAPPTec. Retrieved from [Link]
- "Peptide synthesis with sulfonyl protecting groups". Google Patents.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. Application of arylsulphonyl side-chain protected arginines in solid-phase peptide synthesis based on 9-fluorenylmethoxycarbonyl amino protecting strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis of Biologically Active Compounds from 4-Ethoxy-3-methylbenzenesulfonyl chloride
Introduction: The Versatility of 4-Ethoxy-3-methylbenzenesulfonyl chloride as a Scaffold for Bioactive Molecules
This compound is a highly reactive and versatile aromatic sulfonyl chloride that serves as a pivotal starting material in the synthesis of a diverse array of biologically active compounds.[1] The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to nucleophilic attack by amines and alcohols, leading to the formation of stable sulfonamides and sulfonate esters, respectively.[2] The presence of the ethoxy and methyl substituents on the benzene ring influences the electronic and steric properties of the molecule, which can in turn modulate the biological activity of its derivatives. This guide provides detailed protocols for the synthesis of sulfonamides and sulfonate esters from this compound, along with insights into their potential therapeutic applications.
Synthesis of Biologically Active Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide range of drugs including antibacterial, anti-inflammatory, and anticancer agents.[3] The reaction of this compound with primary or secondary amines provides a straightforward route to novel sulfonamide derivatives.[4]
General Protocol for the Synthesis of N-Aryl-4-ethoxy-3-methylbenzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl sulfonamides, which are precursors to a variety of therapeutic agents, including kinase inhibitors.
Experimental Protocol:
-
Reaction Setup: To a solution of an appropriate aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add a base such as triethylamine (TEA) or pyridine (1.5 eq.) at 0 °C under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of this compound (1.1 eq.) in the same solvent dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4]
-
The reaction is initially performed at 0 °C to control the exothermic nature of the reaction and minimize side product formation.
-
The choice of solvent depends on the solubility of the reactants; DCM and THF are commonly used for their inertness and ability to dissolve a wide range of organic compounds.
Application Example: Synthesis of a Hypothetical Axl Kinase Inhibitor
Axl, a receptor tyrosine kinase, is a validated target in oncology due to its role in tumor growth and metastasis.[6] Several Axl kinase inhibitors feature a sulfonamide moiety.[7] The following is an illustrative protocol for the synthesis of a hypothetical Axl kinase inhibitor derived from this compound.
Experimental Protocol:
-
Synthesis of N-(4-aminophenyl)-4-ethoxy-3-methylbenzenesulfonamide: Follow the general protocol above using p-phenylenediamine as the aniline derivative.
-
Coupling with a Pyrimidine Core: The resulting sulfonamide can be coupled with a suitable functionalized pyrimidine, a common core structure in kinase inhibitors, via nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.
Table 1: Hypothetical Structure-Activity Relationship (SAR) of Axl Kinase Inhibitors
| Compound ID | R Group on Pyrimidine | Axl Kinase Inhibition IC50 (nM) |
| EM-Axl-1 | 4-(dimethylamino)phenyl | 50 |
| EM-Axl-2 | 4-morpholinophenyl | 25 |
| EM-Axl-3 | 1-methyl-1H-pyrazol-4-yl | 15 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Caption: General workflow for the synthesis of biologically active sulfonamides.
Synthesis of Biologically Active Sulfonate Esters
Sulfonate esters are important intermediates in organic synthesis and are also found in a variety of biologically active molecules with anticancer, antiviral, and enzyme inhibitory properties.[8][9] The reaction of this compound with phenols or alcohols provides access to this class of compounds.
General Protocol for the Synthesis of Aryl-4-ethoxy-3-methylbenzenesulfonates
This protocol outlines a general method for the synthesis of sulfonate esters from phenols.
Experimental Protocol:
-
Reaction Setup: Dissolve the desired phenol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or pyridine (0.2 M).[10]
-
Base Addition: If using DCM, add a base such as pyridine or triethylamine (1.5 eq.) to the solution at 0 °C.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.[10] Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Pyridine can act as both a base and a nucleophilic catalyst in this reaction.
-
The reaction is typically slower than sulfonamide formation and may require longer reaction times or gentle heating.
-
The work-up procedure is designed to remove the base, unreacted starting materials, and the hydrochloride salt formed during the reaction.
Table 2: Potential Biological Activities of Sulfonate Esters
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antiviral | Infectious Diseases |
| Enzyme Inhibition | Various |
| Antibacterial | Infectious Diseases |
| Insecticidal | Agrochemicals |
Note: This table summarizes potential activities based on general literature for sulfonate esters.[8][9]
Caption: Relationship between the starting material, its derivatives, and potential therapeutic applications.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active sulfonamides and sulfonate esters. The straightforward and well-established synthetic routes to these compounds, coupled with their diverse and significant biological activities, make this starting material a key resource for researchers in medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to facilitate the exploration of novel bioactive molecules derived from this promising scaffold.
References
-
Zolfigol, M. A., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Holland, S. J., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Publications. [Link]
-
Tariq, M., et al. (2010). N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide. PMC. [Link]
- Ngassa, F. N., et al. (2014). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
-
Guney, M., et al. (2023). Biologically active important sulfonate ester examples. ResearchGate. [Link]
-
Musliner, W. J., & Gates Jr, J. W. (1971). Hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses. [Link]
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de Almeida, G. S., et al. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. MDPI. [Link]
-
Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Zhang, Y., et al. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(5), 609-622. [Link]
-
Ali, M. M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]
-
Onajobi, I. B., et al. (2021). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 9, 708891. [Link]
-
Wang, W., et al. (2021). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. PMC. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. PMC. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Wang, P., et al. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. ACS Publications. [Link]
-
Czarnecka, M., et al. (2021). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. MDPI. [Link]
-
Beller, M., et al. (2012). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, 41(44), 13625-13631. [Link]
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Li, B., et al. (2023). Organo-mediator enabled electrochemical 1,4-aryl migration of N-aryl-2-iodobenzamides/N-sulfonyl-2-iodoanilines to access biaryls. Organic Chemistry Frontiers, 10(14), 3505-3511. [Link]
- de Faria, F. P., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Research, Society and Development, 13(3), e22113345158.
-
Holland, S. J., et al. (2012). Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. PubMed. [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Publications. [Link]
- Deb, I., & Pathak, T. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(4), 213-234.
-
Guney, M., et al. (2023). Methods for the synthesis of (hetero)arylsulfonate esters. ResearchGate. [Link]
-
Holland, S. J., et al. (2012). Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. PubMed. [Link]
-
Ireland, R. E., & Walba, D. M. (1977). Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses. [Link]
- Khan, S. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151.
-
Mahmood, S. (2024). Biological activities of sulfonamides. ResearchGate. [Link]
-
Guney, M., et al. (2023). Representative biologically active sulfonate ester scaffolds. ResearchGate. [Link]
-
LookChem. (n.d.). Cas 3865-15-4,Phenol, 3-amino-, 4-methylbenzenesulfonate (ester). [Link]
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El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. [Link]
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- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of 4-Ethoxy-3-methylbenzenesulfonyl Chloride and Its Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxy-3-methylbenzenesulfonyl chloride is a key intermediate in the synthesis of various biologically active molecules, particularly sulfonamides, which are a cornerstone in medicinal chemistry.[1] Transitioning the synthesis of this reagent from a laboratory benchtop to a pilot or industrial scale presents significant challenges, primarily related to reaction control, thermal management, and the safe handling of hazardous materials.[2] This document provides a comprehensive guide for the robust and scalable synthesis of this compound, focusing on the direct chlorosulfonation of 2-ethoxy-1-methylbenzene. It further details the subsequent conversion to sulfonamide derivatives, offering field-proven insights into process optimization, safety, and analytical validation.
Introduction: Strategic Importance
Aryl sulfonyl chlorides are highly versatile electrophilic reagents critical for constructing the sulfonamide functional group (-SO₂NR₂).[1] The specific substitution pattern of the 4-ethoxy-3-methyl derivative offers a unique combination of electronic and steric properties, making it a valuable building block in drug discovery campaigns. The classical and most direct method for its preparation is the electrophilic aromatic substitution of the corresponding arene with chlorosulfonic acid.[3] While effective, this reaction is notoriously exothermic and generates corrosive hydrogen chloride (HCl) gas, demanding a meticulously designed process for safe and efficient scale-up.[2][4]
Synthetic Strategy: The Chlorosulfonation Pathway
The synthesis of this compound is achieved via the electrophilic aromatic substitution of 2-ethoxy-1-methylbenzene. The ethoxy (-OEt) and methyl (-CH₃) groups are ortho, para-directing. The powerful activating and ortho, para-directing nature of the ethoxy group, combined with the steric hindrance at its ortho positions (one of which is blocked by the methyl group), strongly favors sulfonation at the position para to the ethoxy group.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds through the attack of the electron-rich aromatic ring on the potent electrophile, sulfur trioxide (SO₃), which is present in equilibrium within chlorosulfonic acid (ClSO₃H). This is followed by the rearomatization of the ring to yield the sulfonic acid, which is then converted to the sulfonyl chloride.
Caption: Scale-Up Synthesis Workflow.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the 10 L jacketed reactor system. Ensure all components are dry and the system is purged with nitrogen. Connect the reactor outlet to a gas scrubber.
-
Charging and Cooling: Charge the reactor with chlorosulfonic acid (1.05 L). Begin stirring and cool the acid to between -5 °C and 0 °C using the circulator.
-
Rationale: Initial cooling is critical to manage the heat generated upon addition of the aromatic substrate. Chlorosulfonic acid serves as both the reagent and the solvent.[2]
-
-
Substrate Preparation: In a separate vessel, dissolve 2-ethoxy-1-methylbenzene (500 g) in anhydrous dichloromethane (1 L).
-
Rationale: Using a co-solvent helps to control the viscosity of the reaction mixture, improving mass and heat transfer, which is a major challenge in larger reactors.[2]
-
-
Controlled Addition: Using the automated dosing pump, add the substrate solution to the cold, stirred chlorosulfonic acid over 2-3 hours. Carefully monitor the internal temperature and maintain it below 5 °C.
-
Rationale: Slow, controlled addition is the most critical step for safety and selectivity. It prevents thermal runaway from the highly exothermic reaction and minimizes the formation of sulfone byproducts.[4]
-
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by periodically quenching a small aliquot and analyzing it by HPLC or TLC.
-
Quenching: In a separate, appropriately sized vessel equipped with a robust stirrer, prepare a slurry of crushed ice (~10 kg). Very slowly, transfer the reaction mixture into the ice slurry via a wide-bore tube. Maintain the quench pot temperature below 10 °C.
-
Rationale: This is a highly hazardous step. The reaction mixture contains a large excess of unreacted chlorosulfonic acid, which reacts violently with water. [5]A slow addition into a large volume of ice is essential to dissipate the heat of quenching. The desired sulfonyl chloride product is generally insoluble in the aqueous acidic medium and will precipitate.[6]
-
-
Workup and Extraction: Allow the quenched slurry to stir until all ice has melted. Extract the mixture with dichloromethane (2 x 1 L). Combine the organic layers.
-
Washing: Carefully wash the combined organic layers with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with brine. Perform the bicarbonate wash cautiously due to CO₂ evolution.
-
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 35 °C. The crude this compound is typically obtained as a solid or viscous oil.
Protocol: Synthesis of a Sulfonamide Derivative
This protocol demonstrates the use of the synthesized sulfonyl chloride to form a representative sulfonamide, a common subsequent step in drug development. [9]
-
Setup: In a reactor, dissolve the amine starting material (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in a suitable solvent like dichloromethane.
-
Addition: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).
-
Workup: Wash the reaction mixture with dilute HCl to remove the base, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude sulfonamide product, typically by recrystallization or column chromatography.
Process Safety and Hazard Management
Scaling up this synthesis requires a paramount focus on safety due to the hazardous nature of the reagents.
-
Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and causes severe skin and eye burns. [10][11]It reacts violently with water, releasing significant heat and corrosive HCl gas. [5]Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield with safety goggles. [12][13]* HCl Gas Evolution: The reaction generates a large volume of HCl gas. A robust and efficient gas scrubbing system containing a caustic solution (e.g., NaOH) is mandatory to neutralize the off-gas before venting.
-
Thermal Hazards: The chlorosulfonation and quenching steps are highly exothermic. A reliable reactor cooling system and controlled addition rates are essential to prevent thermal runaway. [2]* Emergency Procedures: Ensure emergency showers and eyewash stations are immediately accessible. [13]Have appropriate spill kits containing a neutralizer like sodium bicarbonate readily available. [10]
Analytical Characterization and Quality Control
-
Purity Analysis: Use HPLC to determine the purity of the final sulfonyl chloride product and to monitor reaction completion.
-
Structural Verification:
-
¹H NMR: Confirm the structure by analyzing the chemical shifts and coupling patterns of the aromatic and aliphatic protons.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
-
-
Hydrolytic Stability: Be aware that aryl sulfonyl chlorides can hydrolyze over time, especially in the presence of moisture. [8]Store the final product in a cool, dry, and inert atmosphere.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase temperature (e.g., to 10 °C) after initial addition. |
| Product hydrolysis during workup. | Ensure all workup solutions are cold and minimize contact time, especially with the bicarbonate wash. [7] | |
| Low Purity (Sulfone Impurity) | Reaction temperature was too high. | Improve cooling efficiency and slow down the addition rate of the substrate. |
| Difficult Workup (Emulsion) | Insufficient phase separation. | Add brine during extraction to help break the emulsion. |
| Runaway Reaction | Addition rate too fast or cooling failure. | Immediately stop substrate addition. If necessary, use an emergency quenching procedure. |
Conclusion
The scale-up synthesis of this compound is a challenging yet manageable process that is crucial for the production of advanced pharmaceutical intermediates. Success hinges on a deep understanding of the reaction mechanism, meticulous control over process parameters—especially temperature—and an unwavering commitment to safety. By implementing the robust protocols and engineering controls outlined in this guide, researchers and drug development professionals can safely and efficiently produce this valuable chemical building block on a larger scale.
References
- Benchchem. Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Benchchem Technical Documents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEn6uzhTETJkQNmdkpr8BNwPVSOXcTog6tucX_KK4IYUVISh6_YQl3nXk7UA4t1Ob9AsvouEIZGIrKlJcZZn0lKBJN-AdUfK7Xoynhu0Onc3UVo_Te4kor4Sv8xYhl4lS27EEpAEfVgmSWQzds77bhsB_gAO_oXaTJCV4JSwwgZnK1Q9SD6yUUUc1YiCV2PP3skmo8eIc3NSnUIikHo9Q_5ysKP3J0WHuIIHScdA==]
- D. A. Whiting, et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBDUbthyv8PGFz66OVxbR5sS4el8sl2UWDztX5rUz1tkKatw_C49BX0S5Gd2DspNOH4KUkbkL8dU-Xl18-bco3hjLXt0Ib_wOpa-FSQvHGp6p-lOTjRHlykQJ8iVXwEJc1npld9tPQJy7Xv96G_T9bdKw3EmsBAp2g6AvGjgOiUCBL5aGvrHcPHFRT_WrBu6-7rg==]
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- ChemicalBook. 4-ETHOXY-BENZENESULFONYL CHLORIDE synthesis. ChemicalBook Product Information. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/1132-17-8/EN]
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- OECD SIDS. (2004). 4-Methylbenzenesulfonyl chloride. OECD Substance Information. [URL: https://hpvchemicals.oecd.org/ui/handler.axd?id=262c537a-d7b3-4f93-9c86-1d113f36a5a2]
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- CymitQuimica. 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride. CymitQuimica. [URL: https://www.cymitquimica.com/en/2-ethoxy-5-methylbenzene-1-sulfonyl-chloride-in-da00acul]
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Application Note: A Multi-Modal Analytical Approach for Monitoring the Reactions of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Abstract: 4-Ethoxy-3-methylbenzenesulfonyl chloride is a pivotal intermediate in the synthesis of high-value organic molecules within the pharmaceutical and agrochemical sectors. Its inherent reactivity, while synthetically advantageous, poses significant analytical challenges for reaction monitoring, impurity profiling, and quality control. This guide provides a comprehensive framework of robust analytical methodologies—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the precise and reliable monitoring of its chemical transformations. The protocols herein are designed for researchers, process chemists, and quality control analysts, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Foundational Principles: The Analytical Challenge
This compound is a highly electrophilic reagent, susceptible to hydrolysis and reaction with a wide range of nucleophiles.[1][2] This reactivity necessitates analytical methods that are either rapid enough to capture the reaction state without sample degradation or involve a derivatization/quenching step to yield a stable analyte for subsequent analysis. The selection of an appropriate analytical technique is contingent upon the specific objective, whether it is for real-time kinetic analysis, quantitative purity assessment, or structural elucidation of products and byproducts.[3]
Comparative Overview of Analytical Techniques
A multi-faceted analytical strategy is often required for the comprehensive characterization of sulfonyl chloride reactions.[3] The table below summarizes the primary techniques, offering a comparative view of their capabilities and limitations in this context.
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC | Purity assessment, quantification of reactants and products. | High | Excellent | Excellent for complex mixtures; robust and widely available. | Requires quenching/derivatization; potential for on-column reactions. |
| GC-MS | Identification and quantification of volatile components and impurities. | High | Very Good | High sensitivity and specificity; provides structural information (MS). | Requires derivatization for thermal stability; not suitable for non-volatile compounds.[4] |
| NMR Spectroscopy | In-situ reaction monitoring, structural elucidation.[5][6] | Low to Moderate | Excellent (qNMR) | Non-destructive; provides detailed structural information in real-time.[3] | Lower sensitivity; requires deuterated solvents; potential for spectral overlap. |
| FTIR Spectroscopy | Rapid functional group identification; qualitative reaction tracking. | Very High | Poor to Fair | Fast and simple; excellent for confirming presence/absence of the -SO₂Cl group.[7] | Provides limited structural detail; not ideal for complex mixtures. |
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantitative Monitoring
Rationale: Reverse-phase HPLC is the workhorse for monitoring the consumption of this compound and the formation of its products. Due to the reagent's reactivity with protic solvents like water and methanol, which are common in HPLC mobile phases, a rapid quenching and sample preparation protocol is paramount to "freeze" the reaction composition at the time of sampling.
Protocol: Reaction Quenching and Sample Preparation
-
Sampling: At a designated time point, withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a pre-prepared vial containing a 10-fold excess of a suitable aprotic solvent (e.g., acetonitrile) at a reduced temperature (e.g., 0-4°C). This dilution and cooling step significantly slows the reaction rate.
-
Derivatization (Optional but Recommended): For enhanced stability and chromatographic performance, add a nucleophile such as a secondary amine (e.g., 5 equivalents of diethylamine). This converts the highly reactive sulfonyl chloride into a stable, less polar sulfonamide, which is ideal for reverse-phase chromatography.[3][4] Allow the derivatization to proceed for 5-10 minutes.
-
Dilution: Dilute the quenched (and derivatized) sample to a final concentration suitable for HPLC analysis (typically in the range of 0.1-1.0 mg/mL) using the initial mobile phase composition.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetononitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at 225 nm |
| Injection Volume | 10 µL |
Data Analysis: The consumption of the starting material and the formation of products are monitored by integrating the respective peak areas in the chromatogram. Quantification is achieved by creating a calibration curve using an external standard of a known concentration.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Welcome to the technical support resource for researchers utilizing 4-Ethoxy-3-methylbenzenesulfonyl chloride in sulfonamide synthesis. This guide is structured to provide direct, actionable solutions to common challenges encountered during the experimental process. We will delve into the causality behind reaction outcomes and provide robust protocols to enhance yield, purity, and reproducibility.
Section 1: The Critical Challenge: Troubleshooting Low Reaction Yields
Low yield is the most frequent impediment in sulfonamide synthesis. The root cause often lies in the inherent reactivity of the sulfonyl chloride functional group and the sensitivity of the reaction to ambient conditions.
Question: My sulfonamide synthesis yield is consistently low. What are the primary factors I should investigate?
Answer: Consistently low yields can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or competing side reactions. The primary culprit is often the hydrolysis of your sulfonyl chloride starting material.
Pillar 1: Reagent Integrity & Preparation
-
The Sulfonyl Chloride: this compound is highly susceptible to hydrolysis by atmospheric moisture. This reaction converts the reactive sulfonyl chloride into the corresponding, and unreactive, 4-ethoxy-3-methylbenzenesulfonic acid.[1][2] Using a freshly opened bottle or material that has been stored under inert gas in a desiccator is critical.
-
The Amine: Ensure your amine is pure and, importantly, dry. Amines can absorb atmospheric CO₂ to form carbamates, reducing the concentration of the active nucleophile.[2]
-
Solvents & Bases: All solvents must be anhydrous. The presence of even trace amounts of water can significantly hydrolyze the sulfonyl chloride.[1][3] Likewise, tertiary amine bases like triethylamine or pyridine should be dried (e.g., over KOH) and distilled before use.
Pillar 2: Optimizing Reaction Conditions
-
Atmosphere: The entire reaction should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[1] This minimizes the introduction of atmospheric moisture.
-
Base Selection: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its role is to scavenge the HCl generated during the reaction.[1][3] An insufficient amount of base allows the reaction mixture to become acidic, which protonates the amine nucleophile, rendering it unreactive.
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic release and then allowed to warm to room temperature.[2][4] For less reactive amines, gentle heating may be required, but excessive heat can promote decomposition and side reactions.[3]
Pillar 3: Understanding & Mitigating Side Reactions
-
Hydrolysis: As mentioned, this is the most common side reaction. The sulfonic acid product can complicate purification.
-
Bis-Sulfonylation (for Primary Amines): Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂Ar)₂). This consumes two equivalents of your valuable sulfonyl chloride for every one equivalent of amine.[1] To mitigate this, one can use a slight excess of the amine (1.1-1.2 equivalents) to favor the monosulfonated product.[1]
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low sulfonamide yield.
Section 2: Experimental Protocols & Data
Question: Can you provide a reliable, step-by-step protocol for synthesizing a sulfonamide using this compound?
Answer: Certainly. This general protocol is a robust starting point and incorporates best practices to maximize yield. It assumes the use of a generic primary or secondary amine.
Experimental Protocol: Synthesis of N-substituted-4-ethoxy-3-methylbenzenesulfonamide
-
Glassware Preparation: All glassware (round-bottom flask, addition funnel, magnetic stir bar) must be oven-dried (≥120°C) or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup:
-
To the round-bottom flask, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Add a magnetic stir bar and seal the flask with a septum.
-
Place the flask in an ice/water bath to cool the solution to 0°C.
-
-
Reagent Addition:
-
Under the inert atmosphere, add anhydrous triethylamine (Et₃N) or pyridine (1.5 equivalents) to the stirred amine solution via syringe.[4]
-
In a separate, dry flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the cold, stirring amine/base mixture via syringe or addition funnel over 15-20 minutes. A precipitate (triethylammonium chloride) may form.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 2-16 hours. Monitor the consumption of the limiting reagent (typically the amine) by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up Procedure:
-
Once the reaction is complete, quench the mixture by slowly adding 1M aqueous HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation).
-
The crude product can then be purified. For solid sulfonamides, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the most effective method.[1] If the product is an oil, flash column chromatography on silica gel is recommended.
-
Data Summary Tables
For optimal results, careful selection of reagents and parameters is key.
Table 1: Solvent and Base Selection Guide
| Reagent | Type | Key Considerations | Recommendation |
| Dichloromethane (DCM) | Solvent | Aprotic, good solubility for reactants, easy to remove.[1] | Excellent Choice |
| Tetrahydrofuran (THF) | Solvent | Aprotic, can be more effective for less soluble amines.[3] | Good Alternative |
| Acetonitrile (ACN) | Solvent | Aprotic, polar.[3] | Good Alternative |
| Triethylamine (Et₃N) | Base | Non-nucleophilic, strong enough to scavenge HCl.[1][4] | Excellent Choice |
| Pyridine | Base | Non-nucleophilic, can sometimes act as a catalyst.[1][3] | Good Alternative |
| Aqueous Base (e.g., NaOH) | Base | Not Recommended. Significantly increases risk of sulfonyl chloride hydrolysis.[1] | Avoid |
Table 2: Reaction Parameter Optimization
| Parameter | Standard Condition | Variation & Rationale | Expected Outcome |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1 : 1.1 | 1.1 : 1 (for primary amines) | Minimizes bis-sulfonylation side product.[1] |
| Base Equivalents | 1.5 eq. | 1.1 - 2.0 eq. | Ensure complete HCl neutralization without excessive excess. |
| Temperature | 0°C to RT | -20°C (for highly reactive amines) or 40°C (for sluggish reactions) | Slower addition at lower temp can improve selectivity; heat can overcome activation barriers but may increase side products.[3] |
| Reaction Time | 2-16 h | Monitor by TLC/LCMS | Reaction is complete when starting material is consumed. |
Section 3: Advanced Troubleshooting & FAQs
Question: I see an unexpected spot on my TLC plate that doesn't correspond to starting material or product. What could it be?
Answer: The most likely unexpected spot is the sulfonic acid hydrolysis product (4-ethoxy-3-methylbenzenesulfonic acid).[1][2] This compound is significantly more polar than your desired sulfonamide and will have a much lower Rf value on a normal-phase silica TLC plate. Its presence is a definitive indicator that moisture has entered your reaction. If you used a primary amine, another possibility is the bis-sulfonated product, which would be less polar than the desired sulfonamide and have a higher Rf value.
Question: My crude product is difficult to purify by recrystallization. What are my options?
Answer: If recrystallization fails to yield pure material, it's likely due to impurities with similar solubility profiles.
-
Switch Solvent System: First, try a different solvent system for recrystallization. Small-scale solubility tests are crucial.[1]
-
Flash Column Chromatography: This is the most robust alternative. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically separate the desired sulfonamide from both more polar (sulfonic acid) and less polar (bis-sulfonated) impurities.
-
Acid/Base Wash: If the main impurity is the sulfonic acid, an additional wash of the organic solution with saturated NaHCO₃ during the work-up can help remove it by converting it to its water-soluble salt.
Question: Can I use a sulfonyl chloride that is several months old and has been opened?
Answer: It is strongly discouraged.[1] Over time, even in a seemingly well-sealed container, sulfonyl chlorides will react with atmospheric moisture. This reduces the concentration of the active reagent, leading directly to lower yields.[1] Always use the freshest possible reagent for the best results.
Diagram of the Core Synthetic Pathway
The following diagram outlines the key steps from reagents to the purified product.
Caption: General workflow for sulfonamide synthesis.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem Technical Support.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem Technical Support.
- BenchChem. (2025). Optimizing reaction conditions for sulfonylation. BenchChem Technical Support.
Sources
side reactions of 4-Ethoxy-3-methylbenzenesulfonyl chloride with nucleophiles
Welcome to the technical support center for 4-Ethoxy-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter when using this compound with various nucleophiles.
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Question: I am reacting this compound with my amine/alcohol, but I'm observing a very low yield of the expected product. What could be the primary cause?
Answer: Low yields in sulfonamide or sulfonate ester synthesis often stem from the degradation of the sulfonyl chloride starting material, primarily through hydrolysis.[1] this compound is highly reactive and susceptible to moisture, which converts it to the unreactive 4-ethoxy-3-methylbenzenesulfonic acid.[1]
Root Cause Analysis and Solutions:
-
Moisture Contamination: The presence of water in your reaction setup is the most common culprit.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, and consider performing the reaction under an inert atmosphere to minimize exposure to ambient moisture.[1]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success.
-
Solution: A non-nucleophilic organic base, such as pyridine or triethylamine, is recommended to neutralize the HCl byproduct without competing with your primary nucleophile.[1] The solvent should be inert and capable of dissolving both reactants; dichloromethane and tetrahydrofuran are common choices.[1]
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions could be favored at higher temperatures.
-
Solution: For many sulfonamide syntheses, the reaction is initiated at 0 °C and then allowed to warm to room temperature. Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific substrate.
-
Issue 2: Formation of an Unexpected White Precipitate that is Insoluble in the Organic Solvent
Question: During my reaction of this compound with an amine in the presence of triethylamine, a white precipitate formed that doesn't seem to be my product. What is it?
Answer: The white precipitate is most likely triethylammonium chloride, the salt formed from the reaction of triethylamine with the hydrochloric acid generated during the sulfonylation reaction. This is an expected byproduct of the reaction.
Troubleshooting Steps:
-
Confirmation: This salt is typically insoluble in common organic solvents like dichloromethane or diethyl ether and can be easily removed by filtration.
-
Workup Procedure: After the reaction is complete, the precipitate can be removed by filtration. Alternatively, an aqueous workup will dissolve the salt in the aqueous layer.
Issue 3: Formation of a Disulfonated Side Product with a Primary Amine
Question: I am reacting this compound with a primary amine and I'm seeing a significant amount of a higher molecular weight byproduct. I suspect it's a bis-sulfonated product. How can I avoid this?
Answer: Yes, the formation of a bis-sulfonated product is a common side reaction when using primary amines.[1] The initially formed sulfonamide still has an N-H proton, which can be deprotonated by the base, allowing it to act as a nucleophile and react with another molecule of the sulfonyl chloride.
Strategies to Minimize Disulfonation:
-
Control Stoichiometry: Add the sulfonyl chloride slowly to a solution containing an excess of the primary amine.[1] This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already formed sulfonamide.[1]
-
Inverse Addition: Add the sulfonyl chloride solution dropwise to the amine solution, rather than the other way around. This maintains a high concentration of the amine relative to the sulfonyl chloride throughout the reaction.
-
Protecting Groups: For complex substrates, consider protecting the primary amine with a suitable protecting group, performing the sulfonylation, and then deprotecting.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[2] A desiccator is also a suitable storage environment.
Q2: What is the general mechanism for the reaction of this compound with a nucleophile? A2: The reaction proceeds via a nucleophilic substitution at the sulfur center.[3] The nucleophile attacks the electrophilic sulfur atom, leading to a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group to form the final product.[3]
Q3: Can I use an inorganic base like sodium carbonate for sulfonamide synthesis? A3: Yes, aqueous sodium carbonate can be used, particularly in what is known as the Schotten-Baumann reaction conditions, especially for reactions with anilines.[4] This method is often straightforward and avoids the use of organic bases.
Q4: Does the stereochemistry of an alcohol nucleophile change during the formation of a sulfonate ester? A4: No, the formation of a sulfonate ester from an alcohol and a sulfonyl chloride proceeds with retention of configuration at the alcohol's stereocenter.[5] This is because the reaction occurs at the oxygen atom of the alcohol, and the C-O bond of the alcohol is not broken during the reaction.[5]
Q5: Are there any known side reactions with the ethoxy or methyl groups on the aromatic ring? A5: Under typical sulfonylation conditions, the ethoxy and methyl groups are generally stable and do not participate in side reactions. However, under harsh acidic or basic conditions, cleavage of the ether linkage could potentially occur, but this is unlikely under standard protocols.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
-
To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
-
To a solution of the alcohol (1.0 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add this compound (1.2 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Nucleophile Type | Common Side Reaction | Recommended Base | Typical Solvent |
| Primary Amine | Bis-sulfonation | Triethylamine, Pyridine | Dichloromethane, THF |
| Secondary Amine | (Generally clean) | Triethylamine, Pyridine | Dichloromethane, THF |
| Alcohol | (Generally clean) | Pyridine | Dichloromethane |
| Water | Hydrolysis | N/A | (Avoid) |
Visualizations
Caption: A decision-making workflow for troubleshooting low product yields.
Caption: Generalized mechanism of nucleophilic substitution at the sulfonyl center.
References
-
The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(22), 5438. [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]
-
OChem Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. [Link]
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(22), 5438. [Link]
-
Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry. [Link]
-
OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. [Link]
-
Jouffroy, M., et al. (2021). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 23(15), 5894–5898. [Link]
-
ResearchGate. (n.d.). Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. [Link]
-
Reddy, P. V. N., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Letters in Organic Chemistry, 4(2), 116-118. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide. PubChem. [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
ResearchGate. (n.d.). Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. [Link]
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
-
American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
ResearchGate. (n.d.). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. [Link]
-
ResearchGate. (n.d.). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Organic Syntheses. (n.d.). chlorodiisopropylphosphine. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link]
-
Oregon State University. (n.d.). The reactions of amines and grignard reagents with sulfinyl sulfones. [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
Sources
Technical Support Center: Purification of Sulfonamides Derived from 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Prepared by: Senior Application Scientist, Pharmaceutical Chemistry Division
Welcome to the technical support center for the purification of sulfonamides synthesized from 4-ethoxy-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specific class of compounds. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to make informed decisions in your work.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section addresses specific issues encountered during experimental work in a direct question-and-answer format.
Question 1: After my reaction work-up, my crude product is an oily residue or a sticky solid, not the expected crystalline powder. What is happening and how can I fix it?
Answer: This phenomenon is commonly referred to as "oiling out" and is a frequent issue in the crystallization of crude products.[1]
-
Probable Cause 1: High Impurity Load. The presence of significant impurities, such as unreacted starting materials or byproducts like 4-ethoxy-3-methylbenzenesulfonic acid (from hydrolysis of the sulfonyl chloride), can depress the melting point of your product and inhibit the formation of a stable crystal lattice.[1][2]
-
Probable Cause 2: Inappropriate Solvent Choice. The solvent system you are using may be too nonpolar for your sulfonamide, or the boiling point of the solvent may be higher than the melting point of your impure product.[1]
-
Probable Cause 3: Rapid Cooling. Cooling the solution too quickly does not allow sufficient time for ordered crystal nucleation and growth, favoring the separation of a supersaturated, amorphous liquid phase.
Solutions:
-
Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (5-10% more volume) to ensure the solution is no longer supersaturated at that temperature. Then, allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be effective.[1]
-
Solvent System Re-evaluation: The ethoxy and methyl groups on the benzene ring increase the lipophilicity of your target molecule. If you are using a highly nonpolar solvent, try a more polar system. Mixtures like ethanol/water, isopropanol/water, or acetone/hexane are often successful for sulfonamides.[1][2]
-
Pre-purification Step: If the product consistently oils out, the impurity level is likely too high for direct crystallization. Consider a preliminary purification using acid-base extraction (see Protocol 3) or a quick filtration through a silica plug to remove major impurities before attempting recrystallization.[1]
-
Induce Crystallization: If the slow-cooled solution remains clear, try inducing crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a single seed crystal of the pure compound.[1][3]
Question 2: My final yield after recrystallization is extremely low. What steps can I take to improve recovery?
Answer: Poor recovery is a common and frustrating issue. The key is to maximize the precipitation of your desired compound while keeping impurities in the mother liquor.
-
Probable Cause 1: Excessive Solvent Volume. The most frequent cause of low recovery is using too much solvent during the initial dissolution step. Your product, while poorly soluble at cold temperatures, will still have some solubility, which is magnified in a large volume of solvent.
-
Probable Cause 2: Incomplete Cooling. If the solution is not cooled sufficiently, a significant amount of the product can remain dissolved in the mother liquor.
-
Probable Cause 3: Premature Crystallization. If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[1]
Solutions:
-
Minimize Solvent: During dissolution, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, bringing the solution back to a boil after each addition, until the solid just dissolves.[3]
-
Maximize Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[2]
-
Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small sample to see if a significant amount of solid crashes out. If so, you may be able to recover a second, less pure crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
-
Prevent Premature Crystallization: When performing a hot filtration, use a pre-warmed funnel and filter flask, and keep the solution at or near its boiling point during the transfer.[3]
Question 3: I'm trying to purify my sulfonamide using silica gel chromatography, but the peaks are broad and tailing, and separation from a polar impurity is poor.
Answer: Poor peak shape and resolution on silica gel are often due to the specific chemical properties of the sulfonamide functional group.
-
Probable Cause 1: Acidity of Silica Gel. Standard silica gel is acidic and can have strong interactions with the weakly basic nitrogen atoms and the sulfonyl oxygens in your molecule, leading to tailing.[4]
-
Probable Cause 2: Inappropriate Mobile Phase. The polarity of your eluent may not be optimized, or it may lack a component to improve peak shape. The primary impurity, 4-ethoxy-3-methylbenzenesulfonic acid, is highly polar and can streak badly on silica gel.
-
Probable Cause 3: Column Overload. Applying too much crude material to the column will inevitably lead to poor separation.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive additive to your eluent system. For many sulfonamides, adding 0.5-1% acetic acid or formic acid to the mobile phase can sharpen peaks by protonating basic sites on the molecule and minimizing unwanted interactions with the silica. Conversely, for certain compounds, adding 0.1-1% triethylamine can deactivate acidic sites on the silica gel.[4]
-
Gradient Elution: If you are running an isocratic (constant solvent mixture) elution, switch to a gradient. Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexane) to elute your product and then the more polar impurities.[5]
-
Change the Stationary Phase: If modifying the mobile phase fails, consider an alternative stationary phase. Neutral or basic alumina can be effective for compounds that are sensitive to acidic silica.[4] Reverse-phase chromatography (C18 silica) is another excellent option, where elution order is inverted (polar compounds elute first).[5]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be present in my crude sulfonamide synthesized from this compound?
The primary impurities arise from the starting materials and side reactions:
-
4-ethoxy-3-methylbenzenesulfonic acid: This is formed by the hydrolysis of the sulfonyl chloride precursor in the presence of water. It is a highly polar, acidic impurity that is often difficult to remove by crystallization alone.[2]
-
Unreacted Amine: The starting amine you used for the synthesis may remain if the reaction did not go to completion.
-
Unreacted this compound: Residual sulfonyl chloride can also be present. It is reactive and will likely hydrolyze to the sulfonic acid during aqueous workup.
-
Bis-sulfonated Amine: If you used a primary amine (R-NH2), it is possible for a secondary reaction to occur, where two sulfonyl groups react with the single amine, especially if the sulfonyl chloride is in excess.[2]
Q2: Which purification method should I attempt first?
For sulfonamides, which are typically crystalline solids, recrystallization is almost always the first and most efficient method to try for purification on a lab scale.[2][6] It is cost-effective, scalable, and can yield very high-purity material in a single step if the correct solvent is chosen. Column chromatography should be reserved for situations where recrystallization fails, the product is an oil, or for separating compounds with very similar solubility profiles.[6]
Q3: How can I leverage the chemical properties of the sulfonamide group for purification?
The key is the N-H proton of the sulfonamide. While it is not strongly acidic, it can be deprotonated by a moderately strong base (e.g., NaOH, Na2CO3). This property is the basis for acid-base liquid-liquid extraction .[7]
-
Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane).
-
Wash the organic layer with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO3).
-
The acidic sulfonamide will be deprotonated to form a water-soluble salt and will move into the aqueous layer. Neutral impurities (like unreacted tertiary amines or non-acidic byproducts) will remain in the organic layer.
-
Separate the layers. The highly polar sulfonic acid impurity may also transfer to the aqueous layer.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl). This will re-protonate your sulfonamide, causing it to precipitate out of the aqueous solution as a pure solid.[7]
-
The purified solid can then be collected by vacuum filtration.
Visual Workflows & Diagrams
The following diagrams provide logical workflows for common purification challenges.
Caption: A decision tree for selecting the appropriate purification method.
Caption: A workflow for troubleshooting common recrystallization issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol details the most common purification technique for solid sulfonamides.[2]
A. Single-Solvent Recrystallization
-
Solvent Selection: Test solubility in small-scale trials. An ideal solvent should dissolve the crude product when hot but have very low solubility when cold.[3] Common choices include ethanol, isopropanol, or acetone.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to cover the solid. Heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[2][3]
-
Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): To remove charcoal or insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.
B. Solvent/Anti-Solvent Recrystallization
-
Solvent Selection: Find a "good" solvent that readily dissolves your sulfonamide at room temperature (e.g., acetone, THF) and a miscible "anti-solvent" in which it is insoluble (e.g., water, hexane).
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid).[3]
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can increase the yield.
-
Isolation & Drying: Follow steps 6 and 7 from the single-solvent method.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating compounds based on their differential adsorption to a stationary phase.[6]
-
Stationary Phase: Prepare a column with silica gel (standard choice) or alumina.
-
Mobile Phase (Eluent) Selection: Determine the best solvent system using Thin-Layer Chromatography (TLC). Find a system that gives your desired product a Retention Factor (Rf) of approximately 0.25-0.35 and separates it well from impurities. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.
-
Elution: Apply the sample to the top of the column. Begin eluting with the chosen mobile phase, applying positive pressure.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.[8]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified sulfonamide.
Protocol 3: Purification by Acid-Base Liquid-Liquid Extraction
This protocol separates compounds based on their differing acid-base properties and solubility.[7][9]
-
Dissolution: Dissolve the crude product (containing your acidic sulfonamide and neutral impurities) in an organic solvent like ethyl acetate (EtOAc) in a separatory funnel.
-
Base Wash: Add an equal volume of 1M NaOH or saturated NaHCO3 solution to the funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The deprotonated sulfonamide salt is now in the upper aqueous layer, while neutral impurities remain in the lower organic layer. Drain the organic layer and set it aside.
-
Acidification: Drain the aqueous layer into a clean Erlenmeyer flask and cool it in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution is acidic (test with pH paper) and a precipitate forms.
-
Isolation: Collect the precipitated pure sulfonamide by vacuum filtration. Wash the solid with cold deionized water and dry thoroughly.
| Technique | Primary Use Case | Key Advantages | Common Challenges |
| Recrystallization | Primary purification of solid products. | High purity, cost-effective, scalable. | Oiling out, low recovery, finding a suitable solvent.[1] |
| Column Chromatography | Purification of oils, or when recrystallization fails; separation of similarly soluble compounds. | Highly versatile, separates complex mixtures. | Can be time-consuming, requires more solvent, potential for product decomposition on silica.[4][5] |
| Acid-Base Extraction | Separating acidic sulfonamides from neutral or basic impurities. | Fast, efficient for removing specific impurity types, requires minimal equipment. | Only works for sulfonamides with an acidic proton; emulsions can form. |
References
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
- Facile separation of sulfonamides from their degradates by liquid--liquid extraction. (n.d.). Analytical Letters.
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (2025). BenchChem.
- Common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
- Byproduct identification and removal in sulfonamide synthesis. (2025). BenchChem.
-
TLC of Sulfonamides | Request PDF. (n.d.). ResearchGate. Available from: [Link]
-
[Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. (2019). PubMed. Available from: [Link]
- Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. (2025). BenchChem.
-
Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. (n.d.). PubMed. Available from: [Link]
-
Crystalluria by sulfonamides and effect of pKa. (2020). YouTube. Available from: [Link]
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). BenchChem.
-
Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448-450. Available from: [Link]
-
Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Available from: [Link]
- Overcoming common challenges in the synthesis of sulfonamide derivatives. (2025). BenchChem.
- Avoiding common errors in sulfonamide synthesis experimental protocols. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
managing hydrolysis of 4-Ethoxy-3-methylbenzenesulfonyl chloride during reactions
Welcome to the technical support center for 4-ethoxy-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the hydrolysis of this reagent during chemical reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Introduction to this compound
This compound is a versatile reagent commonly employed in organic synthesis, particularly for the preparation of sulfonamides. The electrophilic sulfur atom is highly susceptible to nucleophilic attack, not only by the desired amine or alcohol but also by water, leading to the formation of the corresponding sulfonic acid. This competitive hydrolysis can significantly reduce product yield and complicate purification. This guide provides practical strategies to mitigate this undesired side reaction.
Frequently Asked Questions (FAQs)
Q1: How quickly does this compound hydrolyze?
Q2: What is the primary byproduct of hydrolysis?
The hydrolysis of this compound yields 4-ethoxy-3-methylbenzenesulfonic acid and hydrochloric acid. The sulfonic acid is a highly polar and water-soluble compound, which can typically be removed during an aqueous workup.
Q3: Can I use protic solvents like ethanol or methanol with this reagent?
While this compound may be soluble in alcohols, it will also react with them in a process called solvolysis to form the corresponding sulfonate ester. This is a competing reaction to both the desired reaction and hydrolysis. Therefore, aprotic solvents are strongly recommended. If a protic solvent is unavoidable, the reaction should be conducted at low temperatures and for a minimal duration.
Q4: How does temperature affect the rate of hydrolysis?
As with most chemical reactions, the rate of hydrolysis of sulfonyl chlorides increases with temperature. For a related para-substituted benzenesulfonyl chloride, lowering the reaction temperature from 25°C to 6°C resulted in a roughly six-fold decrease in the hydrolysis rate constant. Therefore, maintaining low temperatures (e.g., 0°C to -20°C) is a critical strategy for minimizing hydrolysis.
Q5: My starting amine is only soluble in water. How can I perform the reaction?
This is a common challenge. The Schotten-Baumann reaction conditions are often employed in such cases. This involves a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of the amine and a base (like sodium hydroxide or potassium carbonate). The sulfonyl chloride remains primarily in the organic phase, minimizing contact with the bulk of the water. The amine, being a much stronger nucleophile than water, reacts preferentially at the interface. Vigorous stirring is essential to maximize the interfacial area and promote the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low yield of sulfonamide, significant amount of sulfonic acid byproduct. | 1. Presence of water in the reaction. 2. Reaction temperature is too high. 3. Reaction time is too long. 4. Non-optimal solvent. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle the sulfonyl chloride in a dry atmosphere (e.g., under nitrogen or argon). 2. Perform the reaction at 0°C or below. Add the sulfonyl chloride solution dropwise to the amine solution to control any exotherm. 3. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. 4. Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Difficulty in removing the sulfonic acid byproduct during workup. | 1. Insufficient basic wash. 2. Emulsion formation. | 1. Wash the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to deprotonate the sulfonic acid, rendering it more water-soluble. 2. If an emulsion forms, add brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. |
| The reaction is sluggish or does not go to completion. | 1. Sterically hindered amine. 2. Insufficiently basic conditions. | 1. For sterically hindered amines, consider using a more forcing reaction condition, such as gentle heating, but be mindful of the increased risk of hydrolysis. Alternatively, a more nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts. 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is present to neutralize the HCl generated during the reaction. |
| Unreacted sulfonyl chloride remains after the reaction. | 1. Insufficient amount of the nucleophile. 2. Incomplete reaction. | 1. Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the sulfonyl chloride. 2. If the reaction has stalled, consider the points above regarding sterically hindered amines and basicity. For workup, unreacted sulfonyl chloride can be quenched by adding a small amount of a simple amine like triethylamine or a scavenger resin.[2] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine in an aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or pyridine (1.5 eq)
-
Nitrogen or Argon atmosphere
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a dropping funnel under a positive pressure of inert gas.
-
Amine Solution: In the reaction flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.[3]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO3 (to remove the sulfonic acid byproduct and residual HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizing the Process
Logical Workflow for Minimizing Hydrolysis
Caption: A logical workflow for minimizing hydrolysis.
Hydrolysis vs. Amination Pathways
Caption: Hydrolysis vs. Amination Pathways.
References
- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
- Haughton, A. R., Laird, R. M., & Spence, M. J. (1975). Hydrolysis of Arenesulphonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2, (6), 637-643.
- OECD SIDS. (2003). 4-METHYLBENZENESULFONYL CHLORIDE.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- Wang, Q., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
- Rogić, M. M., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2484–2496.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
-
Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
-
Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Welcome to the technical support center for the synthesis of 4-ethoxy-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this electrophilic aromatic substitution reaction. Our goal is to provide you with the expertise to not only identify and solve common issues but also to proactively optimize your reaction conditions for higher yield and purity.
I. Understanding the Synthesis: An Overview
The synthesis of this compound is achieved through the chlorosulfonation of 2-ethoxytoluene. This reaction is a classic example of electrophilic aromatic substitution, where the strongly electrophilic sulfur trioxide (SO₃), or a related species generated from chlorosulfonic acid, attacks the electron-rich aromatic ring.
The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The ethoxy group is a powerful activating, ortho-, para- directing group, while the methyl group is a weaker activating, ortho-, para- director. The desired product is formed by substitution at the 4-position, which is para to the dominant ethoxy directing group and ortho to the methyl group.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A low yield of this compound is a common issue that can often be traced back to several key factors in the experimental setup and execution.
| Potential Cause | Explanation & Recommended Solutions |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. Solutions: • Increase Reaction Time: Monitor the reaction progress using TLC or HPLC. If starting material is still present after the initial reaction time, extend the duration of the reaction at the recommended temperature. • Optimize Temperature: While low temperatures are crucial to minimize side reactions, a temperature that is too low can significantly slow down the reaction rate. If the reaction is sluggish, consider a controlled, incremental increase in temperature (e.g., from -5°C to 0°C). • Ensure Efficient Mixing: In a biphasic reaction mixture, or if the product precipitates, efficient stirring is essential to ensure proper mass transfer. Use a suitable stir bar and a stir plate with sufficient power. |
| Hydrolysis of the Product | Sulfonyl chlorides are susceptible to hydrolysis, especially during the workup phase when water is introduced.[1] This is a major cause of yield loss. Solutions: • Workup at Low Temperature: Quench the reaction mixture on crushed ice and maintain a low temperature throughout the aqueous workup.[2] • Minimize Contact Time with Water: Perform the aqueous extraction and washing steps as quickly as possible.[2] • Use of Brine: Wash the organic layer with saturated brine to help remove water more effectively. |
| Sub-optimal Reagent Stoichiometry | An incorrect ratio of chlorosulfonic acid to the starting material can lead to incomplete reaction or the formation of byproducts. Solutions: • Ensure Sufficient Chlorosulfonic Acid: A molar excess of chlorosulfonic acid is typically required to drive the reaction to completion. A common starting point is 1.5 to 3 equivalents. If you are observing unreacted starting material, consider a modest increase in the amount of chlorosulfonic acid. |
Issue 2: Presence of Significant Impurities
The formation of isomers and other byproducts can complicate purification and reduce the yield of the target compound.
| Potential Cause | Explanation & Recommended Solutions |
| Formation of Isomeric Sulfonyl Chlorides | While the desired product is the major regioisomer, substitution at other positions on the aromatic ring can occur, leading to isomeric impurities. The primary isomers would result from substitution ortho to the ethoxy group. Solutions: • Strict Temperature Control: The isomer distribution in sulfonation reactions can be highly dependent on temperature.[3] Lower temperatures generally favor the kinetically controlled product. Maintain a consistently low temperature (e.g., -5°C to 0°C) during the addition of chlorosulfonic acid. • Purification: If isomers are formed, they can often be separated by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). |
| Formation of Diaryl Sulfone | This is a common byproduct in chlorosulfonation reactions, arising from the reaction of the initially formed sulfonyl chloride with another molecule of the starting material.[4] Solutions: • Use an Excess of Chlorosulfonic Acid: A sufficient excess of the chlorosulfonating agent helps to ensure that the starting material is consumed in the desired reaction pathway. • Order of Addition: Add the 2-ethoxytoluene to the chlorosulfonic acid slowly. This maintains a high concentration of the chlorosulfonating agent throughout the reaction, minimizing the chance for the sulfonyl chloride to react with the starting material. |
| Presence of the Corresponding Sulfonic Acid | The presence of 4-ethoxy-3-methylbenzenesulfonic acid is a clear indication of product hydrolysis. Solutions: • Thorough Drying: After the workup, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, especially if using a solvent. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorosulfonation of 2-ethoxytoluene?
The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of side products. A temperature range of -5°C to 5°C is a good starting point. Lower temperatures can improve regioselectivity and reduce the formation of undesired isomers.[3]
Q2: Which solvent is recommended for this reaction?
While the reaction can be run neat (without a solvent), using an inert solvent like dichloromethane (DCM) or chloroform can help with temperature control and improve mixing. A solvent is particularly useful for larger-scale reactions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being more polar, will have a lower Rf value. Alternatively, HPLC can provide more quantitative monitoring.
Q4: My final product is an oil, but I expect a solid. What should I do?
This compound is expected to be a solid at room temperature. If you obtain an oil, it is likely due to the presence of impurities, such as isomeric products or residual solvent. Try to purify the material by column chromatography or attempt to induce crystallization by trituration with a non-polar solvent like hexane.
Q5: What are the key safety precautions when working with chlorosulfonic acid?
Chlorosulfonic acid is a highly corrosive and reactive substance.[1] It reacts violently with water, releasing toxic hydrogen chloride gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1] Have a suitable quenching agent (like sodium bicarbonate solution) readily available in case of spills.
IV. Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound, as well as a method for monitoring the reaction.
Protocol 1: Synthesis of this compound
This protocol is a recommended starting point and may require optimization for your specific setup and scale.
Materials:
-
2-Ethoxytoluene
-
Chlorosulfonic acid
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add chlorosulfonic acid (2.0 equivalents) and cool the flask to -5°C in an ice-salt bath.
-
Addition of Starting Material: Dissolve 2-ethoxytoluene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cold, stirring chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not rise above 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.
Protocol 2: TLC Monitoring of the Reaction
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture and quench it in a vial containing a small amount of ice and ethyl acetate. Shake well and use the top organic layer for TLC analysis.
-
TLC Plate: Spot the quenched reaction mixture, along with the starting material as a reference, on a silica gel TLC plate.
-
Elution: Develop the plate in a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualization: Visualize the spots under UV light. The disappearance of the starting material spot indicates the completion of the reaction.
V. Visualizations: Reaction Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow and the logical steps for troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
VI. References
-
Organic Syntheses, Coll. Vol. 1, p.85 (1941); Vol. 5, p.8 (1925). [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl chloride kinetics. Part II. Solvolysis of a series of benzenesulfonyl chlorides: An unexpected heat capacity variation. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
-
Atul Ltd. (n.d.). Chlorosulfonic acid. Technical Data Sheet. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-METHOXY-3-METHYL-BENZENESULFONYL CHLORIDE(84910-98-5) 1H NMR [m.chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Welcome to the technical support center for 4-Ethoxy-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve experimental issues, ensuring the integrity and success of your research.
Section 1: Understanding the Reagent - Core Characteristics and Handling
Before delving into troubleshooting specific reactions, a foundational understanding of this compound is crucial. Its reactivity is governed by the electron-donating nature of the ethoxy and methyl groups, which can influence the course of your reactions.
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
A1: this compound is a solid at room temperature. The ethoxy and methyl groups on the benzene ring are electron-donating, which can slightly modulate the reactivity of the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride. While still highly reactive, the increased electron density on the ring can subtly affect the electrophilicity of the sulfur atom. It is crucial to be aware of its moisture sensitivity. Like most sulfonyl chlorides, it readily hydrolyzes to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H11ClO3S | |
| Molecular Weight | 234.7 g/mol | |
| Appearance | Solid | Inferred from related compounds |
| Melting Point | Not readily available; likely a low-melting solid | Inferred from related compounds |
| Key Reactivity | Electrophilic, susceptible to nucleophilic attack at the sulfur atom. Highly moisture-sensitive. | General chemical principles |
Q2: How should I properly store and handle this compound to prevent degradation?
A2: Due to its high reactivity with water, including atmospheric moisture, proper storage and handling are paramount. The primary degradation pathway is hydrolysis to 4-ethoxy-3-methylbenzenesulfonic acid.
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. A desiccator is highly recommended for long-term storage.
-
Handling: When weighing and dispensing the reagent, do so in a glove box or under a stream of dry inert gas. Use dry glassware and anhydrous solvents for all reactions.
Section 2: Troubleshooting Sulfonamide Synthesis
The most common application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.
Q3: My sulfonamide synthesis with this compound is giving a low yield. What are the likely causes and how can I fix it?
A3: Low yields in sulfonamide synthesis are a frequent issue and can typically be traced back to a few key factors.
-
Hydrolysis of the Sulfonyl Chloride: This is the most common culprit. If the reaction is not performed under strictly anhydrous conditions, the sulfonyl chloride will hydrolyze to the unreactive sulfonic acid.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents, and if possible, perform the reaction under a nitrogen or argon atmosphere.
-
-
Inappropriate Base: The choice of base is critical. It must be non-nucleophilic to avoid competing with the amine for the sulfonyl chloride.
-
Solution: Pyridine or triethylamine are common choices as they act as acid scavengers without being potent nucleophiles.
-
-
Side Reactions: With primary amines, the formation of a bis-sulfonated product is a possibility, where the initially formed sulfonamide is further sulfonylated.
-
Solution: Use a slight excess of the amine (1.1-1.2 equivalents) to favor the formation of the desired monosulfonamide.
-
Q4: I am observing an unexpected side product in my reaction. What could it be?
A4: Besides the bis-sulfonated product mentioned above, the most likely side product is the 4-ethoxy-3-methylbenzenesulfonic acid from hydrolysis. If your reaction mixture was heated for a prolonged period, thermal decomposition, though less common, could also occur.
Q5: I am having trouble purifying my sulfonamide product. What are the best practices?
A5: Recrystallization is often the most effective method for purifying solid sulfonamides.
-
Solvent Selection: The ideal solvent is one in which your sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature to form well-defined crystals, then cool further in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
If recrystallization is unsuccessful, column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Section 3: Experimental Protocols and Workflows
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the primary or secondary amine (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol, 1.2 eq) to the solution.
-
In a separate dry flask, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous dichloromethane (5 mL).
-
Add the solution of the sulfonyl chloride dropwise to the amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Workflow 1: Troubleshooting Low Yield in Sulfonamide Synthesis
Caption: A logical workflow for diagnosing and resolving low yields in sulfonamide synthesis.
Section 4: Analytical Characterization
Proper characterization of the starting material and the final product is essential for ensuring the quality of your results.
Q6: How can I confirm the identity and purity of my this compound starting material?
A6: A combination of spectroscopic techniques is recommended.
-
¹H NMR: You should expect to see characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the aromatic protons. The aromatic protons will show a specific splitting pattern based on their substitution.
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.
-
FTIR: Look for strong absorption bands characteristic of the sulfonyl chloride group (S=O stretching, typically around 1370 and 1180 cm⁻¹).
Q7: What are the key spectroscopic features to look for in my purified sulfonamide product?
A7:
-
¹H NMR: The disappearance of the sulfonyl chloride and the appearance of a new N-H signal (for primary and secondary amines) are key indicators. The chemical shifts of the aromatic and aliphatic protons will also shift upon sulfonamide formation.
-
FTIR: The characteristic S=O stretching bands will still be present. For primary and secondary amines, you will also observe an N-H stretching band (typically around 3300 cm⁻¹).
-
Mass Spectrometry: This will confirm the molecular weight of your desired product.
Diagram 1: Key Reaction Pathway and a Common Side Reaction
Caption: The desired reaction pathway for sulfonamide synthesis and the common hydrolysis side reaction.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). [Link]
- Google Patents.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Technical Support Center: Reactivity of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Welcome to the technical support center for 4-Ethoxy-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile reagent. The selection of a base is a critical parameter that dictates the outcome of reactions with sulfonyl chlorides, and this document focuses on navigating those choices to ensure experimental success.
Core Concept: The Pivotal Role of the Base
This compound is an electrophilic reagent, with the sulfur atom being highly susceptible to attack by nucleophiles. The most common reactions involve amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1] In nearly all cases, a base is required. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2][3][4] If not neutralized, this acid will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.[2]
However, the base's role can be more complex. It can also influence the reaction rate and pathway by deprotonating the nucleophile, thereby increasing its nucleophilicity. The choice of base—its strength (pKa), steric bulk, and nucleophilicity—is therefore a critical decision that can prevent side reactions and maximize yield.
Reaction Mechanism with an Amine Nucleophile
The general mechanism for sulfonamide formation is a nucleophilic substitution at the sulfur center. The base is essential for the final deprotonation step, driving the reaction to completion.
Caption: Mechanism of base-mediated sulfonamide formation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during reactions with this compound, with a focus on base-related issues.
Question 1: My reaction is sluggish or has stalled, resulting in low yield. What are the likely causes?
Answer: A low or incomplete conversion is one of the most frequent issues. Several factors, often related to the reagents and conditions, can be responsible.
Possible Causes & Solutions:
-
Degraded Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze over time to the unreactive sulfonic acid.[2][5]
-
Solution: Always use a fresh bottle or a properly stored reagent under an inert atmosphere.[5] If degradation is suspected, verify the purity by NMR or IR spectroscopy before use.
-
-
Insufficiently Basic Conditions: The chosen base may be too weak to effectively neutralize the generated HCl, leading to the protonation and deactivation of your nucleophile.
-
Solution: Switch to a stronger base. For example, if pyridine (pKa of conjugate acid ≈ 5.2) is ineffective, consider triethylamine (pKa ≈ 10.75) or a non-nucleophilic strong base like DBU (pKa ≈ 13.5).[6]
-
-
Poor Nucleophile: If your amine or alcohol is sterically hindered or electron-poor, its nucleophilicity will be low.
-
Solution: Increase the reaction temperature or switch to a more polar aprotic solvent like DMF to enhance reactivity.[5] Alternatively, using a stronger base can increase the concentration of the more nucleophilic deprotonated species.
-
-
Inadequate Anhydrous Conditions: Trace amounts of water can hydrolyze the sulfonyl chloride.
Question 2: I'm observing significant formation of an acidic byproduct and my desired product yield is low. What is happening?
Answer: This strongly indicates hydrolysis of your sulfonyl chloride starting material into 4-ethoxy-3-methylbenzenesulfonic acid.[2][5] Sulfonic acids are very strong (pKa ≈ -7) and will be unreactive in the desired reaction.[8]
Primary Cause: Presence of water in the reaction.
Solutions:
-
Rigorous Drying: Oven-dry all glassware and cool under a stream of inert gas.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.[5]
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the setup and reaction time to prevent atmospheric moisture from entering the flask.[2]
Question 3: My reaction with a primary amine is giving a complex mixture, and I suspect a bis-sulfonated side product. How can I avoid this?
Answer: Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂Ar)₂). This happens when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to favor the formation of the monosulfonated product.[2]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C).[3] This keeps the concentration of the sulfonyl chloride low at any given moment, minimizing the chance of a second reaction.
-
Choice of Base: Using a bulky, non-nucleophilic base may help. However, the most effective strategy is controlling the stoichiometry and addition rate.
Question 4: How do I choose the right base? Should I use pyridine, triethylamine (TEA), or a sterically hindered base?
Answer: The choice of base is critical and depends on the nucleophile and the desired outcome. The goal is to select a base that is a good proton scavenger but a poor nucleophile to avoid competitive reactions with the sulfonyl chloride.[6]
| Base | pKa (of Conjugate Acid) | Steric Hindrance | Common Use Cases & Rationale |
| Pyridine | ~5.2[9] | Low | Commonly used for reactions with alcohols and relatively nucleophilic amines.[4] It can also act as a nucleophilic catalyst in some cases. |
| Triethylamine (TEA) | ~10.75[6] | Moderate | A stronger, general-purpose base suitable for less nucleophilic amines.[10] More basic than pyridine, driving reactions more effectively. |
| DIPEA (Hünig's Base) | ~10.75[6] | High | A non-nucleophilic base due to its steric bulk.[6] Excellent choice when the nucleophile is precious or when side reactions are a concern. |
| 2,6-Lutidine | ~6.7 | High | A sterically hindered base that is a poor nucleophile.[6] Useful for preventing side reactions, particularly in sensitive systems. |
| DBU | ~13.5[6] | High | A very strong, non-nucleophilic base.[6] Used for deprotonating very weak nucleophiles or when forcing conditions are required. |
graph "Troubleshooting Flowchart" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontname="Arial"];Start [label="Problem: Low Yield or\nIncomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
C1 [label="Is an acidic byproduct\n(sulfonic acid) present?"]; C2 [label="Is the amine primary?"]; C3 [label="Is the nucleophile\nweak/hindered?"];
S1 [label="Cause: Hydrolysis.\nSolution: Use rigorous\nanhydrous conditions.", shape=parallelogram, fillcolor="#FBBC05"]; S2 [label="Possible Cause: Bis-sulfonylation.\nSolution: Use excess amine &\nslow addition of sulfonyl chloride.", shape=parallelogram, fillcolor="#FBBC05"]; S3 [label="Cause: Insufficient Reactivity.\nSolution: Use a stronger base (e.g., TEA, DBU)\nor higher temperature.", shape=parallelogram, fillcolor="#FBBC05"]; S4 [label="General Check:\n- Use fresh sulfonyl chloride.\n- Ensure base is strong enough.", shape=parallelogram, fillcolor="#FBBC05"];
Start -> C1; C1 -> S1 [label="Yes"]; C1 -> C2 [label="No"]; C2 -> S2 [label="Yes"]; C2 -> C3 [label="No"]; C3 -> S3 [label="Yes"]; C3 -> S4 [label="No"]; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 10. quora.com [quora.com]
Technical Support Center: Strategic Prevention of Dimer Formation in Sulfonylation Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation during sulfonylation reactions. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your reactions, ensuring high yields of your desired monosulfonylated product.
Introduction: The Dimerization Challenge in Sulfonylation
Sulfonylation is a cornerstone transformation in organic synthesis, pivotal for installing sulfonamide and sulfonate ester functional groups. These moieties are prevalent in pharmaceuticals and advanced materials. However, the very reactivity that makes sulfonyl chlorides effective can also lead to undesired side reactions, most notably the formation of dimeric byproducts. In this context, "dimerization" most frequently refers to the bis-sulfonylation of a single nucleophile , particularly primary amines, although other substrate- or reagent-specific side reactions can also lead to dimeric structures.
This guide provides a systematic approach to diagnosing and preventing these issues, grounded in mechanistic principles and validated experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of "dimer formation" I should be concerned about in my sulfonylation reaction?
A1: The most prevalent issue, especially when working with primary amines, is the formation of a di-sulfonylated product, R-N(SO₂R')₂.[1] This occurs in a two-step sequence. First, the primary amine reacts as intended to form the mono-sulfonamide. However, the resulting sulfonamide's N-H proton is acidic. In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion. This anion then attacks a second molecule of the sulfonyl chloride, resulting in the undesired bis-sulfonylated "dimer".[1]
Q2: My starting material is an alcohol. Is dimer formation still a concern?
A2: For alcohols, the primary competing side reactions are typically elimination to form an alkene (especially for secondary and tertiary alcohols at higher temperatures) or reaction of the product with the chloride byproduct.[2][3] However, if your alcohol substrate contains another nucleophilic site (like a primary amine), you will face the same bis-sulfonylation risks at that site. Always consider the full structure of your substrate.
Q3: Can the sulfonyl chloride itself self-condense to form a dimer?
A3: Direct self-condensation of two sulfonyl chloride molecules is not a commonly reported side reaction under standard sulfonylation conditions. The most common side reaction involving the sulfonyl chloride is hydrolysis, where it reacts with moisture to form the corresponding sulfonic acid.[2] This underscores the critical importance of using anhydrous solvents and oven-dried glassware.[2] In specific contexts, such as reactions involving reducing agents or certain catalysts, dimerization to form a disulfide can occur, but this is not typical for standard sulfonylation protocols.[4]
Q4: What are the key reaction parameters I need to control to prevent bis-sulfonylation?
A4: The critical parameters for achieving selective mono-sulfonylation are:
-
Stoichiometry: The molar ratio of your nucleophile to the sulfonyl chloride.
-
Base: The type (strength, steric hindrance) and amount of base used.[1]
-
Temperature: Reaction temperature significantly impacts the rates of both the desired reaction and undesired side reactions.[1]
-
Rate of Addition: The speed at which the sulfonyl chloride is introduced into the reaction mixture.[1]
In-Depth Troubleshooting Guides
Issue 1: Significant Formation of Bis-Sulfonylated Product with a Primary Amine
This is the most common dimerization problem. The key is to favor the reaction of the more nucleophilic primary amine over the less reactive sulfonamide anion that forms after the first sulfonylation.
Caption: Troubleshooting workflow for bis-sulfonylation.
Protocol 1: Optimizing Stoichiometry and Addition Rate
-
Rationale: The primary amine is significantly more nucleophilic than the corresponding mono-sulfonamide anion. By maintaining a low concentration of the sulfonyl chloride and a relative excess of the primary amine, we create a kinetic preference for the first sulfonylation.
-
Step-by-Step:
-
In a dry, inert-atmosphere flask, dissolve the primary amine (1.1 equivalents) and the chosen base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).[2]
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes using a syringe pump or dropping funnel.[1]
-
Monitor the reaction by TLC or LC-MS. Once the starting amine is consumed, proceed with the workup.
-
Protocol 2: Modifying Base Conditions
-
Rationale: A strong, non-hindered base like triethylamine can readily deprotonate the mono-sulfonamide, increasing the concentration of the nucleophilic anion and promoting the second sulfonylation.[1] Switching to a weaker or more sterically hindered base can mitigate this.
-
Step-by-Step:
-
Repeat the setup from Protocol 1.
-
Instead of triethylamine, use a weaker base like pyridine or a sterically hindered base like 2,6-lutidine (1.2 - 1.5 equivalents).
-
Note that reactions with weaker bases may proceed more slowly. Allow for adequate reaction time, monitoring closely.
-
Protocol 3: Lowering Reaction Temperature
-
Rationale: Lowering the temperature decreases the rate of all reactions. However, it often has a more pronounced effect on less favorable side reactions like the second sulfonylation.[1][4]
-
Step-by-Step:
-
Set up the reaction as described in Protocol 1 or 2.
-
Cool the reaction vessel to 0 °C or even -20 °C (using a suitable cooling bath) before and during the dropwise addition of the sulfonyl chloride.
-
After the addition is complete, allow the reaction to warm slowly to room temperature while monitoring its progress.
-
| Parameter | Standard Condition | Optimized for Mono-Sulfonylation | Rationale |
| Amine : SO₂Cl Ratio | 1.0 : 1.1 | 1.1 : 1.0 | Favors reaction with the more abundant, more nucleophilic amine. |
| Base | Triethylamine (~2.0 eq) | Pyridine or 2,6-Lutidine (~1.2 eq) | Reduces deprotonation of the mono-sulfonamide product.[1] |
| Temperature | Room Temperature | 0 °C to -20 °C during addition | Slows the rate of the undesired second sulfonylation.[1] |
| Addition Time | Bolus addition | 30-60 minutes (dropwise) | Keeps the instantaneous concentration of sulfonyl chloride low.[1] |
Issue 2: C-Sulfonylation or Other Dimeric Side Products
In substrates with activated C-H bonds (e.g., 4-alkylpyridines), C-sulfonylation can compete with the desired N- or O-sulfonylation, sometimes leading to bis-sulfonylated products at a single carbon.[4]
For a substrate like 4-picoline, the reaction can proceed through an initial N-sulfonylation of the pyridine ring. This activates the picolyl C-H bonds, making them susceptible to deprotonation by the base and subsequent attack by another sulfonyl chloride molecule.[4]
Caption: Simplified mechanism of C-sulfonylation.
-
Strict Stoichiometric Control: An excess of the sulfonylating agent is a primary driver of C-sulfonylation and especially bis-C-sulfonylation.[4] Carefully reduce the equivalents of sulfonyl chloride to 1.0 or even slightly less if the starting material is precious.
-
Use of Catalytic DMAP: In some cases, adding a catalytic amount (e.g., 10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the desired N- or O-sulfonylation, reducing the overall reaction time and thus minimizing the window for slower side reactions to occur.[5]
-
Temperature Control: As with bis-sulfonylation of amines, running the reaction at lower temperatures (e.g., 0 °C) can increase selectivity and disfavor C-sulfonylation.[4]
General Best Practices for All Sulfonylation Reactions
-
Anhydrous Conditions: Always use oven- or flame-dried glassware and anhydrous solvents. Moisture will hydrolyze your sulfonyl chloride, reducing its effective concentration and generating sulfonic acid, which can complicate purification.[2]
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent interaction with atmospheric moisture.
-
Reaction Monitoring: Use TLC or LC-MS to carefully monitor the reaction's progress. This allows you to quench the reaction as soon as the starting material is consumed, preventing the formation of byproducts from over-reaction.[2]
By understanding the underlying mechanisms of dimer formation and systematically applying these troubleshooting strategies, researchers can significantly improve the outcome of their sulfonylation reactions, leading to cleaner products and higher yields.
References
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem.
- Technical Support Center: Sulfonylation of Primary Amines - Benchchem.
- Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions - Benchchem.
- Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical.
- Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal.
- JP3445515B2 - Method for sulfonylation of alcohol - Google Patents.
- Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Sulfonyl halide - Wikipedia.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethoxy-3-methylbenzenesulfonyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-ethoxy-3-methylbenzenesulfonyl chloride. This guide is designed to provide in-depth, practical advice and troubleshooting for the work-up procedures of reactions involving this versatile reagent. The following question-and-answer format addresses common and specific challenges you may encounter during your experiments, blending technical accuracy with field-proven insights.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most critical factors to consider before starting a reaction with this compound?
-
My reaction yield is consistently low. What are the likely causes?
-
I'm observing an unexpected side product. What could it be?
-
How can I effectively monitor the progress of my reaction?
-
-
Troubleshooting Guide: Work-up Procedures
-
Help! I have a persistent emulsion during my aqueous work-up. How can I break it?
-
My product is not crystallizing and remains an oil. What should I do?
-
I'm concerned about the stability of the ethoxy group during an acidic work-up. Is this a valid concern?
-
-
Experimental Protocols
-
General Protocol for Sulfonamide Synthesis
-
Standard Aqueous Work-up Protocol
-
Protocol for Recrystallization of a Sulfonamide Product
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting a reaction with this compound?
A1: Success with this compound hinges on acknowledging its reactivity profile. As a sulfonyl chloride, it is highly susceptible to hydrolysis. Therefore, the two most critical factors to control are the exclusion of moisture and the choice of an appropriate base.
-
Anhydrous Conditions: All glassware must be thoroughly dried (oven-dried or flame-dried under an inert atmosphere is recommended), and anhydrous solvents should be used.[1] The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from hydrolyzing the sulfonyl chloride to the unreactive 4-ethoxy-3-methylbenzenesulfonic acid.[1][2]
-
Choice of Base: A non-nucleophilic organic base is crucial to neutralize the HCl generated during the reaction without competing with your primary nucleophile (e.g., an amine).[1] Pyridine or triethylamine are common choices. The base should also be dry.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in sulfonamide synthesis are a common issue and can typically be traced back to a few key areas:
-
Hydrolysis of the Sulfonyl Chloride: This is the most frequent culprit.[1] If your reaction conditions are not scrupulously anhydrous, a significant portion of your starting material will be converted to the corresponding sulfonic acid, which will not participate in the desired reaction.
-
Inappropriate Stoichiometry: For reactions with amines, using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[1]
-
Sub-optimal Base or Solvent: The choice of base and solvent can impact the nucleophilicity of your amine and the stability of the reactants.[1] Ensure your base is non-nucleophilic and your solvent is inert and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are common choices.[1]
-
Bis-sulfonation Side Reaction: If you are using a primary amine, the formation of a bis-sulfonated product is a possibility, where a second molecule of the sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide.[1] To mitigate this, you can try adding the sulfonyl chloride slowly to a solution containing an excess of the primary amine.[1]
Q3: I'm observing an unexpected side product. What could it be?
A3: Besides the bis-sulfonated product mentioned above, the most likely side product is 4-ethoxy-3-methylbenzenesulfonic acid . This is the result of the hydrolysis of your starting sulfonyl chloride.[1] During an aqueous work-up, this sulfonic acid will be deprotonated by any base present and will likely partition into the aqueous layer, especially after a wash with saturated sodium bicarbonate solution. If you are acidifying your aqueous layers and observing a precipitate, it could be the sulfonic acid.
Another, though less common, possibility is the cleavage of the ethoxy group under harsh acidic conditions during work-up, which would lead to a phenolic compound. This is generally not an issue with the typical dilute acids used in work-ups but could be a concern if strong, hot acids are used.[3][4]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of your reaction.[5][6][7] Here are some tips for using TLC for sulfonamide synthesis:
-
Choosing a Staining Method: Ninhydrin stain is particularly useful if your starting material is a primary or secondary amine, as it will stain the amine but not the sulfonamide product.[6]
-
Solvent System: A mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate is a good starting point for your developing solvent system. You may need to adjust the ratio to achieve good separation of your starting materials and product.
-
Spotting: It is helpful to spot your reaction mixture alongside your starting materials (the amine and the sulfonyl chloride) on the same TLC plate for direct comparison.
Upon completion, you should see the disappearance of the limiting reagent (ideally the sulfonyl chloride) and the appearance of a new spot corresponding to your sulfonamide product.
Troubleshooting Guide: Work-up Procedures
Q5: Help! I have a persistent emulsion during my aqueous work-up. How can I break it?
A5: Emulsions are a common frustration during the work-up of reactions, especially when tertiary amine bases like triethylamine are used. An emulsion is a stable mixture of two immiscible liquids, in this case, your organic solvent and the aqueous wash. Here are several techniques to break a persistent emulsion, starting with the simplest:
-
Be Patient: Sometimes, simply letting the separatory funnel sit for 15-30 minutes will allow the layers to separate on their own.[8]
-
Add Brine: Add a saturated solution of sodium chloride (brine).[9] This increases the ionic strength of the aqueous layer, which can help to force the separation of the organic and aqueous phases.[9]
-
Gentle Swirling: Instead of vigorous shaking, try gently swirling or rocking the separatory funnel.
-
Change the Solvent: If possible, try adding a different organic solvent that has a different density, which can sometimes disrupt the emulsion.
-
Filtration through Celite: As a last resort, you can filter the entire mixture through a pad of Celite.[8] This can sometimes break up the emulsion, but you will need to re-separate the layers in the filtrate.
-
Centrifugation: If you have access to a centrifuge, spinning the emulsion can provide the mechanical force needed to separate the layers.[9]
Q6: My product is not crystallizing and remains an oil. What should I do?
A6: Obtaining a stubborn oil instead of a crystalline solid is a common issue in organic synthesis. Here are several strategies to induce crystallization:
-
Purity Check: First, ensure your product is sufficiently pure. Oily impurities can significantly inhibit crystallization. It may be necessary to perform column chromatography to purify the product before attempting crystallization again.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a tiny crystal to the oil. This "seed" crystal will act as a template for further crystal growth.
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane) to the oil and stir vigorously. This can sometimes wash away impurities and induce the product to solidify.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Cooling: Dissolve the oil in a suitable solvent and cool the solution slowly. If room temperature cooling is unsuccessful, try cooling in a refrigerator or freezer.[1]
Q7: I'm concerned about the stability of the ethoxy group during an acidic work-up. Is this a valid concern?
A7: This is an excellent and chemically astute question. The acidic cleavage of ethers is a known reaction, typically requiring strong acids like HBr or HI.[3][4] Ethers with tertiary, benzylic, or allylic groups are more susceptible to cleavage via an SN1 mechanism.[4]
For this compound, the ethoxy group is attached to an aromatic ring. The cleavage of aryl alkyl ethers under acidic conditions typically proceeds via an SN2 attack of the halide nucleophile on the alkyl group.[10] This reaction generally requires harsh conditions (e.g., refluxing with a strong acid).
In the context of a standard aqueous work-up using dilute HCl (e.g., 1M) at room temperature, the cleavage of the ethoxy group is highly unlikely. The conditions are not harsh enough to promote this reaction to any significant extent. However, it is good practice to avoid prolonged exposure to acidic conditions or heating during the work-up to be safe.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and an anhydrous solvent (e.g., dichloromethane).
-
Add a dry, non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.05 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirring amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.[1]
Standard Aqueous Work-up Protocol
-
Upon completion of the reaction (as determined by TLC), dilute the reaction mixture with the organic solvent (e.g., dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove the amine base), saturated sodium bicarbonate solution (to remove any unreacted sulfonyl chloride and the sulfonic acid byproduct), and finally with brine.[5][11]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
Protocol for Recrystallization of a Sulfonamide Product
-
Dissolve the crude sulfonamide in a minimal amount of a hot solvent system (e.g., an ethanol/water or ethyl acetate/hexanes mixture).
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
- Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
-
The Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions. Retrieved from [Link]
- Ivanov, A. V., et al. (2021). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 26(11), 3123.
- King, J. F., et al. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 68(4), 825-830.
-
Solubility of Things. (n.d.). Tosyl chloride. Retrieved from [Link]
- Walker, D. P., et al. (2003). U.S. Patent No. 2003/0232853 A1. Washington, DC: U.S.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
- Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.
-
LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]
-
OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]
-
Ashenhurst, J. (2016, June 11). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxy-5-(4-methylpiperazine-1-carboxamido)benzene-1-sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Ivanov, A. V., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
-
Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution re.... Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(52), 18401-18405.
-
SpectraBase. (n.d.). Benzenesulfonamide, 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
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Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with 4-Ethoxy-3-methylbenzenesulfonyl chloride. The presence of a methyl group ortho to the sulfonyl chloride functionality introduces significant steric hindrance, which can impede reactivity, lower yields, and complicate synthetic routes. This document provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the unique reactivity of this compound.
Question 1: What is the primary cause of difficulty in reactions involving this compound?
Answer: The principal challenge is steric hindrance. The methyl group at the 3-position (ortho to the sulfonyl chloride) physically obstructs the path of incoming nucleophiles (such as amines or alcohols) attempting to attack the electrophilic sulfur atom. This spatial crowding increases the activation energy of the reaction, often leading to sluggish reaction rates or complete failure under standard conditions.[1][2]
Question 2: I've read that ortho-alkyl groups on benzenesulfonyl chlorides can sometimes accelerate nucleophilic substitution. How is this possible?
Answer: This is a known, albeit counterintuitive, phenomenon. While classical steric hindrance (the blocking of a reaction trajectory) is expected to slow the reaction, computational and kinetic studies have shown that mono- and di-ortho-alkyl substituted sulfonyl chlorides can exhibit enhanced reactivity.[3][4] This is not because the hindrance is helpful, but because the ortho-substituents force the sulfonyl chloride group into a "peculiar, rigid, strongly compressed and sterically congested structure" in its ground state.[3][4] This ground-state strain makes the molecule inherently more reactive and raises its starting energy level, thereby lowering the overall activation barrier for substitution. This means that while hindrance is a factor, the pre-strained nature of the molecule can sometimes dominate, leading to unexpected reactivity.
Question 3: What are the most common side reactions to anticipate when using this reagent?
Answer: Besides the primary reaction failing, several side reactions can occur, especially when forcing conditions are applied:
-
Hydrolysis: Sulfonyl chlorides are sensitive to water. Using aqueous bases or non-anhydrous solvents can lead to hydrolysis, forming the corresponding sulfonic acid, which is unreactive under these conditions.[5]
-
Bis-sulfonylation of Primary Amines: When reacting with primary amines (R-NH₂), if an excess of sulfonyl chloride and a strong base are used, the initial sulfonamide product can be deprotonated and react a second time, leading to a bis-sulfonylated amine. Using a stoichiometric amount or a slight excess of the amine can help prevent this.[5]
-
Elimination Reactions: When reacting with secondary or tertiary alcohols, particularly at elevated temperatures, elimination to form an alkene can compete with the desired sulfonate ester formation.[5]
Section 2: Troubleshooting Guide for Low-Yield Reactions
This section provides a systematic approach to overcoming common experimental failures.
Issue: My reaction of this compound with a sterically hindered amine (or alcohol) is resulting in very low to no product yield under standard conditions (e.g., triethylamine or pyridine in dichloromethane at room temperature).
Analysis: This is the classic manifestation of steric hindrance. The combination of a bulky sulfonyl chloride and a bulky nucleophile creates a high-energy transition state that is difficult to achieve under mild conditions. The nucleophilicity of the amine/alcohol is insufficient to overcome the spatial blockade presented by the ortho-methyl group.[2]
Tier 1: Optimization of Reaction Conditions
Before moving to more complex catalytic systems, optimizing the fundamental reaction parameters is crucial.
-
Elevate the Temperature: Providing thermal energy is the most direct way to overcome the activation energy barrier. Refluxing the reaction in a suitable solvent is a common and effective first step. For example, reactions with hindered amines like tert-butylamine often require heating in a solvent like acetonitrile to see a significant yield.[2]
-
Optimize the Base: The choice of base is critical. Standard bases may be too weak or may act as competing nucleophiles.
-
Use a Stronger, Non-Nucleophilic Base: For sluggish reactions, switching from triethylamine (Et₃N) to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) is highly recommended.[5]
-
Use a Hindered Base: A sterically hindered base like 2,6-lutidine can also be effective as it is less likely to interact with the electrophilic sulfur center.[5]
-
-
Change the Solvent: The solvent can dramatically influence reaction rates.
-
Switch to Polar Aprotic Solvents: For slow reactions, changing from less polar solvents like dichloromethane (DCM) to more polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) can be beneficial by better solvating the transition state.[5]
-
Tier 2: Advanced Catalytic Approaches
If optimizing conditions is insufficient, a catalyst can be employed to open a lower-energy reaction pathway.
-
Indium Catalysis: Indium metal has proven highly effective for catalyzing the sulfonylation of sterically hindered and less nucleophilic amines.[2][6] It is air-stable, relatively non-toxic, and can often be recycled.
-
Copper Catalysis: Various copper-based catalytic systems are known to be effective for coupling reactions involving sterically demanding partners.[2]
-
Nucleophilic Catalysis: In some cases, a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) can be used to activate the sulfonyl chloride, forming a more reactive intermediate that then readily reacts with the amine.[7]
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for troubleshooting these reactions.
Caption: A decision tree for troubleshooting low-yield sulfonylation reactions.
Section 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key strategies.
Protocol 1: General Procedure for Sulfonamide Synthesis via Thermal Optimization
This protocol is a starting point for overcoming moderate steric hindrance.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the sterically hindered amine (1.0 equiv).
-
Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile (ACN) (approx. 0.1 M concentration). Add a non-nucleophilic base, such as DBU (1.2 equiv).
-
Substrate Addition: In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous ACN.
-
Reaction Initiation: Add the sulfonyl chloride solution dropwise to the stirring amine solution at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for ACN).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Work-up: Once complete, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Indium-Catalyzed Sulfonylation of a Hindered Amine
This method is suitable for particularly challenging substrates where thermal conditions are insufficient.[6]
-
Catalyst and Reagent Setup: In a reaction vial, combine the hindered amine (1.0 equiv), this compound (1.2 equiv), and indium powder (20 mol%).
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.
-
Reaction Conditions: Seal the vial and stir the mixture vigorously at 80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the indium catalyst, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the desired sulfonamide product.
Section 4: Data Summary Tables
Table 1: Comparison of Common Bases for Hindered Sulfonylations
| Base | pKa (Conjugate Acid) | Type | Rationale for Use | Potential Issues |
| Triethylamine (Et₃N) | ~10.7 | Tertiary Amine | Standard, inexpensive organic base. | Often too weak for hindered systems; can act as a nucleophile.[5] |
| Pyridine | ~5.2 | Aromatic Amine | Common solvent and base. | Low basicity; generally insufficient for challenging cases. |
| 2,6-Lutidine | ~6.7 | Hindered Amine | Steric bulk prevents it from acting as a nucleophile. | Moderate basicity may not be enough.[5] |
| DBU | ~13.5 | Amidine | Strong, non-nucleophilic base. Highly effective. | Can promote elimination side reactions at high temperatures.[5] |
Table 2: Recommended Solvents for Hindered Sulfonylations
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |
| Dichloromethane (DCM) | Medium | 40 | Good for initial attempts; low boiling point limits thermal range.[5] |
| Tetrahydrofuran (THF) | Medium | 66 | Common aprotic solvent. |
| Acetonitrile (ACN) | High | 82 | Excellent polar aprotic solvent; suitable for higher temperatures.[2][5] |
| N,N-Dimethylformamide (DMF) | High | 153 | Highly polar aprotic solvent, can significantly accelerate slow reactions.[5] |
References
- Vertex AI Search. (n.d.).
- MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
- National Institutes of Health. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- The world's largest collection of open access research papers. (n.d.). The Synthesis of Functionalised Sulfonamides.
- ResearchGate. (n.d.).
- Wiley Online Library. (n.d.).
- ACS Publications. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- OUCI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction ….
- Who we serve. (n.d.).
- National Institutes of Health. (n.d.).
- Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethoxy-3-methylbenzenesulfonyl Chloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of organic synthesis, sulfonyl chlorides are indispensable reagents, primarily for the activation of alcohols and the synthesis of sulfonamides. Among the most common is p-toluenesulfonyl chloride (tosyl chloride, TsCl), a reagent valued for its reactivity and the stability of the resulting tosylate leaving group. This guide provides an in-depth comparison with a less common but structurally related alternative: 4-Ethoxy-3-methylbenzenesulfonyl chloride. While direct kinetic comparisons in the literature are scarce, this guide synthesizes established principles of physical organic chemistry to predict and rationalize their relative reactivities. We will delve into the electronic and steric factors that govern their behavior and provide a detailed experimental protocol for a direct comparative analysis.
Introduction to the Contenders: Structural and Electronic Profiles
At first glance, this compound and tosyl chloride share a similar architecture: a substituted benzene ring appended to a sulfonyl chloride moiety. However, the nature and arrangement of the substituents on the aromatic ring are the critical determinants of their reactivity.
Tosyl Chloride (TsCl): The benchmark reagent, tosyl chloride, features a methyl group at the para position of the benzene ring. The methyl group is a weak electron-donating group (EDG) through hyperconjugation and inductive effects. This subtle donation of electron density to the aromatic ring slightly tempers the electrophilicity of the sulfur atom in the sulfonyl chloride group.
This compound: This molecule presents a more complex substitution pattern. It possesses a methyl group at the meta position relative to the sulfonyl chloride and a strongly electron-donating ethoxy group at the para position. The interplay of these substituents dictates its unique reactivity profile.
Theoretical Comparison of Reactivity: Electronic and Steric Effects
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. Factors that decrease the electron density at the sulfur center will enhance its reactivity towards nucleophiles.
Electronic Effects
The dominant electronic factor differentiating these two molecules is the presence of the ethoxy group in this compound. The oxygen atom of the ethoxy group can donate a lone pair of electrons into the aromatic π-system through resonance. This effect is most pronounced at the ortho and para positions. Since the ethoxy group is para to the sulfonyl chloride, it significantly increases the electron density of the benzene ring, and by extension, slightly reduces the electrophilicity of the sulfonyl sulfur.
In contrast, the methyl group of tosyl chloride is a much weaker electron-donating group. Therefore, the sulfur atom in tosyl chloride is expected to be more electrophilic than in this compound.
Steric Effects
Steric hindrance around the electrophilic sulfur atom can impede the approach of a nucleophile, thereby slowing down the reaction rate. In both molecules, the substituents are relatively distant from the sulfonyl chloride group and are not expected to cause significant steric hindrance at the sulfur atom itself.
However, the methyl group at the ortho position to the ethoxy group in this compound could have a minor influence on the conformation of the ethoxy group, but it is unlikely to sterically encumber the sulfonyl chloride group at the 1-position. Some studies have even suggested that ortho-alkyl groups can cause a "steric acceleration" by destabilizing the ground state of the sulfonyl chloride, though this is a more complex phenomenon.[1][2] For the purpose of a general comparison, the direct steric hindrance at the reaction center is minimal and comparable for both molecules.
Predicted Reactivity and Leaving Group Ability
Based on the dominant electronic effects, the following reactivity order is proposed:
Tosyl Chloride > this compound
This difference in reactivity of the sulfonyl chlorides will also be mirrored in the leaving group ability of the corresponding sulfonates. A better leaving group is the conjugate base of a stronger acid. A more electron-withdrawing environment on the sulfonate anion leads to greater stabilization of the negative charge, making the corresponding sulfonic acid stronger and the sulfonate a better leaving group.
The electron-donating ethoxy group in the 4-ethoxy-3-methylbenzenesulfonate anion will be slightly destabilizing compared to the weaker electron-donating methyl group in the tosylate anion. Consequently, p-toluenesulfonic acid is a stronger acid than 4-ethoxy-3-methylbenzenesulfonic acid, making tosylate a better leaving group than 4-ethoxy-3-methylbenzenesulfonate .[3][4]
Quantitative Data Summary (Predicted)
| Feature | Tosyl Chloride | This compound | Rationale |
| Electrophilicity of Sulfur | Higher | Lower | The para-ethoxy group is a stronger electron-donating group than the para-methyl group, reducing the electrophilicity of the sulfur atom. |
| Predicted Reaction Rate | Faster | Slower | A more electrophilic sulfur atom leads to a faster rate of nucleophilic attack. |
| Leaving Group Ability of Sulfonate | Better | Poorer | The tosylate anion is more stable due to less electron donation from the methyl group compared to the ethoxy group.[3][4] |
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted reactivity, a comparative kinetic study can be performed. The reaction of the sulfonyl chlorides with a primary amine, such as aniline, in a suitable solvent at a constant temperature is a well-established method for this purpose. The reaction progress can be monitored by ¹H NMR spectroscopy.[5][6][7]
Objective
To determine the relative rates of reaction of tosyl chloride and this compound with aniline at a constant temperature by monitoring the disappearance of reactants and the appearance of products using ¹H NMR spectroscopy.
Materials and Methods
-
Tosyl chloride (recrystallized)
-
This compound (purified by column chromatography if necessary)
-
Aniline (distilled)
-
Pyridine (anhydrous)
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer (400 MHz or higher)
-
Constant temperature bath
Experimental Workflow
Caption: Possible reaction pathways for the sulfonylation of an amine.
The presence of a base, such as pyridine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.
Conclusion
A thorough analysis of the electronic and steric properties of this compound and tosyl chloride leads to the prediction that tosyl chloride is the more reactive of the two . This is primarily attributed to the stronger electron-donating effect of the para-ethoxy group in this compound, which reduces the electrophilicity of the sulfur center. Consequently, the tosylate group is also predicted to be a better leaving group. For synthetic applications where a milder, less reactive sulfonylating agent is desired, this compound could be a viable alternative to tosyl chloride. The provided experimental protocol offers a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the selection of reagents for their specific synthetic needs.
References
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
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Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC, 1-25. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International journal of molecular sciences, 9(12), 2639–2657. [Link]
-
PubMed. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. Int J Mol Sci, 9(12), 2639-2657. [Link]
-
Dąbrowski, Z., & Schilf, W. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(17), 3959. [Link]
-
University of California, Irvine. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Katritzky, A. R., & El-Gendy, B. E. (2010). Recent advances in heterolytic nucleofugal leaving groups. PMC, 1-52. [Link]
-
ResearchGate. (2008). (PDF) Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Retrieved from [Link]
-
Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
-
Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Intermolecular Ipso Aromatic Nucleophilic Substitution of Electron‐Deficient Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]
-
N/A. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
MDPI. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Retrieved from [Link]
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MDPI. (n.d.). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. Retrieved from [Link]
-
Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]
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Wiley Online Library. (n.d.). Rapid Chemical Reaction Monitoring by Digital Microfluidics-NMR: Proof of Principle Towards an Automated Synthetic Discovery Platform. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 8.4: Electrophiles. Retrieved from [Link]
-
N/A. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). What Makes A Good Leaving Group?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Electrophilicity Index in Organic Chemistry. Retrieved from [Link]
-
CORE. (n.d.). The Molecular Structure of 4-Methyl Benzenesulfonyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Masaryk University. (n.d.). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Time- and Site-Resolved Kinetic NMR: Real-Time Monitoring of Off-Equilibrium Chemical Dynamics by 2D Spectrotemporal Correlations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
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Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved from [Link]
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YouTube. (2013, August 14). Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2) by Leah4sci. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]
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An-Najah National University. (n.d.). solvent effects on p values of the hammett' equation for the hydrolysis of benzylidene benzoylhydrazones. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-Ethoxy-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 4-Ethoxy-3-methylbenzenesulfonyl chloride. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and potency of this substance through validated analytical methods is paramount.
This document is designed to move beyond a simple recitation of protocols. It delves into the rationale behind experimental choices and provides a framework for establishing self-validating systems, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). All methodologies and validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a global standard for the validation of analytical procedures.[1][2][3][4][5][6]
The Criticality of Method Validation
An analytical method's ability to consistently produce accurate and precise results is fundamental to its utility.[7] Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5][8] For a compound like this compound, this could involve quantifying its purity, identifying and quantifying impurities, or assessing its stability under various conditions. The validation process itself is a structured approach to ensure the method is fit for purpose, involving careful planning, execution of studies, and thorough documentation.[2]
Comparative Analytical Methodologies
Two of the most powerful and prevalent analytical techniques in the pharmaceutical industry are HPLC and GC-MS. While both can be applied to the analysis of this compound, they operate on different principles and offer distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile and thermally stable compounds.
Due to the reactive nature of sulfonyl chlorides, which can hydrolyze in the presence of water, careful sample preparation and method development are crucial for both techniques.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of HPLC-UV and GC-MS methods for the analysis of this compound.
HPLC-UV Method Protocol
This protocol outlines a reversed-phase HPLC method, a common and versatile approach for the analysis of moderately polar organic compounds.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to a concentration within the calibration range.
3. Validation Parameters to be Assessed:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
GC-MS Method Protocol
This protocol describes a GC-MS method suitable for the analysis of volatile sulfonyl chlorides. Derivatization is often employed for sulfonyl chlorides to improve their chromatographic behavior and thermal stability, though direct injection is also possible. For this guide, we will consider a direct injection method.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-bleed capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 16 minutes.[10]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a dry, aprotic solvent like hexane or toluene to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards, typically in the ng/mL to µg/mL range.
-
Sample Solution: Prepare the sample by dissolving it in the same solvent to a concentration within the calibration range.
3. Validation Parameters to be Assessed:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Comparative Analysis of Validation Parameters
The following table summarizes the expected performance of the HPLC-UV and GC-MS methods based on the validation parameters outlined in the ICH Q2(R2) guideline.[1][5]
| Validation Parameter | HPLC-UV Method | GC-MS Method | Rationale and Field Insights |
| Specificity | Good. Potential for interference from co-eluting impurities with similar UV absorbance. | Excellent. Mass spectrometric detection provides high specificity based on mass-to-charge ratio, minimizing interferences. | For complex matrices, GC-MS offers superior specificity. However, for relatively pure substances, the specificity of HPLC-UV is often sufficient. |
| Linearity | Excellent (R² > 0.999 typically). Wide linear range. | Excellent (R² > 0.999 typically). May have a narrower linear range compared to HPLC. | Both techniques can achieve excellent linearity. The choice may depend on the expected concentration range of the analyte. |
| Accuracy | High (typically 98-102% recovery). | High (typically 98-102% recovery). | Accuracy is highly dependent on the quality of the reference standard and the precision of the method. Both methods can achieve high accuracy. |
| Precision (RSD) | Excellent (<2% for repeatability and intermediate precision). | Excellent (<2% for repeatability and intermediate precision). | Modern instrumentation for both techniques allows for very high precision. |
| LOD/LOQ | Good (typically in the low µg/mL to high ng/mL range). | Excellent (typically in the low ng/mL to pg/mL range). | GC-MS is generally more sensitive than HPLC-UV, making it the preferred method for trace-level analysis of impurities. |
| Robustness | Generally robust. Minor changes in mobile phase composition, pH, and column temperature can affect retention time and resolution. | Generally robust. Sensitive to changes in oven temperature program, carrier gas flow rate, and injector temperature. | Robustness testing is crucial to identify critical method parameters that need to be carefully controlled.[7][11][12][13] |
In-Depth Discussion of Key Validation Parameters
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] For the HPLC-UV method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks and that the peak purity can be confirmed using a photodiode array (PDA) detector. In GC-MS, specificity is inherently high due to the detection being based on the mass spectrum of the analyte, which is a unique chemical fingerprint.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2] For both HPLC and GC-MS, linearity is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the peak area versus concentration.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is often determined by performing recovery studies on spiked samples. For this compound, this would involve adding known amounts of the standard to a sample matrix and calculating the percentage of the analyte that is recovered.
Precision
Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14] It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][12] For the HPLC method, parameters to investigate include the pH of the mobile phase, the percentage of organic solvent, and the column temperature. For the GC-MS method, variations in the oven temperature ramp rate, carrier gas flow rate, and injector temperature should be evaluated.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
For routine quality control and assay of the bulk substance where high sensitivity is not a primary concern, the HPLC-UV method is often more practical and cost-effective. It is a robust and well-established technique in the pharmaceutical industry.
-
When high sensitivity is required, such as for the analysis of trace impurities or in bioanalytical studies, the GC-MS method is the superior choice. Its high specificity also makes it invaluable for structure elucidation and identification of unknown components.
Ultimately, the successful implementation of any analytical method hinges on a thorough and well-documented validation process. By adhering to the principles outlined in this guide and the relevant regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.
References
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- Lab Manager. (n.d.). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
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- ProPharma. (2024, June 25).
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
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- Shimadzu Corporation. (2022, March 3).
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- OECD SIDS. (2003, December). 4-METHYLBENZENESULFONYL CHLORIDE. OECD.
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A Comparative Guide to the Biological Activity of 4-Ethoxy-3-methylbenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Landscape of Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Derivatives of this core structure have been extensively investigated and developed as potent antimicrobial and anticancer agents.[1] The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives, each with the potential for unique biological effects. This guide provides a comparative analysis of the biological activities of derivatives of 4-ethoxy-3-methylbenzenesulfonyl chloride, a scaffold of particular interest due to the combined electronic and steric influence of its ethoxy and methyl substituents.
While direct experimental data for derivatives of this compound is not extensively available in public literature, this guide will synthesize findings from structurally analogous compounds to provide a predictive framework for their biological potential. We will delve into the structure-activity relationships (SAR) of related benzenesulfonamides, present comparative data for their anticancer and antimicrobial efficacy, and provide detailed experimental protocols to empower researchers in this field.
The Synthetic Gateway: From Sulfonyl Chloride to Bioactive Derivative
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is a robust and high-yielding method for creating a diverse range of compounds.
General Synthesis Protocol: Preparation of a Benzenesulfonamide Derivative
This protocol outlines a general method for the synthesis of a benzenesulfonamide, which can be adapted for this compound and various amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent (e.g., DCM) under a nitrogen atmosphere.
-
Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in the same solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired benzenesulfonamide derivative.
Comparative Analysis of Biological Activity
The biological activity of benzenesulfonamide derivatives is profoundly influenced by the nature of the substituents on both the benzene ring and the sulfonamide nitrogen. The 4-ethoxy and 3-methyl groups on the parent scaffold are expected to modulate the electronic and lipophilic properties of the resulting derivatives, thereby impacting their interaction with biological targets.
Anticancer Activity: Targeting Key Cellular Pathways
Benzenesulfonamides have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and induction of apoptosis.[2][3][4]
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Benzene Ring: Electron-donating groups, such as alkoxy moieties, can influence the electron density of the sulfonamide group and the overall lipophilicity of the molecule, which can affect cell permeability and target binding. The presence of a methyl group can provide steric bulk and enhance hydrophobic interactions within the binding pocket of a target enzyme.
-
Substituents on the Sulfonamide Nitrogen: The nature of the group attached to the sulfonamide nitrogen is a critical determinant of anticancer activity. Aromatic and heterocyclic moieties are frequently incorporated to enhance potency and selectivity. For instance, the incorporation of thiazole and triazole rings has been shown to yield potent anticancer agents.[5][6]
Comparative Cytotoxicity Data:
The following table summarizes the in vitro anticancer activity (IC50 values) of various substituted benzenesulfonamide derivatives against different cancer cell lines. While not direct derivatives of this compound, these examples with alkoxy and other substitutions provide valuable comparative insights.
| Compound ID | R Group on Sulfonamide (Illustrative) | Cancer Cell Line | IC50 (µM) | Reference |
| Series A-1 | 4-Methoxyphenyl | MCF-7 (Breast) | 4.58 | [5] |
| Series A-2 | 3,4-Dimethoxyphenyl | MDA-MB-231 (Breast) | 3.58 | [5] |
| Series B-1 | Thiazol-2-yl | HeLa (Cervical) | < 360 | [7] |
| Series B-2 | Pyrimidin-2-yl | MDA-MB-468 (Breast) | < 30 | [7] |
| Series C-1 | Indolin-1-ylcarbonyl | A549 (Lung) | 2.12 | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines.[7][9]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Visualization of Anticancer Workflow
Caption: Workflow for the synthesis and in vitro anticancer evaluation of benzenesulfonamide derivatives.
Antimicrobial Activity: A Continued Fight Against Resistance
Sulfonamides were among the first classes of antibiotics discovered and continue to be relevant in the face of growing antimicrobial resistance. They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Ring Substitution: The substitution pattern on the benzene ring can significantly impact antibacterial potency. Electron-withdrawing groups can sometimes enhance activity, while the position of substituents is also crucial.
-
N1-Substitution: The group attached to the sulfonamide nitrogen (N1) is a key determinant of the spectrum of activity and pharmacokinetic properties. Heterocyclic substituents are common in clinically used sulfonamides.
Comparative Antimicrobial Data:
The following table presents the minimum inhibitory concentration (MIC) values of various sulfonamide derivatives against common bacterial strains, providing a basis for comparison.
| Compound ID | R Group on Sulfonamide (Illustrative) | Bacterial Strain | MIC (µg/mL) | Reference |
| Series D-1 | Unsubstituted | E. coli | 12.5 | [10] |
| Series D-2 | Pyrrolidine-2-carboxylic acid | S. aureus | 1.8 | [10] |
| Series E-1 | Thiazol-2-yl | E. coli | 16 | [11] |
| Series E-2 | Thiazol-2-yl | S. aureus | 32 | [11] |
| Series F-1 | Benzimidazol-2-yl | E. coli | 7.81 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.[13][14]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualization of Antimicrobial Workflow
Caption: Workflow for the synthesis and antimicrobial evaluation of benzenesulfonamide derivatives.
Conclusion and Future Directions
The benzenesulfonamide scaffold remains a fertile ground for the discovery of novel therapeutic agents. While specific data on this compound derivatives is limited, the structure-activity relationships gleaned from analogous compounds suggest that this class holds significant potential for both anticancer and antimicrobial applications. The ethoxy and methyl groups are poised to confer favorable pharmacokinetic and pharmacodynamic properties, making this an exciting area for further investigation.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of 4-ethoxy-3-methylbenzenesulfonamide derivatives. By exploring a variety of amine substituents, researchers can further elucidate the SAR for this specific scaffold and identify lead compounds for further development. The experimental protocols provided in this guide offer a robust framework for conducting these essential studies, paving the way for the discovery of the next generation of benzenesulfonamide-based therapeutics.
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El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16788. [Link]
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Khade, M. C., Jadhav, V. N., Deshmukh, S. U., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ChemistrySelect, 4(14), 4343-4348. [Link]
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Agboola, R. O., Adejayan, O. A., & Egieyeh, S. A. (2020). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2020, 8896819. [Link]
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El-Sayed, M. A. A., & El-Gohary, N. S. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26883. [Link]
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Kumar, A., Sharma, S., & Kumar, R. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2018, 4851213. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26883. [Link]
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Saber, A. A., & El-Daly, M. M. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Aca. Intl. J. Med. Sci., 3(2), 41-48. [Link]
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Ahangarian, B., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 837-843. [Link]
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Guler, O. O., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Medicinal Chemistry, 14(7), 1311-1324. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16788. [Link]
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Luci, D. K., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26883. [Link]
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Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219-223. [Link]
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Chen, Y., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 239, 114529. [Link]
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Ghorab, M. M., et al. (2021). Benzenesulfonamide derivatives of antibacterial activity. Mini-Reviews in Medicinal Chemistry, 21(1), 45-63. [Link]
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Srujana, K., et al. (2017). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. Research Journal of Pharmacy and Technology, 10(11), 3843-3846. [Link]
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Kumar, A., et al. (2012). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 22(2), 1038-1043. [Link]
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Luci, D. K., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]
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A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis
In the intricate world of organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the myriad of reagents at a chemist's disposal, sulfonyl chlorides stand out as a versatile and powerful class of compounds. Their utility spans from the activation of alcohols to the protection of amines and the synthesis of sulfonamides, a scaffold of immense importance in medicinal chemistry. This guide provides a comparative analysis of four commonly employed sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2-nitrobenzenesulfonyl chloride (NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). Through an examination of their reactivity, applications, and practical considerations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
The Role of Sulfonyl Chlorides: More Than Just a Leaving Group
The primary function of sulfonyl chlorides in many applications is the conversion of alcohols, which are poor leaving groups, into sulfonate esters.[1][2] This transformation "activates" the alcohol, making the carbon to which it is attached susceptible to nucleophilic attack.[1] The resulting sulfonate esters, such as tosylates and mesylates, are excellent leaving groups, facilitating a wide range of substitution and elimination reactions.[3][4] The general mechanism for the sulfonylation of an alcohol involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation, typically by a base like pyridine.[1][5]
Beyond alcohol activation, sulfonyl chlorides are indispensable for the synthesis of sulfonamides through their reaction with primary and secondary amines.[6][7] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a vast number of therapeutic agents.[6] Furthermore, specific sulfonyl chlorides serve as protecting groups for amines, reversibly masking their reactivity while other transformations are carried out on the molecule.[8][9]
A Head-to-Head Comparison: TsCl, MsCl, NsCl, and Dansyl Chloride
The choice of sulfonyl chloride is dictated by the specific requirements of the synthetic route, including desired reactivity, stability of the resulting derivative, and conditions for its potential removal.
| Sulfonyl Chloride | Structure | Key Applications | Advantages | Disadvantages |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Activation of alcohols, amine protection | Crystalline solid, stable, tosylate is a good leaving group | Can be sterically hindering |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Activation of alcohols | Less sterically hindered than TsCl, mesylate is a good leaving group | Liquid, can be more reactive and less selective |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | O₂NC₆H₄SO₂Cl | Amine protection | Nosyl group is readily cleaved under mild conditions | The nitro group can be reactive under certain conditions |
| 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) | (CH₃)₂NC₁₀H₆SO₂Cl | Fluorescent labeling of amines, peptide sequencing | Highly fluorescent adducts, sensitive detection | Bulky, primarily used for analytical purposes |
The Workhorses: Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl)
Tosyl chloride and mesyl chloride are the most frequently used sulfonylating agents for activating alcohols.[5][10] The resulting tosylates (OTs) and mesylates (OMs) are excellent leaving groups, comparable in their reactivity.[5]
The reaction of an alcohol with TsCl or MsCl proceeds with retention of stereochemistry at the carbon bearing the hydroxyl group, as the C-O bond is not broken during the sulfonylation step.[3][11] This is a crucial feature for stereocontrolled synthesis.[3] Subsequent Sₙ2 reactions involving the displacement of the tosylate or mesylate group will then proceed with the expected inversion of stereochemistry.[3]
Experimental Insight: The choice between TsCl and MsCl often comes down to practical considerations. TsCl is a stable, crystalline solid that is easy to handle. MsCl, a liquid, is less sterically demanding, which can be advantageous in reactions with hindered alcohols. However, the formation of mesylates can sometimes be more prone to side reactions, such as elimination, particularly with tertiary alcohols.
The Protector: 2-Nitrobenzenesulfonyl Chloride (NsCl)
The nosyl (Ns) group, derived from 2-nitrobenzenesulfonyl chloride, is a valuable protecting group for primary and secondary amines.[8] The electron-withdrawing nature of the nitro group makes the sulfonamide proton acidic, facilitating its formation. More importantly, it allows for the facile cleavage of the Ns group under mild conditions, typically using a thiol nucleophile.[8][12] This orthogonality makes the nosyl group compatible with other common amine protecting groups like Boc and Cbz.[8]
Mechanism of Deprotection: The deprotection of a nosyl-protected amine proceeds via a nucleophilic aromatic substitution mechanism. A thiol, such as thiophenol or p-mercaptobenzoic acid, attacks the aromatic ring, leading to the displacement of the sulfonamide and liberation of the free amine.[8][12] The use of odorless thiols has been explored to make this deprotection more practical.[12]
The Reporter: Dansyl Chloride
Dansyl chloride is a specialized sulfonyl chloride primarily used for the fluorescent labeling of primary and secondary amines, particularly in the context of protein and peptide analysis.[13][14] It reacts with the N-terminal amino acid of a peptide, and after acid hydrolysis, the fluorescently tagged amino acid can be identified, aiding in peptide sequencing.[15][16] The resulting dansyl-sulfonamide adducts exhibit strong fluorescence, allowing for highly sensitive detection.[13][15] This property is also exploited in biophysical studies to probe protein structure and dynamics.[17][18]
Key Consideration: Dansyl chloride is generally not used for the same synthetic transformations as TsCl, MsCl, or NsCl. Its bulkiness and the specific properties of the dansyl group make it more suitable as a reporter group for analytical applications rather than a routine activating or protecting group in complex synthesis.[17] It's also important to note that dansyl chloride is unstable in dimethyl sulfoxide (DMSO).[13]
Experimental Protocols
General Procedure for the Tosylation of a Primary Alcohol
Objective: To convert a primary alcohol into a tosylate, activating it for subsequent nucleophilic substitution.
Materials:
-
Primary Alcohol (1.0 equiv)
-
p-Toluenesulfonyl chloride (1.1 equiv)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM, as co-solvent if needed)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Stir bar and appropriate glassware
Procedure:
-
Dissolve the primary alcohol in pyridine in a round-bottom flask equipped with a stir bar. If the alcohol has limited solubility in pyridine, a co-solvent like DCM can be used.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purify the product by recrystallization or column chromatography.
General Procedure for the Nosylation of a Primary Amine
Objective: To protect a primary amine with a nosyl group.
Materials:
-
Primary Amine (1.0 equiv)
-
2-Nitrobenzenesulfonyl chloride (1.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Stir bar and appropriate glassware
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask with a stir bar.
-
Add the base (TEA or DIPEA) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride in the same solvent and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated NH₄Cl solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting nosyl-protected amine by column chromatography.
Visualization of Key Processes
Caption: Mechanism for the deprotection of a nosyl-protected amine.
Safety and Handling
Sulfonyl chlorides are reactive compounds and should be handled with appropriate care in a well-ventilated fume hood. [19][20]They are sensitive to moisture and will hydrolyze to the corresponding sulfonic acids. [21]Therefore, they should be stored in a dry environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential when working with these reagents. [20][22][23]Always consult the Safety Data Sheet (SDS) for specific handling and disposal information for each sulfonyl chloride. [19][22][24]
Conclusion
The judicious selection of a sulfonyl chloride is a critical decision in the design of a synthetic strategy. While TsCl and MsCl are the go-to reagents for alcohol activation, NsCl offers a reliable method for amine protection with the advantage of mild deprotection conditions. Dansyl chloride, with its unique fluorescent properties, serves a more specialized role in the analytical realm of peptide and protein chemistry. By understanding the distinct characteristics and applications of these reagents, researchers can harness their full potential to achieve their synthetic goals efficiently and effectively.
References
-
Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
-
Wikipedia. (n.d.). Dansyl chloride. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]
-
Taddei, M., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]
-
MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
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Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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ResearchGate. (2025, January 4). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
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Taylor & Francis Online. (n.d.). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. [Link]
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ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. [Link]
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
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ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
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Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
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ACS Publications. (n.d.). Convenient synthesis of sulfinate esters from sulfonyl chlorides. [Link]
-
ResearchGate. (n.d.). Deprotection of the N-Nosyl Group with a Thiol Resin. [Link]
-
The Royal Society of Chemistry. (n.d.). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. [Link]
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-
Wikipedia. (n.d.). Tosyl group. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2016, August 11). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. [Link]
-
Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [Link]
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-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]
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NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
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European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
ResearchGate. (2025, August 6). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. [Link]
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A Researcher's Guide to Spectroscopic Analysis: Distinguishing 4-Ethoxy-3-methylbenzenesulfonyl Chloride from its Analogs
Introduction
In the landscape of pharmaceutical and chemical synthesis, benzenesulfonyl chlorides are indispensable reagents, acting as crucial intermediates for the synthesis of sulfonamides, sulfonate esters, and other key molecular scaffolds. The precise characterization of these reactive compounds is paramount to ensure reaction success, final product purity, and process reproducibility. While structurally similar, minor substitutions on the benzene ring can significantly alter a compound's reactivity and physical properties, necessitating robust analytical methods for unambiguous identification.
This guide provides an in-depth comparative analysis of 4-Ethoxy-3-methylbenzenesulfonyl chloride , a bespoke building block, against its common structural analogs: the unsubstituted Benzenesulfonyl chloride , the workhorse p-Toluenesulfonyl chloride (TsCl) , and the electronically similar 4-Methoxybenzenesulfonyl chloride . We will explore how fundamental spectroscopic techniques—FTIR, NMR, and Mass Spectrometry—can be leveraged to definitively identify and differentiate these compounds, moving beyond simple data reporting to understand the causal relationships between molecular structure and spectral output.
The Analytical Workflow: A Self-Validating Approach
A multi-technique approach is essential for the confident characterization of sulfonyl chlorides. Each technique provides a unique and orthogonal piece of the structural puzzle. Our standard workflow is designed to be self-validating, where the hypothesis from one analysis is confirmed or refined by the next.
Caption: A typical workflow for the spectroscopic characterization of a sulfonyl chloride sample.
Experimental Protocols: Ensuring Data Integrity
The reactive nature of sulfonyl chlorides, particularly their sensitivity to hydrolysis, demands careful sample handling.[1] All glassware should be oven-dried, and anhydrous solvents must be used.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups, primarily the sulfonyl chloride (-SO₂Cl).
-
Methodology (Attenuated Total Reflectance - ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ with 16-32 scans is typically sufficient.[2]
-
Clean the crystal thoroughly with an appropriate dry solvent (e.g., anhydrous acetone or dichloromethane) after analysis.
-
-
Causality: The ATR method is preferred for its speed and minimal sample preparation, reducing the risk of atmospheric moisture exposure. The sulfonyl chloride group produces two very strong and characteristic S=O stretching absorptions, making FTIR an excellent first-pass identification technique.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework, including the substitution pattern on the aromatic ring.
-
Methodology (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated aprotic solvent, such as chloroform-d (CDCl₃), in an NMR tube. Aprotic solvents are crucial to prevent sample degradation.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
-
Causality: CDCl₃ is an excellent solvent for these compounds, offering good solubility and a clean spectral window. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of substituents, providing definitive information on the specific isomer present.[4]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Methodology (Electron Ionization - EI):
-
Introduce a dilute solution of the sample (in a volatile solvent like dichloromethane or methanol) into the instrument, typically via a direct insertion probe or GC inlet.
-
Acquire the mass spectrum.
-
-
Causality: EI is a common technique that provides a clear molecular ion peak and characteristic fragmentation patterns. A key diagnostic feature for sulfonyl chlorides is the isotopic pattern of chlorine: the presence of a peak at M+2 with approximately one-third the intensity of the molecular ion peak (M) is definitive evidence of a single chlorine atom.[3]
Comparative Spectral Analysis
While experimental spectra for this compound are not widely published, its expected spectral characteristics can be accurately predicted based on established spectroscopic principles and data from its close analogs.[5][6][7]
Molecular Structures
Caption: Structures of the target compound and its common analogs.
FTIR Spectroscopy: The Sulfonyl Chloride Signature
The most diagnostic feature in the IR spectrum of a sulfonyl chloride is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[3]
| Compound | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 4-Ethoxy-3-methyl- (Predicted) | ~1375 | ~1170 | ~2980 (Alkyl C-H), ~1250 (Aryl C-O) |
| Benzenesulfonyl chloride[8] | ~1380 | ~1180 | ~3070 (Aryl C-H) |
| p-Toluenesulfonyl chloride | ~1370 | ~1175 | ~2920 (Alkyl C-H) |
| 4-Methoxybenzenesulfonyl chloride[9] | ~1375 | ~1170 | ~2950 (Alkyl C-H), ~1260 (Aryl C-O) |
Analysis:
-
All compounds show the characteristic S=O stretches in the 1380-1370 cm⁻¹ and 1180-1170 cm⁻¹ regions. This confirms the presence of the sulfonyl chloride functional group.
-
This compound is distinguished by the presence of both aliphatic C-H stretching bands (from the ethoxy and methyl groups) just below 3000 cm⁻¹ and a strong aryl C-O stretch around 1250 cm⁻¹, similar to its methoxy analog.[10] Benzenesulfonyl chloride lacks these features.
¹H NMR Spectroscopy: Mapping the Aromatic Substitution
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative for differentiating these isomers. The electron-donating or -withdrawing nature of the substituents dictates the chemical shifts of the adjacent protons.[11]
| Compound | Aromatic Protons (δ, ppm) & Coupling | Alkyl Protons (δ, ppm) |
| 4-Ethoxy-3-methyl- (Predicted) | ~7.7 (d), ~7.6 (dd), ~7.0 (d) | ~4.2 (q, 2H), ~2.4 (s, 3H), ~1.5 (t, 3H) |
| Benzenesulfonyl chloride[12] | ~7.9 (m, 2H), ~7.6 (m, 3H) | None |
| p-Toluenesulfonyl chloride | 7.80 (d, 2H), 7.35 (d, 2H) | 2.43 (s, 3H) |
| 4-Methoxybenzenesulfonyl chloride[13] | 7.85 (d, 2H), 7.05 (d, 2H) | 3.90 (s, 3H) |
Analysis:
-
Benzenesulfonyl chloride shows a complex multiplet for its five protons.
-
p-Toluenesulfonyl chloride displays a highly symmetric pattern: two doublets integrating to 2H each, characteristic of 1,4-disubstitution.
-
4-Methoxybenzenesulfonyl chloride also shows a symmetric 1,4-pattern, but the upfield doublet (~7.05 ppm) is shifted significantly higher compared to TsCl (~7.35 ppm) due to the stronger electron-donating effect of the methoxy group.[13]
-
This compound is uniquely identified by:
-
An asymmetric aromatic pattern of three distinct signals (a doublet, a doublet of doublets, and another doublet).
-
The presence of three separate alkyl signals: a quartet around 4.2 ppm (O-CH₂ -CH₃), a singlet around 2.4 ppm (Ar-CH₃ ), and a triplet around 1.5 ppm (O-CH₂-CH₃ ). This combination is unique among the compared compounds.
-
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint
| Compound | Aromatic Carbons (δ, ppm) | Alkyl Carbons (δ, ppm) |
| 4-Ethoxy-3-methyl- (Predicted) | 6 signals, including one ~160 ppm (C-OEt) | ~65, ~16, ~15 |
| Benzenesulfonyl chloride | 4 signals (due to symmetry) ~142, 134, 129, 127 | None |
| p-Toluenesulfonyl chloride | 4 signals (due to symmetry) ~145, 139, 130, 128 | ~22 |
| 4-Methoxybenzenesulfonyl chloride[13] | 4 signals (due to symmetry) ~164, 135, 130, 115 | ~56 |
Analysis:
-
The number of distinct aromatic signals reveals the symmetry of the substitution. Benzenesulfonyl chloride, TsCl, and 4-methoxybenzenesulfonyl chloride all show only 4 signals due to a plane of symmetry.[11]
-
This compound , being asymmetrically substituted, will show 6 unique aromatic carbon signals.
-
The chemical shift of the carbon attached to the oxygen (C-O) is highly downfield (~160-164 ppm).[14]
-
The presence of three distinct alkyl carbon signals further confirms the structure of the target compound.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the definitive molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 4-Ethoxy-3-methyl- [5] | C₉H₁₁ClO₃S | 234.70 | 234/236 (M⁺) , 199 (M-Cl), 171 (M-SO₂Cl) |
| Benzenesulfonyl chloride[15] | C₆H₅ClO₂S | 176.62 | 176/178 (M⁺) , 141 (M-Cl), 77 (C₆H₅⁺) |
| p-Toluenesulfonyl chloride[16] | C₇H₇ClO₂S | 190.65 | 190/192 (M⁺) , 155 (M-Cl), 91 (C₇H₇⁺) |
| 4-Methoxybenzenesulfonyl chloride[13] | C₇H₇ClO₃S | 206.65 | 206/208 (M⁺) , 171 (M-Cl), 107 (C₇H₇O⁺) |
Analysis:
-
Each compound has a unique molecular weight, making differentiation straightforward.
-
The presence of the M/M+2 isotope pattern in a ~3:1 ratio is a mandatory check for all these compounds.
-
The fragmentation pattern provides additional structural confirmation. For example, the base peak for TsCl is often the tropylium ion at m/z 91, while for the target compound, a key fragment would be the loss of the sulfonyl chloride group to give an ion at m/z 171.
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A Comparative Guide to Sulfonyl Protecting Groups: Assessing the Efficiency of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Sulfonyl chlorides are a cornerstone in the chemist's toolkit for the protection of amines and, to a lesser extent, alcohols, offering a balance of stability and reactivity. This guide provides an in-depth analysis of 4-ethoxy-3-methylbenzenesulfonyl chloride (EMBS-Cl) as a protecting group, benchmarking its performance against commonly employed alternatives such as p-toluenesulfonyl chloride (Ts-Cl), 2-nitrobenzenesulfonyl chloride (Ns-Cl), and 4-bromobenzenesulfonyl chloride (Bs-Cl). We will delve into the electronic and steric factors governing their efficiency, supported by experimental protocols and comparative data.
The Rationale for Selecting a Sulfonyl Protecting Group
The utility of a sulfonyl protecting group is dictated by the electronic nature of the aromatic ring, which in turn influences the stability of the resulting sulfonamide and the conditions required for its cleavage. Electron-withdrawing groups (EWGs) on the aryl ring, such as a nitro group (in Ns-Cl), render the sulfur atom more electrophilic, facilitating the initial protection step. More importantly, they stabilize the departing sulfonamide anion during deprotection, allowing for milder cleavage conditions. Conversely, electron-donating groups (EDGs), such as the methyl group in Ts-Cl, increase the electron density on the sulfonyl moiety, leading to more robust sulfonamides that require harsher deprotection conditions.
The subject of this guide, this compound (EMBS-Cl), presents an interesting case. It possesses two electron-donating groups: an ethoxy group at the para position and a methyl group at the meta position relative to the sulfonyl chloride. The para-ethoxy group, in particular, is a strong EDG through resonance, while the meta-methyl group contributes a weaker inductive donating effect. This electronic profile suggests that the EMBS group will form highly stable sulfonamides, potentially even more so than the widely used tosyl group. This enhanced stability could be advantageous in syntheses requiring resilience to a broad range of reaction conditions. However, this stability also implies that more forcing conditions will be necessary for its removal.
This guide will explore this trade-off between stability and ease of cleavage, providing a framework for the rational selection of a sulfonyl protecting group tailored to the specific demands of a synthetic route.
Comparative Analysis of Sulfonyl Chlorides
The efficiency of a protecting group is a multifaceted consideration, encompassing the ease of installation, stability across diverse reaction conditions, and the facility of removal. The following table provides a comparative overview of EMBS-Cl and its common counterparts.
| Protecting Group | Structure | Key Features | Typical Protection Conditions | Typical Deprotection Conditions |
| 4-Ethoxy-3-methylbenzenesulfonyl (EMBS) | O=S(c1cc(c(OC)cc1)C)=O | Strong electron-donating groups (ethoxy, methyl) leading to very high stability. | Amine, EMBS-Cl, Pyridine or Et3N, DCM, 0 °C to rt. | Harsh acidic conditions (e.g., HBr/AcOH, reflux) or strong reducing conditions (e.g., Na/NH3). |
| p-Toluenesulfonyl (Tosyl, Ts) | O=S(c1ccc(C)cc1)=O | Electron-donating methyl group provides high stability. Widely used and well-characterized.[1] | Amine, Ts-Cl, Pyridine or Et3N, DCM, 0 °C to rt.[2] | Strong acid (e.g., HBr/AcOH, reflux), dissolving metal reduction (e.g., Na/NH3).[3] |
| 2-Nitrobenzenesulfonyl (Nosyl, Ns) | O=S(c1ccccc1[O-])=O | Strong electron-withdrawing nitro group allows for mild deprotection via nucleophilic aromatic substitution.[4] | Amine, Ns-Cl, Pyridine or Et3N, DCM, 0 °C to rt. | Thiophenol, K2CO3, DMF, rt (Fukuyama Deprotection).[4][5] |
| 4-Bromobenzenesulfonyl (Brosyl, Bs) | O=S(c1ccc(Br)cc1)=O | Electron-withdrawing bromo group provides a balance of stability and moderate deprotection conditions. | Amine, Bs-Cl, Pyridine or Et3N, DCM, 0 °C to rt. | Reductive cleavage (e.g., Mg/MeOH), or strong acid. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection of a primary amine with the sulfonyl chlorides discussed and their subsequent deprotection.
Protocol 1: General Procedure for the Protection of an Amine with a Sulfonyl Chloride
This protocol describes the formation of a sulfonamide from a primary amine and a sulfonyl chloride.
Diagrammatic Workflow for Amine Protection
Caption: General workflow for the protection of an amine as a sulfonamide.
Materials:
-
Primary amine
-
This compound (EMBS-Cl), p-toluenesulfonyl chloride (Ts-Cl), 2-nitrobenzenesulfonyl chloride (Ns-Cl), or 4-bromobenzenesulfonyl chloride (Bs-Cl)
-
Pyridine or triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents).
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfonamide by recrystallization or silica gel column chromatography.
Causality Behind Experimental Choices:
-
The use of a base (pyridine or Et3N) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3]
-
The reaction is initiated at 0 °C to control the initial exotherm and is then allowed to proceed at room temperature to ensure completion.
-
The aqueous work-up sequence is designed to remove the base, any remaining starting materials, and salts, leading to a cleaner crude product.
Protocol 2: Deprotection of a Nosyl-Protected Amine (Fukuyama Deprotection)
This protocol is specific for the mild cleavage of a nosylamide.
Diagrammatic Workflow for Fukuyama Deprotection
Caption: Workflow for the deprotection of a nosylamide via the Fukuyama method.
Materials:
-
Nosyl-protected amine
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or acetonitrile
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the nosyl-protected amine (1.0 equivalent) in DMF or acetonitrile in a round-bottom flask.
-
Add potassium carbonate (2.0-3.0 equivalents) and thiophenol (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine by silica gel column chromatography.
Mechanistic Insight: The deprotection proceeds via a Meisenheimer complex formed by the nucleophilic attack of the thiolate on the electron-deficient aromatic ring of the nosyl group.[4] This is a key advantage of the nosyl group, as it allows for cleavage under non-reductive and non-acidic conditions.
Protocol 3: Reductive Deprotection of a Tosylamide using Magnesium and Methanol
This protocol outlines a common method for the reductive cleavage of stable sulfonamides like tosylamides.
Materials:
-
Tosyl-protected amine
-
Magnesium turnings
-
Methanol
-
Ammonium chloride (NH4Cl)
Procedure:
-
Suspend the tosyl-protected amine (1.0 equivalent) and magnesium turnings (10-20 equivalents) in methanol in a round-bottom flask.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate to yield the crude amine.
-
Purify the product by column chromatography or distillation as needed.
Self-Validation: The progress of all reactions should be meticulously monitored by TLC to ensure complete conversion of the starting material and to identify the formation of any byproducts. The identity and purity of the final products should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
The selection of a sulfonyl protecting group is a strategic decision that can significantly impact the efficiency and outcome of a synthetic sequence. While this compound (EMBS-Cl) is not a commonly cited reagent, its electronic properties—conferred by the strong electron-donating ethoxy and methyl groups—suggest that it would form exceptionally stable sulfonamides. This makes the EMBS group a potentially valuable tool for syntheses that require robust protection against harsh reagents or reaction conditions. However, this stability comes at the cost of requiring more forcing conditions for its removal, a factor that must be carefully considered in the context of the overall synthetic plan and the presence of other sensitive functional groups.
In contrast, the nosyl group offers the advantage of mild deprotection conditions, making it ideal for late-stage functionalization of complex molecules. The tosyl group remains a reliable and well-understood choice, providing a good balance of stability for many applications. The brosyl group offers an intermediate level of stability and reactivity.
Ultimately, the choice between these and other sulfonyl protecting groups will depend on a careful analysis of the specific requirements of the synthesis at hand. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and to effectively implement these powerful tools in their synthetic endeavors.
References
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]
-
JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Journal of Visualized Experiments. [Link]
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Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
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Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
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Schoenebeck, F., Murphy, J. A., Zhou, S., Uenoyama, Y., Miclo, Y., & Tuttle, T. (2007). Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent. Journal of the American Chemical Society, 129(44), 13368–13369. [Link]
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Organic Chemistry. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [YouTube video]. [Link]
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Maiti, G., & Tabassum, S. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 17(21), e202200840. [Link]
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Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Organic Syntheses. [Link]
-
King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1296. [Link]
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ResearchGate. (n.d.). Reaction steps for sulfonamide deprotection. [Link]
-
LibreTexts Chemistry. (2023). Amine Reactions. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]
-
von der Crone, J., et al. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. RSC Advances, 11(60), 38236-38243. [Link]
-
Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]
-
ResearchGate. (n.d.). Scheme 2. Reactions of sulfonamides with the photoactivated donor 3. [Link]
-
Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(47), 18619–18624. [Link]
-
Brainly.in. (2024). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why?. [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Svobodová, M., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 89(3), 1845–1853. [Link]
-
Schoenebeck, F., et al. (2007). Reductive cleavage of sulfones and sulfonamides by a neutral organic super-electron-donor (S.E.D.) reagent. Journal of the American Chemical Society, 129(44), 13368-9. [Link]
-
Willis, M. C., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition, 51(40), 10150-10153. [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
-
ResearchGate. (n.d.). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Laurent, G., et al. (2012). Electrochemical Cleavage of Sulfonamides: An Efficient and Tunable Strategy to Prevent β-Fragmentation and Epimerization. Organic Letters, 14(7), 1776–1779. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
Nadi, M., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202301312. [Link]
-
ResearchGate. (n.d.). Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups. [Link]
-
Kirby, W. M., & Rantz, L. A. (1943). QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE. The Journal of experimental medicine, 77(1), 29–39. [Link]
-
ResearchGate. (n.d.). Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical communications (Cambridge, England), (4), 353–359. [Link]
-
Cole, A. J., et al. (2022). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. Nature communications, 13(1), 4458. [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. [Link]
-
Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(11), 015-027. [Link]
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- 5. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
For researchers and professionals in drug development and chemical biology, the specificity of a chemical probe or synthetic building block is paramount. 4-Ethoxy-3-methylbenzenesulfonyl chloride is a bespoke reagent whose reactivity profile, particularly its cross-reactivity with other nucleophiles, dictates its utility and potential for off-target effects. This guide provides an in-depth comparison of this compound with common alternative sulfonyl chlorides, supported by a detailed experimental framework for quantifying their relative reactivities.
Introduction: The Significance of Sulfonyl Chloride Reactivity
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles widely employed in organic synthesis, most notably for the formation of sulfonamides and sulfonate esters. The sulfur atom in the sulfonyl chloride moiety is highly electron-deficient, making it susceptible to attack by a wide range of nucleophiles.[1] This reactivity is the foundation of their utility but also the source of potential cross-reactivity. In the context of drug discovery, a sulfonyl chloride-containing fragment or probe that reacts with unintended biological nucleophiles can lead to off-target effects and toxicity. Therefore, a quantitative understanding of a novel sulfonyl chloride's reactivity in comparison to established alternatives is a critical step in its validation.
This guide focuses on this compound, a compound with limited published data on its reactivity profile.[2] We will compare it to a panel of structurally and electronically diverse benzenesulfonyl chlorides to provide a predictive framework for its cross-reactivity.
The Comparative Panel: Structurally Analogous Sulfonyl Chlorides
To understand the unique reactivity of this compound, it is essential to compare it against a well-characterized set of analogs. The chosen compounds allow for the dissection of electronic and steric effects on reactivity.
-
Benzenesulfonyl Chloride: The parent compound, providing a baseline for aromatic sulfonyl chloride reactivity.
-
4-Methylbenzenesulfonyl Chloride (TsCl): A widely used reagent with a weakly electron-donating methyl group.
-
4-Methoxybenzenesulfonyl Chloride: Contains a strongly electron-donating methoxy group, which can influence the electrophilicity of the sulfonyl sulfur.
-
4-Nitrobenzenesulfonyl Chloride: Features a strongly electron-withdrawing nitro group, expected to significantly increase reactivity.
-
2,4,6-Trimethylbenzenesulfonyl Chloride (Mesitylenesulfonyl Chloride): Introduces significant steric hindrance around the reactive center, which is expected to decrease reactivity.
The electronic and steric contributions of the substituents on the phenyl ring of these compounds will directly impact the electrophilicity of the sulfur atom and, consequently, their reactivity towards nucleophiles.
Experimental Design for Comparative Cross-Reactivity Analysis
To objectively compare the cross-reactivity of this compound, we propose a kinetic analysis of its reaction with a panel of representative nucleophiles. The primary experimental output will be the second-order rate constants (k₂) for the reaction of each sulfonyl chloride with each nucleophile. A higher rate constant indicates greater reactivity.
Panel of Nucleophiles
The choice of nucleophiles is critical to probe a range of potential interactions. We recommend a panel that includes:
-
Primary Amines: Aniline, Benzylamine (differing in basicity and steric bulk).
-
Secondary Amines: Piperidine, Morpholine (common structural motifs in drug molecules).
-
Alcohols: Phenol, Benzyl alcohol (representing aromatic and aliphatic hydroxyl groups).
-
Thiols: Thiophenol (a highly reactive biological nucleophile).
General Experimental Workflow
The proposed workflow for determining the reaction kinetics is as follows:
Caption: Workflow for kinetic analysis of sulfonyl chloride reactivity.
Detailed Experimental Protocol: Competitive Reactivity Assay
A competitive assay can provide a rapid and robust comparison of relative reactivities. In this setup, two different sulfonyl chlorides are allowed to compete for a limited amount of a single nucleophile.
Materials:
-
This compound
-
Alternative sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride)
-
Nucleophile (e.g., Aniline)
-
Anhydrous acetonitrile (ACN)
-
Internal standard (e.g., Naphthalene)
-
Quenching solution (e.g., a high concentration of a non-interfering primary amine like butylamine in ACN)
-
HPLC or GC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of this compound and the competitor sulfonyl chloride in anhydrous ACN.
-
Prepare a 100 mM stock solution of the chosen nucleophile in anhydrous ACN.
-
Prepare a 10 mM stock solution of the internal standard in anhydrous ACN.
-
-
Reaction Setup:
-
In a temperature-controlled vial (e.g., 25°C), combine 100 µL of the this compound stock and 100 µL of the competitor sulfonyl chloride stock.
-
Add 100 µL of the internal standard stock.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 100 µL of the nucleophile stock solution.
-
At defined time points (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 20 µL aliquot of the reaction mixture and immediately add it to a vial containing 180 µL of the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by a validated LC-MS or GC-MS method to determine the concentration of the unreacted sulfonyl chlorides.
-
-
Data Interpretation:
-
The relative rates of disappearance of the two sulfonyl chlorides will provide a direct measure of their relative reactivity towards the chosen nucleophile.
-
Predicted Reactivity and Data Interpretation
Based on fundamental principles of organic chemistry, we can predict the relative reactivities of the sulfonyl chlorides in our panel. This provides a hypothesis against which to evaluate the experimental data.
| Sulfonyl Chloride | Substituent Effect | Predicted Reactivity vs. Benzenesulfonyl Chloride |
| 4-Nitrobenzenesulfonyl Chloride | Strong electron-withdrawing (-NO₂) | Significantly Higher |
| Benzenesulfonyl Chloride | - | Baseline |
| 4-Methylbenzenesulfonyl Chloride (TsCl) | Weak electron-donating (-CH₃) | Slightly Lower |
| This compound | Strong electron-donating (-OEt), Weak electron-donating (-CH₃) | Lower |
| 4-Methoxybenzenesulfonyl Chloride | Strong electron-donating (-OMe) | Lower |
| 2,4,6-Trimethylbenzenesulfonyl Chloride | Weak electron-donating (-CH₃), Steric hindrance | Significantly Lower |
The ethoxy and methyl groups on this compound are both electron-donating, which should decrease the electrophilicity of the sulfonyl sulfur compared to the unsubstituted benzenesulfonyl chloride. Therefore, we predict that it will be less reactive than benzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, but potentially more reactive than the sterically hindered 2,4,6-trimethylbenzenesulfonyl chloride. Its reactivity relative to 4-methyl- and 4-methoxybenzenesulfonyl chloride will be a key finding of the proposed study.
Conclusion
References
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Reaction Chemistry & Engineering. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
ResearchGate. (2022). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [Link]
-
PubChem. This compound. [Link]
-
OECD SIDS. (2004). 4-Methylbenzenesulfonyl chloride. [Link]
Sources
A Comparative Guide to the Kinetic Profile of 4-Ethoxy-3-methylbenzenesulfonyl Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reaction kinetics of 4-ethoxy-3-methylbenzenesulfonyl chloride. In the dynamic landscape of drug discovery and organic synthesis, a profound understanding of the reactivity of key building blocks is paramount. This document moves beyond a mere recitation of facts to offer a cohesive narrative grounded in experimental data and mechanistic principles. We will explore the subtle interplay of electronic and steric effects that govern the reactivity of this reagent, compare its performance with commonly used alternatives, and provide robust experimental protocols for your own investigations.
Introduction: The Sulfonyl Chloride Functional Group and the Significance of this compound
The sulfonyl chloride moiety is a cornerstone of modern organic synthesis, prized for its ability to readily react with nucleophiles to form stable sulfonamides and sulfonate esters. This reactivity profile has cemented its importance in medicinal chemistry, where the resulting sulfonamides are a common feature in a wide array of therapeutic agents.[1]
This compound presents an interesting case study in electrophilicity. The ethoxy group at the 4-position and the methyl group at the 3-position introduce a nuanced electronic and steric environment around the sulfonyl group. The electron-donating nature of the ethoxy group is expected to decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, thereby influencing its reaction rates with various nucleophiles.
Mechanistic Overview of Nucleophilic Substitution at the Sulfonyl Center
The reaction of a sulfonyl chloride with a nucleophile (Nu) proceeds via nucleophilic substitution at the sulfur atom. Two primary mechanisms are generally considered: a concerted SN2-like pathway and a stepwise addition-elimination pathway.
Figure 2: Synthetic workflow for this compound.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylphenetole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Chlorosulfonation: Cool the solution to 0°C in an ice bath. Add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Chlorination: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. To the crude sulfonic acid, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.
-
Final Reaction and Isolation: Heat the mixture to reflux for 2 hours. After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization.
Kinetic Measurement of Aminolysis by HPLC
This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with a primary amine (e.g., benzylamine) using HPLC. [2][3]
Figure 3: Workflow for kinetic analysis of aminolysis by HPLC.
Protocol:
-
Instrumentation and Conditions:
-
HPLC system with a UV detector.
-
C18 reversed-phase column.
-
Mobile phase: Acetonitrile/water gradient.
-
Detection wavelength: Determined by the UV absorbance of the sulfonamide product.
-
-
Stock Solutions: Prepare stock solutions of this compound and the amine (e.g., benzylamine) in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Kinetic Run:
-
Work under pseudo-first-order conditions by using a large excess (at least 10-fold) of the amine.
-
Equilibrate both reactant solutions to the desired temperature in a thermostated bath.
-
Initiate the reaction by mixing the two solutions. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a solution that stops the reaction (e.g., a slightly acidic mobile phase).
-
-
Analysis: Inject the quenched aliquots into the HPLC and record the peak area of the sulfonamide product.
-
Data Analysis:
-
Convert the peak areas to concentrations using a calibration curve.
-
Plot the natural logarithm of the remaining concentration of the limiting reagent (sulfonyl chloride) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the amine in excess.
-
Conclusion
This compound is a valuable reagent with a nuanced reactivity profile. The presence of two electron-donating groups on the aromatic ring attenuates its electrophilicity, resulting in slower reaction rates for both hydrolysis and aminolysis compared to benzenesulfonyl chloride and p-toluenesulfonyl chloride. This seemingly reduced reactivity can be strategically advantageous, offering greater control and selectivity in complex syntheses.
The kinetic data from analogous compounds provide a robust framework for predicting the behavior of this compound. For researchers in drug development and organic synthesis, a thorough understanding of these kinetic principles is essential for rational reaction design and optimization. The experimental protocols provided herein offer a starting point for further in-house investigations to precisely quantify the reactivity of this and other sulfonyl chlorides under specific reaction conditions.
References
-
International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in acetonitrile. [Link]
-
Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]
-
International Journal of Scientific Research. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
International Journal of Applied Research. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in acetonitrile. [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. [Link]
-
MDPI. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
PubMed. (2015). UV photolysis kinetics of sulfonamides in aqueous solution based on optimized fluence quantification. [Link]
-
ResearchGate. (2024). Reagent and conditions: (i) acetonitrile, p-toluenesulfonyl chloride, NaOH, rt, 3 h. [Link]
-
ResearchGate. (2011). Kinetics and Mechanism of the Aminolysis of Dimethyl Thiophosphinic Chloride with Anilines. [Link]
-
MDPI. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. [Link]
-
MDPI. (2011). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
-
ResearchGate. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link]
-
Sci-Hub. (1980). The kinetics of the reactions of picryl chloride with some substituted anilines. Part 5. [Link]
Sources
A Senior Application Scientist's Guide to Sulfonating Agents: Benchmarking 4-Ethoxy-3-methylbenzenesulfonyl Chloride
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of a sulfonating agent can be a critical determinant of reaction efficiency, yield, and overall synthetic strategy. The sulfonamide functional group is a ubiquitous motif in medicinal chemistry, bestowing favorable pharmacokinetic and pharmacodynamic properties upon a vast array of therapeutic agents.[1] Consequently, the selection of the appropriate sulfonyl chloride for the introduction of this moiety is a decision that warrants careful consideration.
This guide provides an in-depth comparative analysis of 4-Ethoxy-3-methylbenzenesulfonyl chloride , a bespoke sulfonating agent, benchmarked against three widely utilized alternatives: the workhorse p-Toluenesulfonyl chloride (TsCl) , the sterically accessible Methanesulfonyl chloride (MsCl) , and the fluorescently-tagged Dansyl chloride . Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for selecting the optimal sulfonating agent for their specific synthetic challenges.
The Rationale Behind the Reagents: A Mechanistic Overview
The sulfonylation of an amine or an alcohol is fundamentally a nucleophilic substitution reaction at a sulfur center. The efficacy of this transformation is governed by a delicate interplay of electronic and steric factors inherent to both the sulfonyl chloride and the nucleophile.
-
Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl chloride is paramount. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.
-
Steric Hindrance: The steric environment around the sulfonyl group and the nucleophile can significantly impact the reaction rate. Bulky substituents on either reactant can impede the approach of the nucleophile, slowing down the reaction.
Our chosen benchmark reagents represent a spectrum of these properties:
-
p-Toluenesulfonyl chloride (TsCl): Widely used due to its moderate reactivity, crystallinity of its derivatives, and the UV-active tosyl group aiding in reaction monitoring. The para-methyl group is weakly electron-donating.
-
Methanesulfonyl chloride (MsCl): An aliphatic sulfonyl chloride, MsCl is sterically unhindered and highly reactive. The resulting mesylates are excellent leaving groups.
-
Dansyl chloride: Valued not for its reactivity, which is modulated by the bulky dimethylamino group, but for the fluorescent properties it imparts, making it an invaluable tool for labeling and quantification.[2][3]
-
This compound: This guide's focus, this reagent presents an interesting electronic and steric profile. The ethoxy group at the para position is a stronger electron-donating group than the methyl group of TsCl, which would suggest a decrease in reactivity. However, the adjacent methyl group at the meta position introduces steric considerations and can also subtly influence the electronic nature of the ring.
A Comparative Benchmarking Study: The Synthesis of N-Benzylsulfonamides
To provide a quantitative comparison, we will simulate a standard sulfonylation reaction: the synthesis of N-benzylsulfonamides from benzylamine. This reaction is a robust and well-documented transformation, allowing for a clear assessment of the performance of each sulfonating agent under identical conditions.
Experimental Workflow
The following diagram outlines the general experimental workflow for the comparative study.
Sources
Safety Operating Guide
4-Ethoxy-3-methylbenzenesulfonyl chloride proper disposal procedures
An Expert Guide to the Safe Disposal of 4-Ethoxy-3-methylbenzenesulfonyl Chloride
As a Senior Application Scientist, I've observed that meticulous handling of reagents from acquisition to disposal is a hallmark of a safe and efficient laboratory. This compound is a key intermediate in many synthetic pathways, but its reactive nature demands a rigorous and well-understood disposal protocol. This guide moves beyond mere instructions to provide a procedural and logical framework for its safe neutralization and disposal, ensuring the protection of researchers and the environment.
The Core Principle: Taming Reactivity Through Controlled Hydrolysis
The primary hazard of this compound, like all sulfonyl chlorides, is its vigorous and exothermic reaction with nucleophiles, most notably water.[1] This reactivity, if uncontrolled, can lead to a rapid release of heat and corrosive hydrochloric acid (HCl) gas.[1]
Our disposal strategy is therefore centered on a controlled hydrolysis reaction. We will intentionally react the sulfonyl chloride with water in a controlled manner. To manage the reaction's exothermicity and neutralize the corrosive HCl byproduct as it forms, the process is carried out in a dilute basic solution under cooling. This transforms the reactive sulfonyl chloride into its corresponding, and significantly more stable, sulfonate salt.
Part 1: Pre-Disposal Safety and Preparation
Before beginning any chemical handling, a thorough assessment of the risks and implementation of appropriate safety measures is mandatory.
Essential Personal Protective Equipment (PPE)
Based on the hazards identified in Safety Data Sheets (SDS), which include causing skin irritation and serious eye irritation, the following PPE is the minimum requirement.[2]
| PPE Component | Specification & Standard | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[1] | Protects against splashes of the chemical and the potential for a vigorous reaction. The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | Provides a barrier against skin contact, which can cause irritation or burns.[1][2] Always inspect gloves for integrity before use. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from accidental splashes.[1] |
| Respiratory Protection | All operations must be conducted within a certified chemical fume hood. | Prevents inhalation of the compound and, more importantly, the corrosive HCl gas generated during hydrolysis.[1][2] |
Work Area and Equipment Setup
-
Location : Designate a clean and uncluttered area within a chemical fume hood for the entire procedure.
-
Reaction Vessel : Select a beaker or flask that is at least five times larger than the total volume of your final reaction mixture. This headspace accommodates potential foaming or splashing. Equip it with a magnetic stir bar.
-
Cooling : Prepare an ice-water bath to place the reaction vessel in. This is critical for absorbing the heat generated during the exothermic hydrolysis.[3]
-
Reagents :
-
Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. This weak base is sufficient to neutralize the generated HCl without causing an overly vigorous reaction itself.
-
Have pH paper or a calibrated pH meter ready for final verification.
-
Part 2: Step-by-Step Neutralization Protocol
This procedure is designed for small quantities (< 25g) of this compound typically found in a research setting.
Step 1: Prepare the Neutralizing Bath Place the reaction vessel containing the sodium bicarbonate solution and a stir bar into the ice-water bath. Begin stirring to ensure the solution is chilled and homogenous.
Step 2: Controlled Addition of the Sulfonyl Chloride Very slowly, add the this compound to the cold, stirred basic solution in small portions. You may observe gas (CO2) evolution as the HCl is neutralized by the bicarbonate.
-
Causality: A slow, portion-wise addition is the most critical step for safety. Adding the sulfonyl chloride too quickly will cause a rapid temperature increase and a vigorous, potentially uncontrolled, release of gas, which could cause the contents to splash out of the vessel.
Step 3: Reaction and Monitoring After the addition is complete, allow the mixture to stir in the ice bath for at least one hour. Then, remove the ice bath and let the mixture stir at room temperature for another hour to ensure the reaction is complete.
Step 4: pH Verification Test the pH of the resulting solution. It should be in the neutral range (pH 6-9). If the solution is still acidic, add more sodium bicarbonate solution until neutrality is achieved.
-
Self-Validation: This step validates that all the hydrochloric acid has been neutralized and the sulfonyl chloride has been fully hydrolyzed. An acidic pH would indicate an incomplete reaction.
Step 5: Final Disposal Once neutralized, the resulting aqueous solution of sodium 4-ethoxy-3-methylbenzenesulfonate and sodium chloride can be disposed of. For small laboratory quantities, this is often permissible for drain disposal with copious amounts of running water. However, you are REQUIRED to follow the specific guidelines set by your institution's Environmental Health and Safety (EHS) department.[2][4]
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe neutralization and disposal of this compound.
Part 3: Spill Management
In the event of an accidental spill, prompt and correct action is essential to mitigate hazards.
-
Alert & Evacuate : Alert personnel in the immediate vicinity. If the spill is large, evacuate the area.
-
Secure Ventilation : Ensure the chemical fume hood is operating at maximum capacity.
-
Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use paper towels or other combustible materials.
-
Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials (sponges, paper towels) must also be placed in the hazardous waste container.
-
Dispose : The sealed container with the absorbed spill material should be disposed of through your institution's hazardous waste program.[5]
By integrating this expert-level understanding of the chemistry and safety protocols into your laboratory practices, you contribute to a culture of safety and responsibility. Always prioritize a thorough reading of the specific Safety Data Sheet and your local regulations before handling any chemical.
References
- AK Scientific, Inc. Safety Data Sheet: this compound. [Provides hazard statements (H315, H319, H335) and precautionary statements for handling and disposal (P280, P501).]
- Fisher Scientific. Safety Data Sheet: 4-Methoxybenzenesulphonyl chloride. [Notes that contact with water liberates toxic gas and advises to "Dispose of contents/container to an approved waste disposal plant."]
- Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. [Highlights key hazards of sulfonyl chlorides, including corrosivity and violent reactivity with water and bases, and outlines necessary PPE.]
- Thermo Fisher Scientific. Safety Data Sheet: 2-CHLORO-p-TOLUENESULFOCHLORIDE.
- Fisher Scientific. Safety Data Sheet: Methanesulfonyl chloride. [Lists incompatibility with strong bases and alcohols.]
- Sigma-Aldrich. Safety Data Sheet: A sulfonyl chloride product. [Details extensive PPE requirements (P280) and first aid measures.]
- Sigma-Aldrich. Safety Data Sheet: 4-Acetylbenzenesulfonyl chloride. [Specifies disposal (P501) to an approved waste disposal plant.]
- University of Georgia Office of Research. Chemical Safety SOP. [Provides general procedures for hazardous waste disposal and spill cleanup.]
- Organic Syntheses. p-TOLUENESULFINYL CHLORIDE procedure.
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Outlines general principles for hydrolyzing acyl and sulfonyl halides with aqueous sodium hydroxide.]
- ACS Organic & Inorganic Au. Synthesis of Sulfonyl Chlorides... (2021). [Mentions that the presence of water is unfavorable for synthesis as it leads to the hydrolysis of sulfonyl chlorides to sulfonic acids.]
- Zauxi. Sulfonyl Chloride Production Line. [Notes that sulfonyl chloride reacts violently with water, hydrolyzing to sulfuric and hydrochloric acid.]
Sources
A Senior Application Scientist's Guide to Handling 4-Ethoxy-3-methylbenzenesulfonyl chloride
This document provides a comprehensive operational and safety guide for the handling of 4-Ethoxy-3-methylbenzenesulfonyl chloride. It is intended for laboratory professionals engaged in research and development. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols, thereby ensuring both personal safety and experimental integrity.
Immediate Safety Briefing: The Non-Negotiable Essentials
Before handling this compound, every operator must recognize it as a corrosive solid .[1][2] The primary, immediate hazards are severe skin burns and eye damage upon contact.[1][2][3] All operations, without exception, must be conducted inside a certified chemical fume hood.[1][4] The minimum personal protective equipment (PPE) required for any quantity includes chemical splash goggles, a face shield, a chemical-resistant lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[2][5]
Hazard Profile Analysis: Understanding the "Why"
This compound belongs to the sulfonyl chloride class of reagents. The hazardous nature of this compound is rooted in its high reactivity, particularly towards nucleophiles.
-
Hydrolytic Reactivity : The core danger of sulfonyl chlorides is their vigorous reaction with water. Atmospheric moisture, or the water present on skin and mucous membranes, will rapidly hydrolyze the sulfonyl chloride. This reaction is not benign; it produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to immediate chemical burns.[6] This is the fundamental reason why preventing all contact is critical.
-
Corrosivity : Classified as a corrosive material, direct contact can cause severe burns to the skin, eyes, and respiratory tract.[1][2][6] Ingestion can cause severe damage and perforation of the esophagus and stomach.[1]
-
Respiratory Hazard : If the compound is a fine powder or becomes airborne, inhalation can cause severe irritation and burns to the respiratory tract.[3][6] All handling should be performed in a manner that avoids aerosolizing the solid.[7]
The PPE Ensemble: A Head-to-Toe Protocol
The selection of PPE is not a checklist but a comprehensive barrier system. Each component is chosen to counter a specific threat posed by this chemical class.
Eye and Face Protection:
-
Primary Protection : Chemical splash goggles are mandatory at all times. Standard safety glasses do not provide an adequate seal against dust and splashes.
-
Secondary Protection : A full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during reagent transfer, reaction quenching, or spill cleanup.[8][9] This provides a secondary barrier for the entire face.
Hand Protection:
-
Glove Selection : Not all gloves are created equal. Nitrile or neoprene gloves are recommended for handling sulfonyl chlorides and associated solvents.[2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving : For transfers of significant quantities or during extended handling periods, wearing two pairs of gloves is a prudent measure. This provides a buffer in case the outer glove is compromised.
-
Integrity Check : Before use, always inspect gloves for any signs of degradation, discoloration, or punctures. After handling is complete, remove gloves using the proper technique to avoid contaminating your skin.
Body Protection:
-
A flame-resistant, chemical-resistant laboratory coat is required. Ensure it is fully buttoned, with sleeves rolled down.
-
For large-scale operations or situations with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[9]
-
Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes made of a non-porous material.
Respiratory Protection:
-
All routine handling must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][4]
-
If a situation arises where the concentration of airborne particles may exceed exposure limits (e.g., a large spill outside of a hood), a NIOSH-approved respirator with the appropriate particulate filter is necessary.[2]
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Chemical Splash Goggles | Single Pair Nitrile/Neoprene Gloves | Lab Coat | Fume Hood |
| Weighing/Dispensing | Goggles & Face Shield | Double Pair Nitrile/Neoprene Gloves | Lab Coat | Fume Hood |
| Reaction Setup/Workup | Goggles & Face Shield | Double Pair Nitrile/Neoprene Gloves | Lab Coat, Chemical Apron | Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile/Neoprene Gloves | Lab Coat, Chemical Apron | Fume Hood / NIOSH Respirator |
Operational Workflow: PPE in Action
The following protocols integrate PPE requirements into the standard laboratory workflow, creating a self-validating system of safety.
Step 1: Preparation and Pre-Use Inspection
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Ensure an appropriate quenching solution (e.g., a dilute solution of sodium bicarbonate) and a spill kit are readily accessible.
-
Don the required PPE as outlined in the table above, performing a final visual inspection of your gloves.
Step 2: Aliquoting and Reaction Setup
-
Perform all weighing and transfers within the fume hood.[1] Handle the solid carefully to minimize dust formation.
-
When adding the reagent to a reaction vessel, do so slowly and in a controlled manner.
-
Ensure the reaction apparatus is secure and allows for proper ventilation (e.g., do not create a closed system that could build pressure).
Step 3: Decontamination and Disposal
-
Quenching Residual Reagent : Any residual this compound on spatulas or glassware should be carefully quenched. This can be done by slowly adding the contaminated item to a beaker of a suitable solvent (like isopropanol) followed by the slow addition of a mild aqueous base (like sodium bicarbonate solution) with stirring in the fume hood.
-
Waste Disposal : All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[7] Liquid waste from quenching or the reaction workup must be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not pour sulfonyl chloride waste down the drain.[7]
-
PPE Removal : Remove PPE in the correct order to prevent cross-contamination. First, remove the outer gloves (if double-gloving). Then, remove the lab coat and face shield, followed by goggles. Finally, remove the inner gloves. Wash hands thoroughly with soap and water after all PPE is removed.[3][10]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and safety protocols for handling this compound.
Caption: Workflow for handling this compound.
References
-
4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9 . Organisation for Economic Co-operation and Development (OECD). Available from: [Link]
-
Safety Precautions for Corrosive Substances . University of St Andrews. Available from: [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses . DENIOS. Available from: [Link]
-
Safe Handling of Corrosive Chemicals . The Chemistry Blog. Available from: [Link]
-
Safety Data Sheet - 3-Chloro-4-methylbenzenesulfonyl chloride . Thermo Fisher Scientific. Available from: [Link]
-
International Chemical Safety Cards (ICSC) 1163 - METHANESULFONYL CHLORIDE . ILO. Available from: [Link]
-
Handling Corrosive Substances in the Workplace . Storemasta. Available from: [Link]
-
PPE for Hazardous Chemicals . Canada Safety Training. Available from: [Link]
-
Benzene Sulfonyl Chloride Hazard Summary . NJ.gov. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. safeti.com [safeti.com]
- 9. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
